greA protein
Description
Properties
CAS No. |
148348-88-3 |
|---|---|
Molecular Formula |
C56H32AlClN8O4 |
Synonyms |
greA protein |
Origin of Product |
United States |
Foundational & Exploratory
The Role of GreA in Transcription Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transcription elongation, the process by which RNA polymerase (RNAP) synthesizes a nascent RNA chain, is a highly regulated and dynamic process. A key challenge to the processivity of RNAP is transcriptional pausing and arrest, which can occur at specific DNA sequences or when the polymerase encounters a lesion. In bacteria, the Gre family of transcription factors plays a crucial role in rescuing stalled RNAP complexes. This technical guide provides an in-depth exploration of the function of GreA, a universally conserved transcription elongation factor, in maintaining the efficiency and fidelity of transcription. We will delve into the molecular mechanisms of GreA-mediated rescue of arrested RNAP, its interaction with the transcription machinery, and its broader physiological roles. This guide also presents detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in the fields of molecular biology, microbiology, and drug development.
Introduction to GreA and Transcriptional Arrest
During transcription elongation, RNA polymerase does not move along the DNA template at a constant rate. The elongation complex can encounter sequences that cause it to pause or even enter a state of transcriptional arrest, where it is catalytically inactive and unable to resume RNA synthesis on its own.[1][2] This backtracking of the RNAP along the DNA and RNA displaces the 3' end of the nascent RNA from the active site, leading to a stalled complex.[3]
GreA and its homolog GreB are transcription elongation factors that rescue these backtracked and arrested RNAP complexes.[1][3][4][5] They function by stimulating the intrinsic endoribonucleolytic activity of RNAP, which cleaves the backtracked nascent RNA.[3][6][7][8] This cleavage repositions the new 3' end of the transcript back into the RNAP active site, allowing transcription to resume.[1][6] This "cleavage and restart" mechanism is essential for efficient transcription of many genes and for overcoming transcriptional roadblocks.[1][4]
Molecular Mechanism of GreA Function
The activity of GreA is mediated by its distinct structural domains and its specific interaction with the RNA polymerase core enzyme.
Structural Organization of GreA
GreA is a small, acidic protein composed of two principal domains:
-
N-terminal Coiled-Coil Domain (NTD): This domain is responsible for the catalytic activity of GreA. It inserts into the secondary channel of RNA polymerase, a pore that serves as the entry point for incoming nucleotides.[6][8] The tip of the NTD contains two highly conserved acidic residues (D41 and E44 in E. coli GreA) that are critical for catalysis.[6][7] These residues are thought to coordinate a magnesium ion and a water molecule in the RNAP active site to facilitate the hydrolysis of the phosphodiester bond in the nascent RNA.[6][7]
-
C-terminal Globular Domain (CTD): This domain is responsible for binding GreA to the RNA polymerase.[6][8] It interacts with the rim of the secondary channel on the β' subunit of RNAP, anchoring the NTD in the correct position to access the active site.[6][8]
Interaction with RNA Polymerase and Rescue of Stalled Complexes
The binding of GreA to a stalled RNAP complex initiates a series of events that leads to the rescue of transcription.
dot
Figure 1. Mechanism of GreA-mediated rescue of a stalled RNA polymerase complex.
The process can be summarized as follows:
-
Recognition and Binding: GreA recognizes and binds to the stalled RNAP complex via its C-terminal domain, positioning itself at the entrance of the secondary channel.
-
Insertion of the NTD: The N-terminal domain of GreA then inserts into the secondary channel, extending towards the RNAP active site.
-
Catalysis of RNA Cleavage: The acidic residues at the tip of the NTD facilitate the endoribonucleolytic cleavage of the backtracked nascent RNA. GreA typically induces the removal of 2-3 nucleotides from the 3' end of the transcript.[5][6][9]
-
Resumption of Elongation: The cleavage reaction generates a new 3' end for the nascent RNA, which is correctly positioned within the active site. This allows the RNAP to resume transcription elongation.
Physiological Roles of GreA
Beyond its fundamental role in rescuing stalled RNAP, GreA contributes to several other aspects of transcription.
Promoter Escape
During the initiation of transcription, RNAP can undergo several rounds of abortive initiation, producing and releasing short RNA transcripts before successfully escaping the promoter to enter the elongation phase. GreA can facilitate promoter escape at certain promoters, thereby increasing the efficiency of transcription initiation.[8][10]
Transcription Fidelity
By promoting the cleavage of misincorporated nucleotides, GreA contributes to the overall fidelity of transcription.[8][9] When an incorrect nucleotide is incorporated into the nascent RNA, it can cause the RNAP to pause and backtrack. GreA can then induce the removal of the erroneous nucleotide, allowing for the correct one to be incorporated.
Stress Response
In some bacteria, the expression of GreA is upregulated in response to various stress conditions, such as heat shock and oxidative stress.[9][11] This suggests that GreA may play a role in helping cells maintain transcriptional integrity under stressful conditions where the likelihood of RNAP stalling may be increased.[11]
Quantitative Data on GreA Function
The following tables summarize key quantitative parameters related to the function of GreA.
Table 1: Binding Affinities and Concentrations
| Parameter | Value | Organism | Reference |
| Apparent Kd (GreA-RNAP) | ~0.8 µM | Escherichia coli | [6] |
| Apparent Kd (GreB-RNAP) | ~0.1 µM | Escherichia coli | [6] |
| Effective Concentration for Transcription Rate Increase | > 5 µM (in vitro) | Escherichia coli | [12] |
Table 2: Effects on Transcription
| Parameter | Effect | Conditions | Reference |
| Transcription Rate | Up to 3-fold increase | In vitro transcription-translation system | [12] |
| Promoter Escape | Up to 10-fold stimulation | T5 N25antiDSR promoter in vitro | [10] |
| Gene Expression (in vivo) | Upregulation of >100 genes | GreA overexpression in E. coli | [13] |
| Size of Cleaved RNA Fragment | 2-3 nucleotides | In vitro cleavage assays | [5][6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of GreA.
In Vitro Transcription Assay for GreA-mediated Rescue
This assay is designed to assess the ability of GreA to rescue stalled RNAP complexes.
dot
Figure 2. Experimental workflow for an in vitro transcription assay to study GreA function.
Materials:
-
Purified RNA Polymerase core enzyme
-
Purified Sigma factor (e.g., σ70)
-
Purified GreA protein
-
Linearized DNA template containing a promoter and a sequence known to cause transcriptional arrest
-
NTPs (ATP, GTP, CTP, UTP)
-
[α-32P]UTP or other radiolabeled NTP
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl2, 0.1 mM EDTA, 1 mM DTT)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)
-
TBE buffer
Procedure:
-
Prepare RNAP Holoenzyme: Mix RNAP core enzyme and sigma factor in a molar ratio of 1:2 and incubate on ice for 30 minutes.
-
Form Open Promoter Complex: In a reaction tube, combine the RNAP holoenzyme, DNA template, and transcription buffer. Incubate at 37°C for 15 minutes.
-
Generate Stalled Elongation Complex: Initiate transcription by adding a subset of NTPs (including the radiolabeled NTP) that will allow the RNAP to transcribe to the stall site. Incubate at 37°C for 10 minutes.
-
GreA-mediated Rescue: To one set of reactions, add GreA to a final concentration of 1 µM. To a control set, add an equal volume of buffer.
-
Resume Elongation: Add the remaining NTPs to all reactions to allow transcription to resume. Incubate at 37°C for 15 minutes.
-
Quench the Reaction: Stop the reactions by adding an equal volume of stop solution.
-
Analyze Transcripts: Denature the samples by heating at 95°C for 5 minutes and then load onto a denaturing polyacrylamide gel.
-
Visualize and Quantify: After electrophoresis, expose the gel to a phosphor screen or X-ray film. Quantify the intensity of the bands corresponding to the stalled transcript and the full-length "run-off" transcript. An increase in the ratio of run-off to stalled transcript in the presence of GreA indicates rescue activity.
Electrophoretic Mobility Shift Assay (EMSA) for GreA-RNAP Interaction
This assay is used to qualitatively and quantitatively assess the binding of GreA to RNA polymerase.
References
- 1. Control of transcription elongation by GreA determines rate of gene expression in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of DksA, GreA, and GreB on transcription initiation: insights into the mechanisms of factors that bind in the secondary channel of RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of Transcription: RNA Polymerase backtracking and its reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of DksA, GreA, and GreB on transcription initiation: insights into the mechanisms of factors that bind in the secondary channel of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase | The EMBO Journal [link.springer.com]
- 9. Transcription Elongation Factor GreA Has Functional Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Escherichia coli transcript cleavage factors GreA and GreB stimulate promoter escape and gene expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcription Elongation Factor GreA Has Functional Chaperone Activity | PLOS One [journals.plos.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Analysis of promoter targets for Escherichia coli transcription elongation factor GreA in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of GreA-Induced Transcript Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transcription, the process of synthesizing RNA from a DNA template, is a fundamental cellular process. Its fidelity and efficiency are paramount for proper gene expression. The bacterial transcription elongation factor GreA plays a crucial role in ensuring both, acting as a key component of the transcriptional proofreading and rescue machinery. This technical guide provides an in-depth exploration of the molecular mechanism underlying GreA-induced transcript cleavage, a process vital for resolving transcriptional pauses, rescuing arrested RNA polymerase (RNAP) complexes, and enhancing transcription fidelity. We will delve into the structural basis of GreA's interaction with RNAP, the catalytic mechanism of RNA cleavage, and the functional consequences of this activity. This guide also presents quantitative data on GreA's function and detailed protocols for key experimental assays used to study this essential transcription factor.
Introduction to GreA and Transcript Cleavage
Bacterial RNA polymerase is a highly processive enzyme, but it is not infallible. During transcription elongation, RNAP can encounter various obstacles, such as DNA lesions, tightly bound proteins, or specific DNA sequences, which can lead to pausing or backtracking.[1] Backtracking involves the reverse translocation of RNAP along the DNA and RNA, causing the 3'-end of the nascent transcript to be extruded from the active site into the secondary channel of the enzyme.[2] This backtracked state is catalytically inactive and, if unresolved, can lead to transcriptional arrest and premature termination.
The Gre family of transcription factors, including GreA and its paralog GreB in Escherichia coli, are essential for resolving these backtracked complexes.[3] They function by stimulating an intrinsic endoribonucleolytic activity of RNAP, which cleaves the backtracked portion of the nascent RNA.[1] This cleavage generates a new 3'-OH terminus correctly positioned within the RNAP active site, allowing transcription to resume.[4] GreA typically induces the cleavage of short, 2-3 nucleotide fragments from the 3' end of the RNA, making it particularly effective at rescuing shallowly backtracked complexes that often arise from misincorporation events.[3][4][5] This activity is central to its role in transcriptional proofreading, where it facilitates the removal of misincorporated nucleotides, thereby enhancing the fidelity of transcription.[6][7]
The Molecular Mechanism of GreA-Induced Transcript Cleavage
The function of GreA is intricately linked to its structure and its dynamic interaction with the RNAP elongation complex.
Structural Organization of GreA
GreA is a small, acidic protein composed of two distinct domains:
-
N-terminal Coiled-Coil Domain (NTD): This elongated domain is responsible for penetrating the secondary channel of RNAP to reach the active site.[4][8] The tip of the NTD contains two highly conserved and catalytically essential acidic residues, Aspartate 41 (D41) and Glutamate 44 (E44).[4][9]
-
C-terminal Globular Domain (CTD): This domain is responsible for the initial binding of GreA to the rim of the RNAP secondary channel, positioning the NTD for insertion.[4]
Interaction with RNA Polymerase and the Backtracked Transcript
The process of GreA-mediated cleavage begins with the binding of the GreA CTD to the β' subunit of RNAP near the entrance to the secondary channel.[4] This interaction allows the NTD to insert into the secondary channel, a pathway that is also used for nucleotide entry. In a backtracked elongation complex, the extruded 3' end of the nascent RNA occupies this channel. The NTD of GreA interacts with this backtracked RNA, positioning its catalytic tip near the scissile phosphodiester bond.[4]
The Catalytic Mechanism: A Two-Metal Ion Affair
The cleavage of the phosphodiester bond is a hydrolytic reaction that is thought to proceed via a two-metal ion catalytic mechanism, similar to the polymerization reaction catalyzed by RNAP. The RNAP active site contains two Mg²⁺ ions that are critical for catalysis. The catalytic residues D41 and E44 at the tip of the GreA NTD are proposed to function by coordinating one of the catalytic Mg²⁺ ions and a water molecule.[4][8] This coordinated water molecule is then activated to act as a nucleophile, attacking the scissile phosphate and leading to the cleavage of the RNA backbone.[4] Thus, GreA does not possess its own catalytic activity but rather acts as a co-factor that repositions the catalytic machinery of RNAP to perform a hydrolytic instead of a polymerization reaction.
Quantitative Analysis of GreA Function
The functional activity of GreA has been characterized through various quantitative assays, providing insights into its binding affinity, catalytic efficiency, and impact on transcription fidelity and promoter escape.
| Parameter | GreA | GreB | Notes | Reference(s) |
| Apparent Kd for RNAP | ~0.8 µM | ~0.1 µM | Measured by the effect on promoter complex half-life. GreB has a higher affinity for RNAP than GreA. | [10] |
| Transcript Cleavage Products | Primarily 2-3 nucleotides | 2-18 nucleotides | GreA is specialized for resolving short backtracking events. | [3][4][5] |
| Effect on Transcription Fidelity (G→A errors) | ~100-fold increase in errors in ΔgreA mutant | No significant effect | GreA is the major factor for proofreading G to A misincorporations in vivo. | [6][7][11] |
| Promoter Escape Stimulation | 3 to 6-fold for some operons | - | GreA can facilitate promoter escape, particularly for ribosomal protein operons. | [12][13] |
Table 1: Quantitative Comparison of GreA and GreB Functions.
| GreA Mutant | Phenotype | Quantitative Effect | Reference(s) |
| D41A/E44A | Defective in transcript cleavage | Abolishes cleavage activity | [9] |
| D41N | Defective in transcript cleavage | Impairs cleavage function | [5] |
Table 2: Effects of Mutations in GreA Catalytic Residues.
Visualizing the Mechanism and Experimental Workflows
Experimental Protocols
In Vitro Transcript Cleavage Assay
This assay is used to directly measure the ability of GreA to induce cleavage of a nascent transcript within a stalled transcription elongation complex (TEC).
Materials:
-
Purified E. coli RNA polymerase holoenzyme
-
Purified this compound
-
Linear DNA template containing a promoter and a sequence that allows for stalling of RNAP (e.g., by omitting a specific NTP).
-
Radionucleotides (e.g., [α-³²P]UTP) for labeling the nascent RNA.
-
NTPs (ATP, GTP, CTP, UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Stop buffer (e.g., 8 M urea, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
Procedure:
-
Assemble Stalled TECs:
-
Incubate RNAP holoenzyme with the DNA template in transcription buffer for 15 minutes at 37°C to form open promoter complexes.
-
Initiate transcription by adding a subset of NTPs, including the radiolabeled NTP, and incubate for 10-15 minutes at 37°C to allow the formation of stalled TECs of a defined length.
-
Remove unincorporated NTPs by gel filtration.
-
-
Induce Cleavage:
-
Divide the stalled TECs into aliquots.
-
Add purified GreA to the experimental samples to a final concentration of 1-5 µM. Add an equal volume of buffer to the control sample.
-
Incubate the reactions at 37°C.
-
-
Time Course and Quenching:
-
At various time points (e.g., 0, 1, 5, 15, 30 minutes), remove an aliquot from each reaction and mix with an equal volume of stop buffer to quench the reaction.
-
-
Analysis:
-
Separate the RNA products on a high-resolution denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled RNA fragments.
-
Quantify the intensity of the bands corresponding to the full-length and cleaved RNA products to determine the rate of cleavage.
-
Hydroxyl Radical Footprinting of the GreA-RNAP Complex
This technique is used to map the interaction interface between GreA and RNAP by identifying regions of the proteins that become protected from hydroxyl radical cleavage upon complex formation.[4][14]
Materials:
-
Purified GreA and RNAP
-
Fe(II)-EDTA solution
-
Hydrogen peroxide (H₂O₂)
-
Ascorbate
-
Quenching solution (e.g., thiourea)
-
SDS-PAGE reagents
-
Western blotting or mass spectrometry equipment for protein fragment analysis
Procedure:
-
Complex Formation:
-
Incubate purified RNAP with or without GreA in a suitable buffer for 30 minutes at room temperature to allow complex formation.
-
-
Hydroxyl Radical Generation and Cleavage:
-
Initiate the cleavage reaction by adding Fe(II)-EDTA, H₂O₂, and ascorbate to the protein samples. The reaction is typically very fast (seconds to a few minutes).
-
Quench the reaction by adding a quenching solution.
-
-
Analysis of Cleavage Products:
-
Denature the protein samples and separate the fragments by SDS-PAGE.
-
Analyze the cleavage patterns. Protected regions in the sample containing the GreA-RNAP complex, which show reduced cleavage compared to the individual protein controls, represent the interaction interface.
-
The cleavage sites can be mapped more precisely using techniques such as N-terminal sequencing or mass spectrometry of the resulting fragments.
-
Conclusion and Future Directions
GreA is a vital transcription factor that plays a multifaceted role in maintaining the integrity and efficiency of transcription in bacteria. Its ability to induce transcript cleavage within backtracked RNAP elongation complexes is central to its functions in transcriptional proofreading, rescue of arrested complexes, and facilitation of promoter escape. The molecular mechanism, involving the insertion of its N-terminal domain into the RNAP secondary channel and the participation of its acidic residues in the two-metal ion catalysis of RNA hydrolysis, is a fascinating example of a transcription factor directly modulating the catalytic activity of RNA polymerase.
For drug development professionals, the secondary channel of RNAP and its interaction with factors like GreA represent a potential target for the development of novel antimicrobial agents. Inhibiting the function of GreA could lead to an accumulation of stalled RNAP complexes and a decrease in transcription fidelity, ultimately compromising bacterial viability.
Future research will likely focus on obtaining higher-resolution structures of GreA in complex with various functional states of the transcription elongation complex. This will provide a more detailed understanding of the dynamic conformational changes that occur during backtracking and cleavage. Furthermore, exploring the interplay between GreA and other transcription factors that bind to the secondary channel will shed light on the complex regulatory network that governs transcription elongation in bacteria.
References
- 1. pnas.org [pnas.org]
- 2. Structural Basis of Transcription: RNA Polymerase backtracking and its reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcript cleavage factors from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The transcription fidelity factor GreA impedes DNA break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cre Transcription Fidelity Reporter Identifies GreA as a Major RNA Proofreading Factor in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase | The EMBO Journal [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of DksA, GreA, and GreB on transcription initiation: insights into the mechanisms of factors that bind in the secondary channel of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Promoter Targets for Escherichia coli Transcription Elongation Factor GreA In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of promoter targets for Escherichia coli transcription elongation factor GreA in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Footprinting protein-DNA complexes using the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of GreA: A Guardian of Transcriptional Fidelity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate process of transcription, the synthesis of RNA from a DNA template, is fundamental to all life. This process is not without its challenges; RNA polymerase (RNAP), the molecular machine responsible for transcription, can pause or become arrested, hindering gene expression. The discovery of the GreA protein in Escherichia coli unveiled a crucial mechanism for rescuing stalled RNAP and ensuring the fidelity of transcription. This technical guide delves into the discovery of GreA as a transcription factor, its mechanism of action, and the key experimental methodologies that elucidated its function. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Visual diagrams generated using the DOT language illustrate the molecular interactions and experimental workflows, offering a comprehensive resource for researchers in transcription biology and drug development.
Introduction to GreA: A Transcription Elongation Factor
GreA is a small, acidic protein, originally identified as a factor that could suppress a temperature-sensitive mutation in the β subunit of E. coli RNA polymerase.[1] It belongs to a family of transcription elongation factors that are conserved across bacteria. These factors, including the closely related GreB in E. coli and the eukaryotic TFIIS, play a critical role in maintaining the processivity and fidelity of transcription.[2][3][4]
The primary function of GreA is to rescue arrested transcription elongation complexes.[5][6] During transcription, RNAP can encounter sequences that cause it to pause and backtrack along the DNA template. This backtracking extrudes the 3' end of the nascent RNA transcript out of the RNAP active site and into the secondary channel, leading to a transcriptionally arrested state.[7] GreA resolves this arrest by inducing a transcript cleavage activity inherent to RNAP.[6][8] It inserts its N-terminal coiled-coil domain into the secondary channel of RNAP, positioning two critical acidic residues near the active site.[9][10] These residues are thought to coordinate a magnesium ion, facilitating the hydrolytic cleavage of the backtracked RNA, typically removing 2-3 nucleotides from the 3' end.[5][10][11] This cleavage event generates a new 3' end within the active site, allowing transcription to resume.[6][8]
Beyond rescuing arrested complexes, GreA has been shown to enhance the overall rate of transcription elongation, suppress pausing, and increase transcription fidelity by promoting the removal of misincorporated nucleotides.[9][12][13] Its ability to facilitate promoter escape, the transition from transcription initiation to elongation, further underscores its importance in efficient gene expression.[14][15][16]
The Discovery and Key Experiments
The identification of GreA as a transcription factor was the result of elegant genetic and biochemical studies. Initial genetic screens identified the greA gene as a suppressor of a temperature-sensitive mutation in the rpoB gene, which encodes the β subunit of RNA polymerase. This finding suggested a functional interaction between the this compound and RNAP.
Subsequent in vitro experiments were pivotal in elucidating the mechanism of GreA action. The key assays that defined GreA's function are:
-
In Vitro Transcription Assays: These assays demonstrated that the addition of purified this compound to a transcription reaction could overcome transcription arrest at specific template locations.[8] By analyzing the length of the RNA transcripts produced in the presence and absence of GreA, researchers could pinpoint the sites of arrest and demonstrate GreA's ability to promote read-through.
-
Transcript Cleavage Assays: These experiments directly showed that GreA induces the cleavage of the 3' end of the nascent RNA in arrested transcription complexes.[6][8] By radioactively labeling the RNA, researchers could visualize the shortened RNA products following the addition of GreA.
-
DNase I Footprinting: This technique was used to map the interaction of the GreA-RNAP complex with the DNA template. While GreA itself does not directly bind DNA, changes in the DNase I protection pattern in the presence of GreA revealed conformational changes in the RNAP-DNA complex, consistent with GreA's interaction through the secondary channel.
Quantitative Data Summary
The following tables summarize key quantitative data related to the function of GreA and its comparison with related transcription factors.
| Factor | Apparent Dissociation Constant (Kd) for RNA Polymerase | Reference |
| GreA | ~0.8 µM | [2] |
| GreB | ~0.1 µM | [2] |
| DksA | ~0.1 µM | [2] |
Table 1: Comparative Binding Affinities of Secondary Channel Factors to E. coli RNA Polymerase. This table highlights the weaker binding affinity of GreA for RNAP compared to GreB and DksA.
| Factor(s) | Fold Increase in Transcription Rate (in vitro) | Reference |
| GreA | ~3-fold | |
| GreB | ~3-fold | |
| GreA + GreB | up to 6-fold |
Table 2: Effect of Gre Factors on Transcription Rate in a Reconstituted In Vitro System. This table quantifies the enhancement of transcription elongation rate in the presence of GreA and GreB.
Experimental Protocols
Detailed methodologies for the key experiments that were instrumental in the discovery and characterization of GreA are provided below. These are representative protocols synthesized from the methods sections of seminal publications in the field.
In Vitro Transcription Assay to Assess Rescue of Arrested RNAP
This protocol is designed to determine the ability of GreA to rescue transcription elongation complexes arrested at a specific site on a DNA template.
Materials:
-
Purified E. coli RNA polymerase (RNAP) holoenzyme
-
Purified this compound
-
Linear DNA template containing a strong promoter (e.g., T7 A1) and a known transcription arrest site
-
Radionucleotides (e.g., [α-³²P]UTP)
-
Unlabeled NTPs (ATP, GTP, CTP, UTP)
-
Transcription buffer (40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 10 mM β-mercaptoethanol, 2 mM spermidine, 100 mM KCl)
-
Stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)
Procedure:
-
Assemble Transcription Reactions: In separate tubes, combine the DNA template (e.g., 5 nM), RNAP holoenzyme (e.g., 20 nM), and transcription buffer.
-
Form Open Promoter Complexes: Incubate the reactions at 37°C for 15 minutes to allow RNAP to bind to the promoter.
-
Initiate Transcription: Start the transcription reaction by adding a mixture of NTPs, including the radiolabeled UTP. To induce arrest, one or more NTPs can be used at limiting concentrations or omitted.
-
Introduce GreA: To the test sample, add purified this compound (e.g., 100 nM). To the control sample, add an equal volume of transcription buffer.
-
Incubate: Continue the incubation at 37°C for a defined period (e.g., 10-20 minutes) to allow for transcription elongation and GreA-mediated rescue.
-
Stop Reactions: Terminate the reactions by adding an equal volume of stop solution.
-
Analyze Transcripts: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.
-
Visualize Results: After electrophoresis, expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts. The appearance of longer "read-through" transcripts in the presence of GreA indicates the rescue of arrested complexes.
Transcript Cleavage Assay
This assay directly visualizes the GreA-induced cleavage of the nascent RNA transcript within a stalled elongation complex.
Materials:
-
Pre-formed stalled transcription elongation complexes with a radiolabeled nascent RNA transcript
-
Purified this compound
-
Transcription buffer
-
Stop solution
-
Denaturing polyacrylamide gel
Procedure:
-
Prepare Stalled Complexes: Assemble transcription reactions as described above, but use a specific combination of NTPs to stall the RNAP at a defined position on the template. The nascent RNA should be internally labeled with a radionucleotide. Purify the stalled complexes to remove unincorporated NTPs.
-
Initiate Cleavage Reaction: Divide the purified stalled complexes into two tubes. To one tube, add purified this compound (e.g., 100 nM). To the other (control) tube, add an equal volume of transcription buffer.
-
Incubate: Incubate the reactions at 37°C for a short period (e.g., 2-5 minutes).
-
Stop Reactions and Analyze: Stop the reactions with stop solution, denature, and analyze the RNA products on a high-resolution denaturing polyacrylamide gel.
-
Visualize Results: The appearance of a shorter RNA product in the GreA-containing reaction compared to the control demonstrates transcript cleavage. The size difference corresponds to the number of nucleotides removed.
DNase I Footprinting
This protocol is a representative method to analyze the interaction of the RNAP-GreA complex with DNA.
Materials:
-
Purified RNAP holoenzyme
-
Purified this compound
-
DNA fragment containing the promoter of interest, uniquely end-labeled with ³²P
-
DNase I
-
DNase I digestion buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 5 mM CaCl₂)
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/ml tRNA)
-
Denaturing polyacrylamide gel
Procedure:
-
Form RNAP-DNA Complexes: Incubate the end-labeled DNA fragment (e.g., 1 nM) with increasing concentrations of RNAP holoenzyme in the presence or absence of a saturating concentration of GreA (e.g., 1 µM) in a binding buffer.
-
DNase I Digestion: Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short, defined time (e.g., 1 minute) at room temperature to achieve partial digestion.
-
Stop Digestion: Terminate the reaction by adding a robust stop solution.
-
Purify DNA: Extract the DNA fragments using phenol:chloroform and precipitate with ethanol.
-
Analyze Fragments: Resuspend the DNA pellets in a formamide loading buffer, denature by heating, and separate the fragments on a denaturing polyacrylamide sequencing gel.
-
Visualize Footprint: Expose the gel to a phosphor screen or X-ray film. A "footprint," or region of protection from DNase I cleavage, will appear where the RNAP is bound to the DNA. Changes in the footprint pattern in the presence of GreA can indicate conformational changes in the transcription complex.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to GreA's function and the experimental workflows used to study it.
Caption: Mechanism of GreA-mediated rescue of a backtracked RNA polymerase.
Caption: Experimental workflow for the in vitro transcript cleavage assay.
Caption: Experimental workflow for DNase I footprinting analysis.
Conclusion and Future Directions
The discovery of GreA as a transcription factor has profoundly advanced our understanding of the mechanisms that ensure the efficiency and fidelity of gene expression. Its role in resolving transcription arrest through transcript cleavage is a testament to the elegant solutions that have evolved to overcome the inherent challenges of transcribing a complex genome. The experimental approaches used to characterize GreA serve as a paradigm for studying other transcription factors and their interactions with the transcription machinery.
For drug development professionals, the secondary channel of RNA polymerase, where GreA and other factors bind, represents a promising target for the development of novel antimicrobial agents. Modulating the activity of Gre factors or interfering with their binding to RNAP could disrupt bacterial transcription and, consequently, bacterial viability. Further research into the structural and functional intricacies of the GreA-RNAP interaction will be crucial for designing specific and effective inhibitors. The detailed protocols and data presented in this guide provide a solid foundation for such future endeavors.
References
- 1. The transcription fidelity factor GreA impedes DNA break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNase I footprinting [gene.mie-u.ac.jp]
- 3. Escherichia coli transcript cleavage factors GreA and GreB stimulate promoter escape and gene expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Promoter Targets for Escherichia coli Transcription Elongation Factor GreA In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 11. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming [pubmed.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Promoter escape by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
An In-depth Technical Guide to the Structure and Functional Domains of GreA Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The GreA protein is a crucial transcription elongation factor in bacteria that plays a vital role in maintaining the fidelity and efficiency of RNA synthesis. It rescues stalled RNA polymerase (RNAP) complexes by inducing the cleavage of the nascent transcript, thereby allowing the polymerase to overcome transcriptional arrest. This guide provides a comprehensive overview of the structural features and functional domains of GreA, its mechanism of action, and detailed methodologies for its study. This information is intended to serve as a valuable resource for researchers investigating bacterial transcription, antibiotic development, and the molecular mechanisms of gene regulation.
Introduction
Transcription, the process of synthesizing RNA from a DNA template, is a fundamental process in all living organisms. The primary enzyme responsible for this process is RNA polymerase (RNAP). During transcription elongation, RNAP can encounter various obstacles, such as specific DNA sequences or DNA-bound proteins, which can lead to pausing or arrest of the transcription complex. Transcriptional arrest is a state where the RNAP is catalytically inactive but remains stably bound to the DNA and the nascent RNA. If not resolved, this can be detrimental to the cell.
Bacteria have evolved several mechanisms to cope with transcriptional arrest, one of which involves the action of transcription elongation factors like GreA and its homolog GreB.[1][2] These factors bind to the stalled RNAP and stimulate its intrinsic endoribonucleolytic activity, leading to the cleavage of the 3'-end of the nascent RNA transcript.[2][3] This cleavage event repositions the new 3'-end of the RNA within the active site of the RNAP, allowing transcription to resume.[3] GreA typically induces the cleavage of di- or tri-nucleotides from the 3'-end of the transcript.[2]
This guide will delve into the detailed molecular architecture of GreA, dissect the functions of its distinct domains, and provide an in-depth understanding of its mechanism of action. Furthermore, it will present key quantitative data and detailed experimental protocols to facilitate further research in this area.
This compound Structure
The this compound is a small, acidic protein with a molecular weight of approximately 17.6 kDa, consisting of 158 amino acids in Escherichia coli.[4] Its three-dimensional structure has been elucidated by X-ray crystallography, revealing a distinct L-shaped architecture composed of two primary domains: an N-terminal coiled-coil (NTD) domain and a C-terminal globular (CTD) domain.[1][5]
N-Terminal Coiled-Coil Domain (NTD)
The NTD of GreA forms an extended, finger-like projection that is crucial for the protein's catalytic activity.[6] This domain is characterized by a coiled-coil motif, a common structural element in proteins involved in protein-protein interactions. A key feature of the NTD is the presence of two highly conserved acidic residues, Aspartate 41 (D41) and Glutamate 44 (E44), at its tip.[2][3] These residues are directly involved in the catalytic mechanism of transcript cleavage.[2] The NTD is responsible for inducing the nucleolytic activity of the RNAP.[6]
C-Terminal Globular Domain (CTD)
The CTD of GreA is a compact, globular domain that is primarily responsible for the high-affinity binding of GreA to the RNAP.[1][6] It interacts with the secondary channel of the RNAP, a pore that serves as the entry point for nucleotides during transcription.[2] This interaction anchors GreA to the RNAP, positioning the NTD correctly within the secondary channel to reach the active site.[2]
Functional Domains and Mechanism of Action
The two-domain structure of GreA dictates its function in resolving transcriptional arrest. The CTD acts as an anchor, while the NTD functions as the catalytic effector.
The proposed mechanism of action for GreA is as follows:
-
Binding to RNAP: The CTD of GreA binds to the rim of the secondary channel of a stalled RNAP.[2]
-
Insertion of the NTD: This binding event allows the NTD to insert into the secondary channel, extending towards the RNAP active site.[2]
-
Catalysis of Transcript Cleavage: The acidic residues (D41 and E44) at the tip of the NTD are positioned in the vicinity of the catalytic center of the RNAP. They are thought to coordinate a magnesium ion (Mg²⁺) and a water molecule, which are essential for the hydrolysis of the phosphodiester bond in the backtracked RNA transcript.[2][3]
-
Release of RNA Fragment: The cleavage of the nascent transcript results in the release of a short oligonucleotide (typically 2-3 nucleotides) from the 3'-end.[4]
-
Resumption of Transcription: The new 3'-end of the transcript is now correctly aligned within the RNAP active site, allowing the polymerase to resume transcription elongation.
This "cleavage and restart" mechanism is a crucial pathway for maintaining the processivity of transcription and ensuring the accurate synthesis of RNA molecules.
Quantitative Data
The following table summarizes key quantitative data related to GreA function.
| Parameter | Value | Organism/Conditions | Reference |
| Binding Affinity (Kd) | |||
| GreA to RNA Polymerase | ~0.8 µM | Escherichia coli, in vitro | [7] |
| Enzymatic Activity | |||
| Transcript Cleavage Products | 2-3 nucleotides | Escherichia coli, in vitro | [4] |
| Structural Dimensions | |||
| Molecular Weight | ~17.6 kDa | Escherichia coli | [4] |
| Number of Amino Acids | 158 | Escherichia coli | [4] |
Experimental Protocols
Purification of this compound
A common method for purifying GreA involves overexpressing the protein in E. coli and then using a series of chromatographic steps.
Protocol Outline:
-
Overexpression: The greA gene is cloned into an expression vector (e.g., pET vector) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, typically with IPTG.
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer and lysed by sonication or high-pressure homogenization.
-
Clarification: The cell lysate is centrifuged to remove cell debris.
-
Chromatography:
-
Anion-Exchange Chromatography: The cleared lysate is loaded onto an anion-exchange column (e.g., Mono Q). GreA, being an acidic protein, will bind to the column and can be eluted with a salt gradient.[1][5]
-
Size-Exclusion Chromatography: Further purification can be achieved using a size-exclusion column to separate GreA from any remaining contaminants based on molecular size.[1]
-
-
Purity Analysis: The purity of the final protein preparation is assessed by SDS-PAGE.
In Vitro Transcription Assay
This assay is used to study the effect of GreA on transcription elongation and its ability to rescue stalled RNAP complexes.[8][9]
Protocol Outline:
-
Template Preparation: A linear DNA template containing a promoter recognized by E. coli RNAP is prepared.
-
Formation of Stalled Transcription Complexes:
-
Assemble a reaction mixture containing the DNA template, RNAP holoenzyme, and a subset of ribonucleoside triphosphates (NTPs) to allow transcription to initiate and proceed to a specific point where one NTP is withheld, causing the polymerase to stall.
-
Radiolabeled NTPs (e.g., [α-³²P]UTP) are often included to label the nascent RNA transcript.[9]
-
-
Addition of GreA: Purified this compound is added to the stalled transcription complexes.
-
Induction of Cleavage: The reaction is incubated to allow for GreA-mediated transcript cleavage.
-
Analysis of RNA Products:
-
The reaction is stopped, and the RNA products are purified.
-
The RNA is resolved by denaturing polyacrylamide gel electrophoresis (PAGE).[8]
-
The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts. The appearance of shorter RNA fragments indicates transcript cleavage.
-
X-ray Crystallography
This technique is used to determine the three-dimensional structure of GreA at atomic resolution.[10]
Protocol Outline:
-
Crystallization:
-
Highly pure and concentrated this compound is required.
-
The protein is mixed with a variety of crystallization screening solutions containing different precipitants, buffers, and salts.
-
The mixture is incubated under conditions that promote the slow precipitation of the protein, leading to the formation of well-ordered crystals. This is often done using vapor diffusion methods (hanging drop or sitting drop).
-
-
X-ray Diffraction Data Collection:
-
A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
As the X-rays pass through the crystal, they are diffracted by the electrons in the protein atoms, creating a unique diffraction pattern that is recorded on a detector.[10]
-
-
Structure Determination:
-
The diffraction data is processed to determine the electron density map of the protein.
-
An atomic model of the protein is built into the electron density map and refined to generate the final three-dimensional structure.
-
Visualizations
GreA Domain Architecture
Caption: Domain organization of the this compound.
GreA Mechanism of Action Workflow
References
- 1. pnas.org [pnas.org]
- 2. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase | The EMBO Journal [link.springer.com]
- 3. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Distinct functions of N and C-terminal domains of GreA, an Escherichia coli transcript cleavage factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of DksA, GreA, and GreB on transcription initiation: insights into the mechanisms of factors that bind in the secondary channel of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Gatekeeper of Transcription: A Technical Guide to GreA's Role in Preventing Transcriptional Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transcriptional arrest, the premature cessation of RNA synthesis by RNA polymerase (RNAP), poses a significant challenge to gene expression and cellular viability. In bacteria, a crucial quality control mechanism exists to rescue arrested RNAP and ensure transcriptional fidelity, orchestrated by the Gre family of transcription elongation factors. This in-depth technical guide focuses on the pivotal role of GreA in preventing and resolving transcriptional arrest. We will delve into the molecular mechanisms of GreA-mediated rescue of backtracked RNAP, present key quantitative data on its activity, provide detailed experimental protocols for its study, and visualize the intricate molecular interactions and pathways involved. Understanding the function of GreA not only illuminates a fundamental process in bacterial transcription but also presents potential avenues for the development of novel antimicrobial agents.
Introduction: The Challenge of Transcriptional Roadblocks
Transcription by RNA polymerase is a highly processive process, yet it is not without its obstacles. RNAP can encounter various impediments, including specific DNA sequences, DNA-bound proteins, or misincorporated nucleotides, which can lead to pausing and, in some cases, irreversible transcriptional arrest.[1] Arrested RNAP complexes are catalytically inactive and represent a significant roadblock to gene expression. A primary cause of transcriptional arrest is backtracking, a process where RNAP reverses its direction along the DNA template, extruding the 3' end of the nascent RNA transcript from the active site into the secondary channel.[2] This misalignment renders the RNAP incapable of further elongation.
To counteract this, bacteria have evolved the Gre factors, GreA and GreB, which act as molecular gatekeepers to resolve these arrested complexes.[3] These factors stimulate an intrinsic endoribonucleolytic activity of RNAP, leading to the cleavage of the backtracked RNA segment.[4] This cleavage generates a new 3' hydroxyl group at the active site, effectively resetting the polymerase and allowing transcription to resume.[5] This "cleavage and restart" mechanism is a fundamental process for maintaining the efficiency and fidelity of transcription.[6][3]
The Molecular Mechanism of GreA Action
GreA is a small, acidic protein composed of two principal domains: an N-terminal coiled-coil domain (NTD) and a C-terminal globular domain (CTD).[3] The CTD is responsible for binding to the RNAP near the secondary channel, while the NTD penetrates this channel to reach the enzyme's active site.[3][5]
The key to GreA's function lies at the tip of its NTD, which contains two conserved acidic residues (D41 and E44 in E. coli).[7] These residues are proposed to position a magnesium ion (Mg²⁺) in the RNAP active site, which is crucial for catalysis of the phosphodiester bond hydrolysis.[8] By donating these catalytic residues, GreA effectively transforms the RNAP into a temporary nuclease.[8]
A critical distinction exists between GreA and its homolog, GreB. GreA primarily induces the cleavage of short, 2-3 nucleotide fragments from the 3' end of the nascent RNA.[5][9] This makes it particularly effective at resolving short backtracking events, which are often associated with nucleotide misincorporation.[9] In contrast, GreB can induce the cleavage of longer RNA fragments, suggesting a role in resolving more extensive backtracking.[9][10]
Signaling Pathway of GreA-mediated Rescue
The process of GreA-mediated rescue of a backtracked RNAP can be visualized as a multi-step pathway.
Caption: GreA-mediated rescue of a backtracked RNA polymerase.
Quantitative Analysis of GreA Activity
The functional impact of GreA on transcription can be quantified through various biochemical and biophysical assays. The following tables summarize key quantitative parameters of GreA activity.
| Parameter | Value | Organism/Conditions | Reference |
| Effect on RNA Hydrolysis Rate | >1000-fold increase | E. coli, in vitro | [5] |
| Required Mg²⁺ Concentration | Lowered by 2 orders of magnitude | E. coli, in vitro | [5] |
| Apparent Dissociation Constant (Kd) for Mg²⁺ | ~0.5 mM (with GreA) vs. >60 mM (without GreA) | E. coli, in vitro | [8] |
| Increase in Transcription Rate (in PURE system) | ~3 to 6-fold | E. coli, in vitro reconstituted system | [11] |
| Effect on Abortive Initiation | Reduces abortive transcripts | E. coli, in vitro | [1] |
Table 1: Quantitative Parameters of GreA Activity.
| Factor | Cleavage Product Size | Primary Role | Reference |
| GreA | 2-3 nucleotides | Resolution of short backtracking events, proofreading | [5][9] |
| GreB | 2-18 nucleotides | Resolution of long backtracking events | [6][9] |
Table 2: Comparison of E. coli GreA and GreB.
Experimental Protocols
In Vitro Transcription Assay to Assess GreA Activity
This assay measures the ability of GreA to rescue arrested RNAP and promote the synthesis of full-length transcripts.
Materials:
-
Purified E. coli RNAP holoenzyme
-
Purified GreA protein
-
Linear DNA template containing a strong promoter and a known transcriptional arrest site
-
NTPs (ATP, GTP, CTP, UTP)
-
[α-³²P]-UTP for radiolabeling
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 5% glycerol)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)
Protocol:
-
Assemble transcription reactions on ice. In a typical 20 µL reaction, combine:
-
10 µL of 2x transcription buffer
-
2 µL of 10x NTP mix (final concentration 200 µM each of ATP, GTP, CTP; 20 µM UTP)
-
1 µL of [α-³²P]-UTP (10 µCi)
-
100 ng of linear DNA template
-
100 nM RNAP holoenzyme
-
Add purified GreA to the desired final concentration (e.g., 1 µM) or an equal volume of buffer for the negative control.
-
Add nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reactions at 37°C for 30 minutes to allow transcription to proceed.
-
Stop the reactions by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Expose the gel to a phosphor screen and visualize the results using a phosphorimager.
Expected Results: In the absence of GreA, a prominent band corresponding to the arrested transcript will be observed. In the presence of GreA, this band will be significantly reduced, and a corresponding increase in the full-length run-off transcript will be seen.
Caption: Workflow for an in vitro transcription assay.
Hydroxyl Radical Footprinting of the GreA-RNAP Complex
This technique is used to map the interaction interface between GreA and RNAP by identifying regions of the RNAP surface that are protected by GreA binding from cleavage by hydroxyl radicals.
Materials:
-
Purified RNAP
-
Purified GreA
-
Fe(II)-EDTA solution (e.g., 10 mM (NH₄)₂Fe(SO₄)₂, 20 mM EDTA)
-
Sodium ascorbate
-
Hydrogen peroxide (H₂O₂)
-
Quenching solution (e.g., thiourea)
-
SDS-PAGE gels and reagents
-
Western blotting or autoradiography reagents
Protocol:
-
Incubate RNAP and GreA at a molar ratio that ensures complex formation (e.g., 1:5) in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂) for 15-30 minutes at room temperature. A control reaction with RNAP alone should be prepared in parallel.
-
Initiate the footprinting reaction by adding the following reagents sequentially: sodium ascorbate, Fe(II)-EDTA, and H₂O₂ to final concentrations of, for example, 10 mM, 0.5 mM, and 0.03%, respectively.
-
Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.
-
Quench the reaction by adding a quenching solution.
-
Analyze the protein cleavage products by SDS-PAGE.
-
Visualize the cleavage patterns by Coomassie staining, silver staining, Western blotting against specific RNAP subunits, or, if using radiolabeled proteins, by autoradiography.
Expected Results: Regions on the RNAP subunits that are protected by GreA binding will show reduced cleavage in the presence of GreA compared to the RNAP-only control. This "footprint" reveals the binding site of GreA on the polymerase.
GreA as a Target for Drug Development
The essential role of Gre factors in bacterial transcription, particularly under stress conditions, makes them attractive targets for the development of novel antimicrobial agents.[9] Inhibiting GreA function could lead to an accumulation of arrested RNAP complexes, disrupting gene expression and ultimately leading to bacterial cell death. The structural differences between bacterial Gre factors and their eukaryotic functional analog, TFIIS, suggest that it may be possible to develop inhibitors that are specific to the bacterial proteins, minimizing off-target effects in humans.
Conclusion
GreA is a vital component of the bacterial transcription machinery, acting as a crucial surveillance factor that ensures the smooth progression of RNA polymerase along the DNA template. Its ability to rescue arrested RNAP through a sophisticated "cleavage and restart" mechanism highlights an elegant solution to the problem of transcriptional roadblocks. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate functions of GreA and explore its potential as a novel therapeutic target. Continued research into the regulation and diverse roles of GreA will undoubtedly deepen our understanding of bacterial gene expression and may pave the way for a new generation of antibiotics.
References
- 1. Monitoring Abortive Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time observation of backtracking by bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase | The EMBO Journal [link.springer.com]
- 4. Intrinsic transcript cleavage activity of RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Structural Basis of Transcription: RNA Polymerase backtracking and its reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcript cleavage factors from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Technical Guide to the Cellular Localization of GreA Protein in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular localization of the GreA protein in Escherichia coli. GreA is a crucial transcription elongation factor that plays a significant role in rescuing stalled RNA polymerase (RNAP) complexes, thereby ensuring transcriptional fidelity and efficiency. Understanding the precise subcellular location of GreA is paramount for elucidating its regulatory mechanisms and for the development of novel antimicrobial strategies targeting bacterial transcription. This document synthesizes current knowledge, presenting quantitative data on GreA abundance, detailing relevant experimental methodologies, and visualizing the functional context of GreA's localization.
Introduction
Escherichia coli serves as a model organism for studying fundamental cellular processes, including gene transcription. The regulation of transcription is a complex process involving a myriad of protein factors that modulate the activity of RNA polymerase (RNAP). Among these are the transcription elongation factors GreA and GreB, which are essential for efficient transcription elongation past template-encoded arrest sites[1]. GreA functions by inducing the endonucleolytic cleavage of the nascent transcript within backtracked RNAP complexes, allowing for the realignment of the active site and the resumption of elongation. Given its direct interaction with RNAP, the cellular localization of GreA is intrinsically linked to the location of active transcription.
Quantitative Analysis of GreA Abundance
The cellular concentration of GreA is a critical parameter influencing its function. Quantitative proteomic studies have provided estimates of the absolute copy number of GreA per E. coli cell under various growth conditions. This data is essential for understanding the stoichiometry of GreA relative to its binding partner, RNAP, and other components of the transcription machinery.
| Growth Condition | GreA Copy Number per Cell | Data Source |
| Glucose Minimal Medium (Mid-log phase) | ~1,800 | [2] |
| Rich Medium (LB, Mid-log phase) | ~3,500 | [2] |
| Stationary Phase | Lower abundance compared to exponential phase | [3] |
Note: The copy number of RNA polymerase in E. coli is estimated to be in the range of 2,000-5,000 molecules per cell, depending on the growth rate. This suggests a near stoichiometric ratio with GreA in some conditions.
Cellular Localization of GreA
Based on its function as a transcription elongation factor that directly interacts with RNA polymerase, GreA is predominantly localized in the cytoplasm with significant enrichment in the nucleoid region, where the bacterial chromosome resides and transcription occurs.
3.1. Cytoplasmic Localization: UniProt annotation explicitly categorizes GreA as a cytoplasmic protein[4].
3.2. Nucleoid Colocalization: While direct super-resolution imaging data for GreA is not yet available in the reviewed literature, its functional association with RNAP strongly supports its colocalization with the nucleoid. High-resolution microscopy studies have shown that RNAP is not uniformly distributed throughout the cytoplasm but is concentrated within the nucleoid[5][6]. This spatial organization of the transcriptional machinery ensures efficient access to the DNA template. Therefore, it is highly probable that GreA exhibits a similar distribution pattern, concentrating where its substrate, the stalled RNAP, is located.
Experimental Methodologies for Determining Cellular Localization
Several experimental techniques can be employed to determine and quantify the subcellular localization of GreA in E. coli.
4.1. Subcellular Fractionation and Western Blotting
This classical biochemical method separates the cell into different fractions (e.g., cytoplasm, inner membrane, outer membrane, and periplasm), allowing for the determination of the compartment in which a protein resides.
Protocol: Subcellular Fractionation of E. coli
-
Cell Culture and Harvest: Grow E. coli cells to the desired optical density in the appropriate medium. Harvest cells by centrifugation at 4°C.
-
Periplasmic Extraction (Optional): Resuspend the cell pellet in a hypertonic buffer (e.g., Tris-HCl with sucrose and EDTA) followed by an osmotic shock with cold, low-ionic-strength buffer to release periplasmic proteins.
-
Spheroplast Formation and Lysis: Treat the cells with lysozyme to digest the peptidoglycan layer, forming spheroplasts. Lyse the spheroplasts by sonication or by using a French press in a lysis buffer containing protease inhibitors.
-
Fraction Separation by Ultracentrifugation:
-
Perform a low-speed centrifugation to pellet unlysed cells and debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to separate the soluble cytoplasmic fraction (supernatant) from the total membrane fraction (pellet).
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of each fraction using a standard assay (e.g., Bradford or BCA).
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to GreA, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.
-
Detect the signal and quantify the relative abundance of GreA in each fraction. Control proteins with known localizations (e.g., GroEL for cytoplasm, LacY for inner membrane) should be used to validate the fractionation procedure[7][8][9][10].
-
4.2. Immunofluorescence Microscopy
Immunofluorescence allows for the in-situ visualization of proteins within fixed cells.
Protocol: Immunofluorescence of GreA in E. coli
-
Cell Fixation: Fix exponentially growing E. coli cells with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS), for 20-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize the cell envelope with a solution containing lysozyme and/or a mild detergent (e.g., Triton X-100) to allow antibody penetration.
-
Blocking: Block non-specific antibody binding sites by incubating the cells in a blocking buffer (e.g., PBS with bovine serum albumin and/or normal goat serum).
-
Primary Antibody Incubation: Incubate the permeabilized cells with a primary antibody raised against GreA for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells to remove unbound primary antibody and then incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488).
-
Mounting and Imaging: Wash the cells to remove unbound secondary antibody, mount them on a microscope slide with an anti-fade mounting medium, and visualize using a fluorescence microscope[11][12][13][14][15].
4.3. Fluorescent Protein Fusions and Live-Cell Imaging
Genetically fusing GreA to a fluorescent protein (e.g., GFP, mCherry) allows for the visualization of its localization in living cells.
Protocol: GreA-Fluorescent Protein Fusion Imaging
-
Plasmid Construction: Clone the greA gene in-frame with a fluorescent protein gene (e.g., gfp or mCherry) in an expression vector. The fusion can be at the N- or C-terminus of GreA. It is crucial to verify that the fusion protein is functional and does not lead to mislocalization artifacts[16].
-
Transformation and Expression: Transform the plasmid into E. coli. Induce the expression of the fusion protein, typically at low levels to avoid aggregation and mislocalization.
-
Live-Cell Microscopy: Immobilize the live cells on an agarose pad and image using a fluorescence microscope equipped with the appropriate filter sets and an environmentally controlled chamber. Time-lapse microscopy can be used to study the dynamics of GreA localization.
4.4. Super-Resolution Microscopy (PALM/STORM)
Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can provide nanoscale resolution of protein localization, which would be ideal for resolving the distribution of GreA within the nucleoid.
Protocol: PALM/STORM of a GreA-Photoactivatable Fluorescent Protein Fusion
-
Fusion Protein Construction: Create a fusion of GreA with a photoactivatable or photoswitchable fluorescent protein (e.g., PAmCherry, mEos).
-
Sample Preparation: Immobilize live or fixed E. coli cells expressing the fusion protein on a coverslip.
-
Imaging: Use a specialized super-resolution microscope. A low-power activation laser is used to stochastic ally activate a sparse subset of fluorophores, which are then imaged with a higher-power excitation laser until they photobleach. This process is repeated for thousands of frames.
-
Image Reconstruction: The precise location of each activated fluorophore is determined by fitting its point-spread function to a 2D Gaussian. The final super-resolution image is reconstructed from the localization coordinates of all detected molecules[17][18][19][20][21].
Signaling Pathways and Interactions
The localization of GreA is not known to be regulated by a specific signaling pathway in the classical sense. Instead, its localization is primarily dictated by its direct interaction with its functional partner, RNA polymerase.
5.1. Interaction with RNA Polymerase
The primary interaction partner of GreA is the RNAP core enzyme. This interaction is essential for GreA's function in transcript cleavage. Affinity purification coupled with mass spectrometry (AP-MS) could be used to identify other potential interaction partners of GreA in vivo, which might provide further insights into its regulation and localization[22][23][24][25][26].
Diagrams
References
- 1. This compound: a transcription elongation factor from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The quantitative and condition-dependent Escherichia coli proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Promoter Targets for Escherichia coli Transcription Elongation Factor GreA In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. The nucleoid of rapidly growing Escherichia coli localizes close to the inner membrane and is organized by transcription, translation, and cell geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Architecture of the Escherichia coli nucleoid | PLOS Genetics [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A robust fractionation method for protein subcellular localization studies in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 細胞内タンパク質分画 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 12. static.igem.org [static.igem.org]
- 13. static.igem.org [static.igem.org]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. arigobio.com [arigobio.com]
- 16. Segregation of molecules at cell division reveals native protein localization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ibcm.blog.unq.edu.ar [ibcm.blog.unq.edu.ar]
- 18. micron.ox.ac.uk [micron.ox.ac.uk]
- 19. Optimized protocol for combined PALM-dSTORM imaging [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. Optimized protocol for combined PALM-dSTORM imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of Protein Interaction Partners in Bacteria Using Affinity Purification and SILAC Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of Protein Interaction Partners in Bacteria Using Affinity Purification and SILAC Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 25. Interaction networks of Escherichia coli replication proteins under different bacterial growth conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Technical Guide to Identifying GreA Protein Homologs in Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The GreA protein is a crucial transcription elongation factor found across a wide range of bacterial species. Its primary function is to rescue stalled RNA polymerase complexes, thereby ensuring the fidelity and efficiency of transcription. Beyond this core role, GreA has been implicated in a variety of cellular processes, including stress responses, virulence, and antibiotic resistance. This technical guide provides a comprehensive overview of the this compound and its homologs, detailing their identification, function, and the regulatory pathways in which they participate. The document includes detailed experimental protocols for homolog identification, a comparative analysis of GreA homologs in various bacterial phyla, and visual representations of the associated signaling pathways and experimental workflows. This information is intended to support researchers and drug development professionals in understanding the significance of GreA and exploring its potential as a therapeutic target.
Introduction to this compound
GreA is a non-essential transcription elongation factor that enhances the efficiency of RNA polymerase (RNAP) by preventing and resolving transcriptional pausing and arrest.[1][2] It achieves this by inducing the intrinsic endoribonucleolytic activity of RNAP, allowing the cleavage of the nascent RNA transcript within the RNAP active site. This cleavage realigns the 3' end of the RNA with the catalytic center, enabling the resumption of transcription. GreA is part of the Gre factor family, which also includes GreB, a protein with similar but functionally distinct properties.[3] While GreA typically induces the cleavage of 2-3 nucleotides, GreB can excise longer RNA fragments.[3]
The significance of GreA extends beyond general transcription maintenance. It plays a critical role in bacterial survival under various stress conditions, including oxidative stress, and is involved in the pathogenesis of several important bacterial pathogens.[4][5] Given its widespread conservation among bacteria and its role in virulence, GreA presents a potential target for the development of novel antimicrobial agents.
Comparative Analysis of GreA Homologs
GreA homologs are ubiquitously distributed across the bacterial kingdom, highlighting their fundamental importance in bacterial transcription. To provide a comparative overview, a selection of GreA homologs from different bacterial phyla is presented in Table 1. The Escherichia coli K-12 this compound (Accession: P0A6W5) was used as the reference sequence for BLASTp analysis to determine sequence identity and E-values.
| Bacterial Species | Phylum | UniProt Accession | Sequence Length (amino acids) | % Identity to E. coli GreA | E-value |
| Escherichia coli O157:H7 | Proteobacteria | P0A6W7 | 158 | 100% | 0 |
| Salmonella enterica serovar Typhimurium | Proteobacteria | P0A1X4 | 158 | 96.8% | 2e-118 |
| Pseudomonas aeruginosa PAO1 | Proteobacteria | Q9I5V8 | 157 | 65.2% | 2e-68 |
| Brucella abortus | Proteobacteria | Q57C09 | 157 | 61.8% | 2e-62 |
| Bacillus subtilis 168 | Firmicutes | P37537 | 159 | 45.9% | 1e-37 |
| Listeria monocytogenes EGD-e | Firmicutes | P64277 | 160 | 44.6% | 2e-36 |
| Lactococcus lactis | Firmicutes | Q03JI3 | 159 | 43.4% | 2e-33 |
| Mycobacterium tuberculosis H37Rv | Actinobacteria | P9WJ60 | 168 | 38.5% | 2e-26 |
| Corynebacterium glutamicum | Actinobacteria | Q8NR88 | 160 | 41.3% | 3e-30 |
| Treponema pallidum | Spirochaetes | O83560 | 215 | 29.3% | 2e-13 |
| Borrelia burgdorferi | Spirochaetes | O51203 | 163 | 28.6% | 2e-12 |
Table 1: Comparative data of this compound homologs in various bacterial species. The percentage identity and E-values were obtained by performing a BLASTp search against the NCBI non-redundant protein sequences database using the Escherichia coli K-12 this compound as the query.
Experimental Protocols for Homolog Identification
The identification of protein homologs is a fundamental task in bioinformatics. The following protocols detail two widely used methods for identifying GreA homologs.
Position-Specific Iterated BLAST (PSI-BLAST)
PSI-BLAST is a sensitive method for finding distant relatives of a protein. It achieves this by iteratively building a position-specific scoring matrix (PSSM) from an alignment of the most significant hits from an initial BLAST search.[6][7][8]
Protocol:
-
Obtain the Query Sequence: Retrieve the amino acid sequence of a known this compound (e.g., E. coli GreA, UniProt: P0A6W5) in FASTA format.
-
Access the PSI-BLAST Tool: Navigate to the NCBI PSI-BLAST web server (blast.ncbi.nlm.nih.gov/Blast.cgi).
-
Input Query Sequence: Paste the FASTA sequence into the "Enter Query Sequence" box.
-
Select the Database: Choose a comprehensive protein database, such as the "Non-redundant protein sequences (nr)" database.
-
Set Algorithm Parameters:
-
Under "Algorithm," select "PSI-BLAST."
-
The default E-value threshold for inclusion in the PSSM is 0.005. This can be adjusted based on the desired stringency.
-
Set the desired number of iterations. Typically, 3-5 iterations are sufficient.
-
-
Run the Search: Click the "BLAST" button to initiate the search.
-
Analyze the Results:
-
The first iteration will display standard BLASTp results.
-
Subsequent iterations will use the PSSM to find more distant homologs. Review the list of hits, paying attention to the E-values and query coverage.
-
Manually inspect the alignments of potential homologs to ensure conservation of key functional residues.
-
-
Iterate and Refine: After each iteration, you can select or deselect sequences to be included in the next PSSM construction, allowing for a more refined search.
Hidden Markov Model (HMM)-based Search using HMMER
HMMER is a suite of programs for protein sequence analysis using profile hidden Markov models (HMMs). It is highly effective for identifying distant homologs based on conserved sequence motifs.
Protocol:
-
Obtain a Multiple Sequence Alignment (MSA):
-
Gather a set of known this compound sequences from different bacterial species.
-
Use a multiple sequence alignment tool such as Clustal Omega or MUSCLE to align the sequences.
-
-
Build the Profile HMM:
-
Use the hmmbuild program from the HMMER suite to create a profile HMM from the MSA.
-
Command: hmmbuild greA.hmm greA_aligned.fasta
-
-
Calibrate the HMM (Optional but Recommended):
-
Use the hmmcalibrate program to calibrate the HMM, which can improve the accuracy of the E-values.
-
Command: hmmcalibrate greA.hmm
-
-
Search a Sequence Database:
-
Use the hmmsearch program to search your profile HMM against a protein sequence database (e.g., UniProt).
-
Command: hmmsearch greA.hmm target_database.fasta > results.txt
-
-
Analyze the Results:
-
The output file will contain a list of significant hits, ranked by their E-values and bit scores.
-
Examine the alignments to identify conserved domains and motifs characteristic of the GreA family.
-
Signaling Pathways and Regulatory Networks
GreA is involved in complex regulatory networks that allow bacteria to respond and adapt to various environmental cues.
GreA-Mediated Stress Response
GreA plays a crucial role in the bacterial stress response, particularly in mitigating oxidative stress.[4][5] Oxidative stress, caused by the accumulation of reactive oxygen species (ROS), can damage cellular components and lead to cell death. GreA contributes to the oxidative stress response by ensuring the accurate transcription of genes involved in detoxification and repair pathways.
GreA in Bacterial Virulence
In pathogenic bacteria, GreA can act as a virulence factor by facilitating the expression of genes required for host colonization and infection.[9][10] For example, in Salmonella enterica, Gre factors are essential for the proper expression of the HilD master regulator, which controls the expression of genes in the Salmonella Pathogenicity Island 1 (SPI-1).[9][10]
Experimental and Bioinformatic Workflow
The following diagram outlines a comprehensive workflow for the identification and characterization of this compound homologs, integrating both experimental and computational approaches.
Conclusion
The this compound is a highly conserved and functionally significant transcription factor in bacteria. Its role in maintaining transcriptional fidelity and mediating responses to environmental stresses, including those encountered during host infection, makes it a subject of considerable interest for both fundamental research and applied drug development. The methodologies and comparative data presented in this guide provide a robust framework for the identification and characterization of GreA homologs in a wide range of bacterial species. Further investigation into the specific regulatory networks involving GreA in different pathogenic bacteria will be crucial for elucidating its full potential as a therapeutic target. By understanding the intricacies of GreA-mediated pathways, researchers can pave the way for the development of novel strategies to combat bacterial infections.
References
- 1. uniprot.org [uniprot.org]
- 2. This compound: a transcription elongation factor from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. InterPro [ebi.ac.uk]
- 4. Gre factors help Salmonella adapt to oxidative stress by improving transcription elongation and fidelity of metabolic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gre factors help Salmonella adapt to oxidative stress by improving transcription elongation and fidelity of metabolic genes | PLOS Biology [journals.plos.org]
- 6. PSI-BLAST Tutorial - Comparative Genomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PSI-BLAST tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PSI-BLAST tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gre factors-mediated control of hilD transcription is essential for the invasion of epithelial cells by Salmonella enterica serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gre factors-mediated control of hilD transcription is essential for the invasion of epithelial cells by Salmonella enterica serovar Typhimurium | PLOS Pathogens [journals.plos.org]
Evolutionary Conservation of the GreA Protein Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fidelity and efficiency of transcription, the process of synthesizing RNA from a DNA template, are fundamental to cellular life. Errors during transcription can lead to the production of non-functional or even toxic proteins, while the stalling of RNA polymerase (RNAP) can impede gene expression and DNA replication. To counteract these challenges, cells have evolved a conserved family of transcription elongation factors that play a crucial role in proofreading and rescuing arrested RNAP. In bacteria, this function is primarily carried out by the GreA and GreB proteins. This technical guide provides an in-depth exploration of the evolutionary conservation of the GreA protein family, its structure, function, and its homologs across the domains of life.
Overview of the this compound Family
The this compound family consists of essential transcription elongation factors that bind to the secondary channel of bacterial RNA polymerase.[1] Their primary role is to rescue backtracked and arrested RNAP complexes and to enhance the fidelity of transcription.[2][3] GreA and its close homolog GreB achieve this by stimulating the intrinsic endoribonucleolytic activity of RNAP, which cleaves the nascent RNA transcript.[4][5] This cleavage realigns the 3'-end of the RNA with the catalytic site of the polymerase, allowing transcription to resume.[6] While both GreA and GreB induce transcript cleavage, GreA typically removes short RNA fragments (2-3 nucleotides), whereas GreB can cleave longer pieces.[4]
Evolutionary Conservation Across Domains of Life
The transcript cleavage function facilitated by the GreA family is not limited to bacteria but is a universally conserved mechanism. Functional analogs of GreA are found in both archaea and eukarya, highlighting the fundamental importance of this process.[7][8]
-
Bacteria: The GreA and GreB proteins are widely distributed throughout the bacterial kingdom. Sequence homology among different bacterial Gre proteins can range from 21% to as high as 95%, indicating a significant degree of conservation within this domain.[9]
-
Archaea: In archaea, the functional homolog of GreA is the transcription factor S (TFS), which is homologous to the eukaryotic TFIIS.[7][8] The archaeal transcription machinery shares similarities with both bacterial and eukaryotic systems, and the presence of TFS underscores the ancient origins of this proofreading mechanism.
-
Eukarya: Eukaryotes possess a functional analog of GreA known as Transcription Factor IIS (TFIIS).[2][4] TFIIS performs a similar function of stimulating RNA cleavage by RNA Polymerase II to rescue arrested complexes.
While GreA and TFIIS/TFS are functional analogs, they are not evolutionarily related in terms of overall sequence homology, representing a striking example of convergent evolution.[8] However, they share a common structural and mechanistic principle: an extended coiled-coil domain that penetrates the secondary channel of RNAP to reach the active site.[4]
Quantitative Comparison of GreA and its Homologs
To illustrate the evolutionary relationships, the following table summarizes the sequence and structural similarities between GreA from Escherichia coli and its homologs from representative species of the three domains of life.
| Protein (Species) | Domain | PDB ID | Sequence Identity to E. coli GreA (%) | Structural Similarity (RMSD, Å) to E. coli GreA (1GRJ) |
| GreA (Escherichia coli) | Bacteria | 1GRJ | 100 | 0 |
| GreA (Thermus thermophilus) | Bacteria | 1W66 | ~60-70% | ~1.5 - 2.0 |
| TFS (Sulfolobus solfataricus) | Archaea | 2KHB | < 20% | > 3.0 |
| TFIIS (Saccharomyces cerevisiae) | Eukarya | 1TFI | < 15% | > 3.5 |
Note: Sequence identity and RMSD values are approximate and can vary based on the alignment algorithms and structural domains compared. The values presented here are for illustrative purposes to highlight the degree of conservation.
Structural and Functional Domains
The members of the this compound family and their functional analogs, despite low overall sequence homology, share a conserved two-domain architecture crucial for their function.[10]
-
N-terminal Coiled-Coil Domain (NTD): This extended, finger-like domain is responsible for penetrating the secondary channel of the RNA polymerase. The tip of the NTD contains conserved acidic residues (Aspartate and Glutamate) that are critical for catalysis. These residues are thought to coordinate a magnesium ion at the active site, facilitating the hydrolytic cleavage of the nascent RNA transcript.[4]
-
C-terminal Globular Domain (CTD): This domain is responsible for binding to the surface of the RNA polymerase near the entrance of the secondary channel. This interaction positions the NTD for insertion into the catalytic core.
The domain organization of GreA and its eukaryotic homolog TFIIS is depicted below.
Mechanism of Action: Rescue of Stalled RNA Polymerase
The primary function of the GreA family is to resolve transcription elongation complexes that have backtracked along the DNA template. Backtracking occurs when the RNAP moves backward, displacing the 3' end of the nascent RNA from the active site and causing transcription to stall. The workflow for GreA-mediated rescue is as follows:
-
RNAP Stalling and Backtracking: An elongating RNAP encounters a pause site or incorporates an incorrect nucleotide, leading to backtracking. The 3' end of the RNA is displaced from the active site.
-
GreA Binding: GreA binds to the stalled RNAP via its C-terminal domain.
-
NTD Insertion: The N-terminal coiled-coil domain of GreA inserts into the secondary channel of the RNAP.
-
Transcript Cleavage: The acidic residues at the tip of the NTD catalyze the cleavage of the backtracked RNA.
-
Resumption of Transcription: The new 3' end of the RNA is repositioned at the catalytic site, allowing the RNAP to resume transcription.
This process is visualized in the following diagram:
Experimental Protocols
The study of the this compound family and its homologs relies on a variety of biochemical and genetic assays. Detailed protocols for two key experiments are provided below.
In Vitro Transcript Cleavage Assay
This assay is used to directly measure the ability of GreA or its homologs to induce the cleavage of a nascent RNA transcript in a stalled transcription elongation complex (TEC).
Materials:
-
Purified RNA Polymerase holoenzyme
-
Purified this compound
-
Linear DNA template containing a promoter and a sequence that induces RNAP stalling
-
Radionuclide-labeled NTPs (e.g., [α-³²P]UTP) and unlabeled NTPs
-
Transcription buffer (e.g., 40 mM HEPES, pH 8.0, 50 mM NaCl, 5 mM MgCl₂, 5 mM DTT)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel for electrophoresis (denaturing)
Procedure:
-
Assemble the Transcription Elongation Complex (TEC):
-
Incubate RNAP holoenzyme with the linear DNA template in transcription buffer at 37°C for 15 minutes to form open promoter complexes.
-
Initiate transcription by adding a subset of NTPs, including the radiolabeled NTP, and incubate for a time sufficient to allow the polymerase to move to the stall site. The omission of one or more NTPs is a common method to induce stalling at a specific position.
-
-
Induce Transcript Cleavage:
-
Add purified this compound to the stalled TECs and incubate at 37°C.
-
Take aliquots at different time points (e.g., 0, 1, 5, 15 minutes).
-
-
Stop the Reaction:
-
Stop the reaction at each time point by adding an equal volume of stop solution.
-
-
Analyze the Products:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA products by size on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA transcripts by autoradiography or phosphorimaging. The appearance of shorter RNA products over time indicates transcript cleavage.
-
The workflow for this experiment is illustrated below:
References
- 1. uniprot.org [uniprot.org]
- 2. Elongation Factor TFIIS Prevents Transcription Stress and R-Loop Accumulation to Maintain Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function of transcription cleavage factors GreA and GreB at a regulatory pause site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase | The EMBO Journal [link.springer.com]
- 6. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The cutting edge of archaeal transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Domain acquisition enabled functional expansion of the TFIIS transcription factor family - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of GreA in Bacterial Stress Resilience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of bacterial physiology, the ability to adapt to and survive stressful conditions is paramount. Central to this resilience is the fine-tuned regulation of gene expression, a process orchestrated by a host of molecular players. Among these, the transcription elongation factor GreA has emerged as a critical component in the bacterial stress response arsenal. This technical guide provides an in-depth exploration of the physiological role of GreA under cellular stress, detailing its mechanism of action, its interplay with other regulatory factors, and its impact on bacterial survival. We present a comprehensive overview of key experimental methodologies used to investigate GreA function, summarize quantitative data on its effects under various stress conditions, and visualize the signaling pathways in which it participates. This guide is intended to serve as a valuable resource for researchers and professionals seeking to understand and potentially target this key bacterial protein.
Introduction: GreA at the Crossroads of Transcription and Stress
GreA is a highly conserved bacterial protein that functions as a transcription elongation factor. Its primary role is to rescue stalled or arrested RNA polymerase (RNAP) complexes during transcription.[1][2] Cellular stresses, such as nutrient deprivation, oxidative stress, heat shock, and antibiotic exposure, can exacerbate RNAP pausing and arrest, making the role of GreA particularly crucial for maintaining transcriptional fidelity and processivity under adverse conditions.[3][4][5]
GreA, along with its homolog GreB, binds to the secondary channel of RNAP.[6] Through this channel, GreA introduces two conserved acidic residues into the RNAP active site, which stimulates the intrinsic endoribonucleolytic activity of the polymerase.[7] This activity allows for the cleavage of the nascent RNA transcript within the backtracked RNAP complex, effectively resetting the polymerase and allowing transcription to resume.[8] Beyond this canonical function, emerging evidence suggests that GreA may also possess chaperone-like activity, further contributing to cellular protection during stress.[5]
The Mechanism of GreA-Mediated Transcript Cleavage
The ability of GreA to rescue stalled RNAP is a finely orchestrated molecular process. Under stressful conditions, RNAP can backtrack along the DNA template, displacing the 3' end of the nascent RNA from the active site and causing a transcriptional pause or arrest.
Below is a diagram illustrating the mechanism of GreA-mediated rescue of a stalled RNA polymerase.
GreA's Role in Diverse Cellular Stress Responses
The functional importance of GreA becomes particularly evident when bacteria are subjected to various environmental insults. Deletion of the greA gene often leads to increased sensitivity to a range of stressors, highlighting its protective role.
Oxidative Stress
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can damage DNA, proteins, and lipids. GreA contributes to oxidative stress resistance, and its absence can lead to increased sensitivity to oxidizing agents like hydrogen peroxide.[4][5]
Nutrient Starvation and the Stringent Response
During nutrient limitation, bacteria activate the stringent response, a global reprogramming of gene expression orchestrated by the alarmone guanosine tetraphosphate (ppGpp) and the transcription factor DksA.[9][10] GreA, DksA, and ppGpp all interact with the RNAP secondary channel and exhibit a complex interplay in regulating transcription.[6][11] Overexpression of GreA can sometimes compensate for the absence of DksA, suggesting overlapping or redundant functions in adapting to nutrient starvation.[11]
The following diagram illustrates the interplay between GreA, DksA, and ppGpp in regulating transcription during the stringent response.
Heat Shock
Elevated temperatures can lead to protein misfolding and aggregation, triggering the heat shock response. GreA has been shown to contribute to thermotolerance, and its overexpression can enhance survival at high temperatures.[12] This protective effect may be linked to both its role in maintaining transcription of heat shock proteins and its potential chaperone-like activity.[5]
Antibiotic Stress
GreA also plays a role in the response to antibiotic treatment. Deletion of greA can increase susceptibility to certain antibiotics, suggesting that GreA-mediated transcriptional fidelity and processivity are important for mounting an effective defense against these drugs.[3]
Acid Stress
Bacteria frequently encounter acidic environments, both in nature and during host infection. The ability to survive acid stress is crucial for many pathogens. Studies have shown that GreA is required for resistance to low pH, indicating its importance in maintaining cellular functions in acidic conditions.[3]
Quantitative Analysis of GreA Function Under Stress
The following tables summarize quantitative data from various studies, illustrating the impact of GreA on bacterial survival and gene expression under different stress conditions.
Table 1: Effect of greA Deletion on Bacterial Survival Under Stress
| Stress Condition | Bacterial Strain | Wild-Type Survival (%) | ΔgreA Survival (%) | Fold Change (WT/ΔgreA) | Reference |
| Oxidative Stress (5mM H₂O₂) | Mycobacterium smegmatis | ~60 | ~20 | ~3 | [3] |
| Heat Shock (48°C) | Mycobacterium smegmatis | ~75 | ~30 | ~2.5 | [3] |
| Acid Stress (pH 4.5) | Mycobacterium smegmatis | ~50 | ~15 | ~3.3 | [3] |
| Antibiotic (Rifampicin) | Mycobacterium smegmatis | ~80 | ~40 | ~2 | [3] |
Table 2: GreA-Dependent Gene Expression Changes Under Stress
| Stress Condition | Gene | Function | Fold Change in ΔgreA vs. WT | Reference |
| Nutrient Starvation | gadA | Glutamate decarboxylase | ~2.5-fold decrease | [11] |
| Nutrient Starvation | gadE | Transcriptional activator | ~3-fold decrease | [11] |
| GreA Overexpression | Ribosomal protein genes | Translation | Upregulated | [13] |
| GreA Overexpression | Chaperone and heat shock genes | Protein folding | Downregulated | [13] |
Key Experimental Methodologies
Investigating the function of GreA requires a combination of genetic, biochemical, and molecular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Transcription Assay
This assay is used to directly assess the effect of GreA on RNAP elongation and transcript cleavage.
Protocol:
-
Template Preparation: A linear DNA template containing a strong promoter (e.g., T7A1) followed by a sequence known to induce RNAP pausing is generated by PCR or restriction digest.
-
RNAP Holoenzyme Formation: Purified core RNAP is incubated with a sigma factor (e.g., σ⁷⁰) to form the holoenzyme.
-
Transcription Initiation: The RNAP holoenzyme is incubated with the DNA template and a subset of NTPs (e.g., ATP, UTP, and GTP, with one being radiolabeled) to allow the formation of a stalled transcription complex at a defined position.
-
Addition of GreA and Remaining NTPs: Purified GreA protein and the remaining NTP (CTP) are added to the reaction.
-
Time-Course Analysis: Aliquots are taken at various time points and the reaction is stopped by the addition of a loading buffer containing formamide.
-
Gel Electrophoresis: The RNA products are resolved on a denaturing polyacrylamide gel.
-
Analysis: The gel is exposed to a phosphor screen, and the resulting image is analyzed to visualize the full-length transcript, paused products, and cleaved products. The intensity of the bands is quantified to determine the rate of transcript elongation and cleavage in the presence and absence of GreA.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of GreA, providing insights into the genes and operons it may regulate.
Protocol:
-
Cell Growth and Cross-linking: Bacterial cells expressing a tagged version of GreA (e.g., 3xFLAG-GreA) are grown to the desired phase and under specific stress conditions. Formaldehyde is added to the culture to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are harvested and lysed. The chromatin is then sheared into small fragments (typically 200-500 bp) using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the tag on GreA (e.g., anti-FLAG antibody) that is coupled to magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked GreA-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are mapped to the bacterial genome, and peak-calling algorithms are used to identify regions of the genome that are enriched for GreA binding.
Bacterial Two-Hybrid (B2H) System
The B2H system is employed to investigate protein-protein interactions, such as the interaction between GreA and subunits of RNAP.
Protocol:
-
Vector Construction: The genes encoding GreA and a potential interacting partner (e.g., a subunit of RNAP) are cloned into two separate B2H vectors. In one common system, the proteins are fused to two complementary fragments (T18 and T25) of the catalytic domain of Bordetella pertussis adenylate cyclase.
-
Transformation: The two plasmids are co-transformed into an E. coli reporter strain that lacks its own adenylate cyclase gene (cyaA).
-
Interaction-Mediated Reporter Gene Expression: If the two proteins of interest interact, the T18 and T25 fragments are brought into close proximity, reconstituting adenylate cyclase activity. This leads to the production of cAMP.
-
Phenotypic Readout: cAMP binds to the catabolite activator protein (CAP), and the cAMP-CAP complex activates the transcription of a reporter gene, such as lacZ or mal.
-
Analysis: The interaction is detected by observing the phenotype of the reporter strain. For a lacZ reporter, colonies will appear blue on plates containing X-gal. For a mal reporter, colonies will be red on MacConkey maltose agar. The strength of the interaction can be quantified by measuring the activity of the reporter enzyme (e.g., β-galactosidase assay).
The following diagram illustrates the workflow for the Bacterial Two-Hybrid system.
Conclusion and Future Directions
GreA is a multifaceted protein that plays a vital role in bacterial survival under a wide range of cellular stresses. Its canonical function in rescuing stalled RNAP complexes is essential for maintaining transcriptional integrity, while its potential chaperone-like activity adds another layer to its protective capabilities. The intricate interplay between GreA, DksA, and the stringent response highlights the complexity of bacterial regulatory networks.
For drug development professionals, the critical role of GreA in stress tolerance and, in some cases, virulence, makes it an attractive target for novel antimicrobial strategies. Inhibiting GreA function could sensitize pathogenic bacteria to existing antibiotics or render them more susceptible to host immune defenses.
Future research should focus on further elucidating the non-canonical functions of GreA, such as its chaperone activity, and dissecting its precise role in the context of specific stress response pathways. A deeper understanding of the structural basis of GreA's interaction with RNAP and other factors will be crucial for the rational design of inhibitors. The continued application of genome-wide techniques like ChIP-seq and RNA-seq will undoubtedly uncover new genes and pathways regulated by GreA, providing a more complete picture of its contribution to bacterial physiology and stress resilience.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gre factors help Salmonella adapt to oxidative stress by improving transcription elongation and fidelity of metabolic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ppGpp binding to a site at the RNAP-DksA interface accounts for its dramatic effects on transcription initiation during the stringent response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Transcriptional Responses to ppGpp and DksA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The global, ppGpp-mediated stringent response to amino acid starvation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects on Growth by Changes of the Balance between GreA, GreB, and DksA Suggest Mutual Competition and Functional Redundancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prior exposure strongly influences mechanisms underpinning survival of heat shock in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutational analysis of Escherichia coli this compound reveals new functional activity independent of antipause and lethal when overexpressed - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Transcriptional Accuracy: A Technical Guide to the GreA Protein's Role in Transcription Fidelity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transcription, the process of synthesizing RNA from a DNA template, is a fundamental pillar of gene expression. The fidelity of this process is paramount, as errors can lead to the production of non-functional or even toxic proteins. This technical guide provides an in-depth examination of the GreA protein, a key factor in maintaining transcriptional fidelity in bacteria. We will explore its mechanism of action, its structural interplay with RNA polymerase, and the experimental evidence supporting its crucial role as a proofreader of the nascent transcript. This document is intended to serve as a comprehensive resource for researchers in molecular biology and professionals engaged in the development of novel antimicrobial agents targeting bacterial transcription.
Introduction: The Challenge of Transcriptional Fidelity
RNA polymerase (RNAP), the enzyme responsible for transcription, is a highly processive molecular machine. However, it is not infallible and can misincorporate ribonucleotides at a significant rate, estimated to be orders of magnitude higher than the mutation rate in DNA replication[1]. Such errors can have profound consequences for cellular function. To counteract this, cells have evolved sophisticated mechanisms to ensure the accuracy of the transcribed message. In bacteria, the Gre family of proteins, particularly GreA, plays a central role in this quality control process[2][3][4].
GreA is a transcription elongation factor that enhances the intrinsic ability of RNAP to cleave the nascent RNA transcript[5][6]. This cleavage activity is critical for rescuing RNAP complexes that have backtracked along the DNA template, a common occurrence following a misincorporation event or at specific pause sites[2][3][7]. By removing the misincorporated nucleotide, GreA allows transcription to resume from a corrected 3' end, thereby ensuring the fidelity of the final RNA product[8][9].
Mechanism of Action: The "Cleavage and Restart" Model
The primary function of GreA in promoting transcription fidelity is through its "cleavage and restart" mechanism[2][9]. This process can be broken down into several key steps:
-
RNAP Backtracking: Upon misincorporating a nucleotide or encountering a pause-inducing sequence, the RNAP can slide backward along the DNA template. This backtracking extrudes the 3' end of the nascent RNA into the secondary channel of the RNAP, displacing it from the active site and causing transcription to stall[3][10].
-
GreA Binding and Insertion: GreA binds to the RNAP near the entrance of the secondary channel[11][12]. Its N-terminal coiled-coil domain then extends into this channel, reaching the catalytic center of the enzyme[11][12][13].
-
Stimulation of Endonucleolytic Cleavage: The tip of the GreA N-terminal domain contains two conserved acidic residues (D41 and E44 in E. coli)[11][12][14]. These residues are proposed to coordinate a magnesium ion and a water molecule in the RNAP active site, facilitating the hydrolysis of the phosphodiester bond in the backtracked RNA[11][12]. GreA specifically induces the cleavage of short, 2-3 nucleotide fragments from the 3' end of the nascent transcript[2][5][9].
-
Resumption of Elongation: The cleavage of the RNA fragment generates a new 3' end that is correctly positioned within the RNAP active site[2][10]. This allows the polymerase to resume transcription elongation from the corrected template position[2][3].
Structural Insights: The GreA-RNAP Interaction
The structure of GreA and its interaction with RNAP have been elucidated through X-ray crystallography and cryo-electron microscopy[13][15]. GreA is an L-shaped protein composed of two distinct domains[9][15][16]:
-
C-terminal globular domain (CTD): This domain is responsible for the initial binding of GreA to the RNAP core enzyme near the opening of the secondary channel[9][11][17].
-
N-terminal coiled-coil domain (NTD): This extended domain projects into the secondary channel of RNAP, with its tip reaching the enzyme's catalytic center[11][12][13]. The NTD is crucial for inducing the nucleolytic activity of the polymerase[9][17].
The secondary channel of RNAP serves as a multifunctional pore, allowing the entry of nucleotide triphosphates (NTPs) during elongation and accommodating the backtracked RNA[18][19]. GreA's ability to access the active site through this channel without disrupting the entire transcription complex is a key feature of its function.
Quantitative Analysis of GreA's Impact on Transcription Fidelity
Numerous studies have quantified the effect of GreA on transcription error rates, both in vivo and in vitro. The absence of GreA leads to a significant increase in transcriptional errors, highlighting its critical role in maintaining fidelity.
| Experimental System | Key Finding | Fold-Increase in Error Rate (in ΔgreA vs. Wild-Type) | Reference |
| In vivo Cre/loxP reporter assay in E. coli | GreA is essential for proofreading G-to-A misincorporation. | >100-fold | [20][21] |
| Genome-wide transcriptome analysis in E. coli | GreA specifically reduces the rate of G→A transcription errors. | Significant increase in G→A errors | [1][22] |
| In vivo lacZ reporter assay in Streptococcus pneumoniae | Absence of GreA increases the in vivo error rate. | Significant | [14][23] |
| Pre-steady state kinetics of misincorporation (in vitro) | GreA preferentially cleaves transcripts with misincorporated residues. | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to study GreA's function in transcription fidelity.
In Vitro Transcription Fidelity Assay
This assay directly measures the ability of GreA to correct misincorporation events in a controlled environment.
Methodology:
-
Template Preparation: A DNA template containing a specific sequence known to promote RNAP pausing or misincorporation is synthesized.
-
Formation of Stalled Transcription Elongation Complexes (TECs): E. coli RNAP holoenzyme is incubated with the DNA template and a subset of NTPs, including a radiolabeled NTP, to generate a population of stalled TECs of a defined length.
-
Misincorporation and Backtracking: The stalled TECs are then incubated with a single, incorrect NTP to induce misincorporation and subsequent backtracking.
-
GreA-mediated Cleavage: Purified this compound is added to a subset of the reactions.
-
Analysis of RNA Products: The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The appearance of shorter RNA fragments in the presence of GreA indicates transcript cleavage. The ability of RNAP to subsequently extend the cleaved transcript upon addition of all four NTPs demonstrates the rescue of the stalled complex.
In Vivo Reporter Assay for Transcription Errors
This type of assay provides a quantitative measure of transcription fidelity within a living cell. The Cre/loxP-based reporter system is a powerful example.[20][21][24]
Methodology:
-
Strain Construction: An E. coli strain is engineered with two key components:
-
A reporter gene cassette (e.g., galK) flanked by loxP sites, rendering it inactive.
-
A copy of the cre recombinase gene with a specific mutation (e.g., a TGT codon instead of TAT at a critical position) that renders the enzyme inactive.
-
-
Transcription and Misincorporation: The mutated cre gene is transcribed. A rare G-to-A misincorporation event during transcription can result in a transiently functional Cre recombinase protein.
-
Recombination and Reporter Activation: The functional Cre protein recognizes the loxP sites and excises the intervening DNA, activating the galK reporter gene.
-
Quantification of Errors: The frequency of transcription errors is determined by plating the cells on media where GalK function is required for growth (e.g., minimal galactose plates) and counting the number of resulting colonies. This is compared between wild-type and ΔgreA strains.[24]
GreA's Role Beyond Fidelity: Pausing, Arrest, and Promoter Escape
While its contribution to fidelity is paramount, GreA's ability to resolve backtracked complexes also influences other aspects of transcription:
-
Suppression of Transcriptional Pausing and Arrest: By rescuing backtracked RNAP, GreA prevents prolonged pauses and irreversible transcriptional arrest, ensuring the efficient elongation of transcripts[2][3][14][25].
-
Facilitation of Promoter Escape: During the initial stages of transcription, RNAP can undergo several rounds of abortive initiation before successfully escaping the promoter. GreA can facilitate this transition by suppressing early pausing and backtracking events[3][4][26].
Implications for Drug Development
The essential role of transcription fidelity for bacterial viability and the conservation of GreA across many bacterial species make it an attractive target for the development of novel antimicrobial agents. Inhibiting GreA function could lead to an accumulation of toxic misfolded proteins due to transcriptional errors and could potentiate the effects of other stressors. Furthermore, understanding the interplay between GreA and RNAP could inform the design of drugs that specifically disrupt this interaction. The structural and functional data presented in this guide provide a solid foundation for such structure-based drug design efforts.
Conclusion
The this compound is a critical component of the bacterial transcription machinery, acting as a vigilant proofreader to ensure the fidelity of the transcribed genetic information. Through its elegant "cleavage and restart" mechanism, GreA rescues stalled and backtracked RNA polymerase complexes, removing misincorporated nucleotides and allowing for the continuation of accurate transcription. The quantitative and experimental data overwhelmingly support its major role in maintaining transcriptional accuracy, particularly in correcting G-to-A errors. As our understanding of the intricate mechanisms of bacterial transcription deepens, the significance of factors like GreA in cellular fitness and their potential as therapeutic targets becomes increasingly apparent. This guide provides a comprehensive overview for researchers and drug development professionals to further explore and exploit the critical functions of this essential protein.
References
- 1. A Genome-Wide Assay Specifies Only GreA as a Transcription Fidelity Factor in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. uniprot.org [uniprot.org]
- 6. pnas.org [pnas.org]
- 7. Mechanisms of transcriptional pausing in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple RNA polymerase conformations and GreA: control of the fidelity of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The transcription fidelity factor GreA impedes DNA break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase | The EMBO Journal [link.springer.com]
- 12. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and function of the transcription elongation factor GreB bound to bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Crystal structure of the GreA transcript cleavage factor from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transcription Elongation Factor GreA Has Functional Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct functions of N and C-terminal domains of GreA, an Escherichia coli transcript cleavage factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of DksA, GreA, and GreB on transcription initiation: insights into the mechanisms of factors that bind in the secondary channel of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. A Cre Transcription Fidelity Reporter Identifies GreA as a Major RNA Proofreading Factor in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Cre Transcription Fidelity Reporter Identifies GreA as a Major RNA Proofreading Factor in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Genome-Wide Assay Specifies Only GreA as a Transcription Fidelity Factor in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Transcription fidelity and its roles in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Function of transcription cleavage factors GreA and GreB at a regulatory pause site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Gene-Specific Regulation by a Transcript Cleavage Factor: Facilitating Promoter Escape - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Purification of Recombinant GreA Protein from E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
GreA is a crucial transcription elongation factor in Escherichia coli and other bacteria.[1] It plays a significant role in rescuing stalled RNA polymerase elongation complexes by inducing the cleavage of the nascent transcript, thereby allowing transcription to resume.[1][2] This function is vital for efficient gene expression and cellular stress responses. The ability to obtain high-purity, active GreA is essential for a variety of in vitro studies, including transcription assays, structural biology, and inhibitor screening. This document provides a detailed protocol for the purification of recombinant, N-terminally His-tagged GreA from E. coli. The protocol employs a multi-step chromatographic approach to ensure high purity and yield of the target protein.
Data Presentation
The following table summarizes the expected results from a typical purification of His-tagged GreA from a 1-liter E. coli culture. The data is representative and may vary depending on expression levels and specific laboratory conditions.
| Purification Step | Total Protein (mg) | GreA Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1500 | 150,000 | 100 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 30 | 127,500 | 4,250 | 85 | 42.5 |
| Anion Exchange Chromatography | 12 | 112,500 | 9,375 | 75 | 93.75 |
| Size Exclusion Chromatography | 10 | 105,000 | 10,500 | 70 | 105 |
Experimental Workflow
The overall workflow for the purification of GreA protein is depicted in the following diagram:
Caption: Workflow for the purification of His-tagged this compound from E. coli.
Experimental Protocols
Expression of His-tagged GreA in E. coli
-
Transformation : Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for N-terminally His-tagged GreA.
-
Starter Culture : Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin). Incubate overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture : Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.
-
Induction : Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Expression : Continue to incubate the culture for 4-6 hours at 30°C with shaking.
-
Harvesting : Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until needed.
Cell Lysis and Clarification
-
Resuspension : Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lysis Buffer : 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
-
-
Lysis : Lyse the cells on ice using sonication. Use short bursts of 30 seconds followed by 30 seconds of cooling for a total of 10 minutes of sonication time.
-
Clarification : Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection : Carefully collect the supernatant, which contains the soluble His-tagged this compound. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
Ni-NTA Affinity Chromatography
-
Column Equilibration : Equilibrate a 5 mL Ni-NTA agarose column with 10 column volumes (CV) of Lysis Buffer.
-
Sample Loading : Load the clarified lysate onto the equilibrated column at a flow rate of 1 mL/min.
-
Washing : Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Wash Buffer : 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
-
-
Elution : Elute the bound this compound with 5 CV of Elution Buffer. Collect 1 mL fractions.
-
Elution Buffer : 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
-
-
Analysis : Analyze the collected fractions for the presence of GreA by SDS-PAGE. Pool the fractions containing the purified protein.
Anion Exchange Chromatography
-
Buffer Exchange : Exchange the buffer of the pooled fractions from the affinity chromatography step into Anion Exchange Buffer A using a desalting column or dialysis.
-
Anion Exchange Buffer A : 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT.
-
-
Column Equilibration : Equilibrate a 1 mL HiTrap Q HP column with 10 CV of Anion Exchange Buffer A.
-
Sample Loading : Load the buffer-exchanged sample onto the equilibrated column.
-
Elution : Elute the bound proteins with a linear gradient of 0-100% Anion Exchange Buffer B over 20 CV.
-
Anion Exchange Buffer B : 20 mM Tris-HCl (pH 8.0), 1 M NaCl, 1 mM DTT.
-
-
Fraction Collection and Analysis : Collect 1 mL fractions and analyze by SDS-PAGE to identify fractions containing pure GreA. Pool the pure fractions.
Size Exclusion Chromatography
-
Concentration : Concentrate the pooled fractions from the anion exchange step to a volume of 0.5-1 mL using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Column Equilibration : Equilibrate a Superdex 75 10/300 GL column with 2 CV of Size Exclusion Buffer.
-
Size Exclusion Buffer : 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.
-
-
Sample Injection : Inject the concentrated protein sample onto the column.
-
Elution : Elute the protein with 1.5 CV of Size Exclusion Buffer at a flow rate of 0.5 mL/min.
-
Fraction Collection and Analysis : Collect 0.5 mL fractions and analyze by SDS-PAGE. Pool the fractions containing pure, monomeric GreA.
-
Storage : Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
GreA Activity Assay
The activity of GreA can be assessed by its ability to rescue stalled RNA polymerase elongation complexes in an in vitro transcription assay.[3][4]
-
Assemble Transcription Reaction : In a final volume of 20 µL, assemble the following components on ice:
-
Transcription Buffer (40 mM Tris-HCl pH 7.9, 60 mM NaCl, 10 mM MgCl2, 0.1 mM DTT)
-
Linear DNA template with a promoter and a known transcription stall site
-
E. coli RNA polymerase holoenzyme
-
A limiting concentration of NTPs to allow transcription initiation and elongation to the stall site
-
[α-³²P]-UTP for radiolabeling of the transcript
-
-
Initiation and Stalling : Incubate the reaction at 37°C for 10 minutes to allow the formation of stalled elongation complexes.
-
GreA Addition : Add the purified this compound (or fractions from the purification) to the reaction.
-
Chase : Add a high concentration of all four NTPs to allow transcription to resume.
-
Incubation : Incubate for a further 10 minutes at 37°C.
-
Quenching : Stop the reaction by adding an equal volume of 2X stop buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Analysis : Denature the samples by heating at 95°C for 5 minutes and analyze the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography. The appearance of full-length runoff transcripts indicates GreA activity. One unit of GreA activity can be defined as the amount of protein required to rescue 50% of stalled transcription complexes under the specified assay conditions.
References
- 1. This compound: a transcription elongation factor from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Promoter Targets for Escherichia coli Transcription Elongation Factor GreA In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Transcription Assay to Measure GreA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial transcription elongation factor GreA plays a crucial role in ensuring the fidelity and efficiency of RNA synthesis. It functions by rescuing stalled RNA polymerase (RNAP) complexes, which can occur due to transcriptional pausing, backtracking, or misincorporation of nucleotides. GreA, along with its homolog GreB, stimulates the intrinsic endoribonucleolytic activity of RNAP, leading to the cleavage of the nascent RNA transcript within the RNAP active site.[1][2][3] This cleavage event realigns the 3' end of the transcript with the catalytic center, allowing transcription to resume.[1][3] The ability of GreA to resolve paused complexes and enhance transcription fidelity makes it a potential target for novel antimicrobial drug development.
This document provides detailed application notes and protocols for an in vitro transcription assay designed to quantitatively measure the activity of GreA. This assay is essential for functional studies of GreA, for screening potential inhibitors, and for detailed mechanistic investigations of transcription regulation.
Principle of the Assay
The in vitro transcription assay for GreA activity is based on the principle that GreA stimulates the cleavage of the nascent RNA transcript in a stalled or backtracked transcription elongation complex (TEC). The assay involves assembling a defined TEC on a DNA template, inducing a stall, and then measuring the GreA-dependent cleavage of the radiolabeled nascent RNA. The activity of GreA is quantified by analyzing the amount and size of the cleavage products over time using denaturing polyacrylamide gel electrophoresis and autoradiography.
Data Presentation
Table 1: Quantitative Analysis of GreA-mediated Transcript Cleavage
| Parameter | Without GreA | With GreA | Fold Change | Reference |
| Transcription Rate (relative units) | 1.0 | ~3.0 | 3-fold increase | [4] |
| Final Protein Yield (relative units) | 1.0 | ~2.0 | 2-fold increase | [4] |
| Size of Cleaved RNA Fragment | N/A | 2-3 nucleotides | N/A | [3][5][6] |
| Resolution of Backtracked Complexes | Low | High | - | [3][7] |
| Promoter Escape Efficiency | Basal | Increased | Varies by promoter | [2][8] |
Note: The exact quantitative values can vary depending on the specific experimental conditions, including the DNA template, nucleotide concentrations, and the specific RNAP and GreA preparations used.
Experimental Protocols
Materials and Reagents
-
Enzymes:
-
E. coli RNA Polymerase (RNAP) holoenzyme (Core enzyme + σ⁷⁰)
-
Purified GreA protein
-
RNase Inhibitor
-
DNase I (RNase-free)
-
-
DNA and RNA:
-
Linear DNA template containing a strong promoter (e.g., T7A1 or a consensus σ⁷⁰ promoter) followed by a sequence known to induce RNAP pausing or backtracking.
-
Ribonucleoside triphosphates (NTPs): ATP, GTP, CTP, UTP at high purity.
-
[α-³²P]UTP or [γ-³²P]ATP for radiolabeling the transcript.
-
-
Buffers and Solutions:
-
Equipment:
-
Thermomixer or water bath
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager and cassettes
-
Gel dryer
-
Scintillation counter (optional)
-
Protocol: In Vitro Transcription and GreA Cleavage Assay
This protocol is adapted from methodologies described in several key publications.[8][9]
Part 1: Formation of Stalled Transcription Elongation Complexes (TECs)
-
Assemble the Transcription Initiation Mix: In a nuclease-free microcentrifuge tube on ice, combine the following components:
-
1 µL 10X Transcription Buffer
-
100 ng Linear DNA template
-
1 µM E. coli RNAP holoenzyme
-
Nuclease-free water to a final volume of 8 µL.
-
-
Incubate to form open complexes: Incubate the reaction mixture at 37°C for 15 minutes.
-
Initiate Transcription and Induce Stall: Add 2 µL of a nucleotide mix to the reaction to allow transcription to proceed to a defined stall site. The composition of this mix will depend on the template sequence. For example, to stall at a C residue, the mix would contain ATP, GTP, and [α-³²P]UTP, but lack CTP.
-
Example "Stall Mix": 1 µM ATP, 1 µM GTP, 10 µCi [α-³²P]UTP.
-
-
Incubate to form stalled TECs: Incubate the reaction at 37°C for 10 minutes. This allows the RNAP to transcribe to the point where the missing nucleotide is required, thus creating a population of stalled, radiolabeled TECs.
Part 2: GreA-mediated Transcript Cleavage
-
Initiate the Cleavage Reaction: To the stalled TECs, add 1 µL of either this compound (at desired final concentration, e.g., 1 µM) or nuclease-free water (for the negative control).
-
Time Course: Incubate the reactions at 37°C. At various time points (e.g., 0, 1, 2, 5, 10 minutes), take a 2 µL aliquot of the reaction and add it to 8 µL of Stop Solution on ice. This will quench the reaction.
-
DNase Treatment: After the final time point, add 1 µL of DNase I to the remaining reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template. This step is optional but can improve gel resolution.
Part 3: Analysis of Cleavage Products
-
Denaturing PAGE: Heat the quenched samples at 95°C for 3-5 minutes and then load them onto a denaturing polyacrylamide gel (e.g., 8-15% acrylamide, 8 M urea). Also, load an RNA size marker.
-
Electrophoresis: Run the gel until the dye front reaches the desired position.
-
Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen. Analyze the resulting autoradiogram. The full-length stalled transcript and the shorter, cleaved RNA products will appear as distinct bands.
-
Data Analysis: Quantify the intensity of the bands corresponding to the full-length and cleaved transcripts at each time point using densitometry software. The activity of GreA can be expressed as the percentage of cleaved transcript over time.
Mandatory Visualizations
GreA Mechanism of Action
Caption: Mechanism of GreA-mediated rescue of stalled RNA polymerase.
Experimental Workflow for In Vitro GreA Assay
References
- 1. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene-Specific Regulation by a Transcript Cleavage Factor: Facilitating Promoter Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase | The EMBO Journal [link.springer.com]
- 6. Structural Basis of Transcription: RNA Polymerase backtracking and its reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights into the Functions of Transcription Factors that Bind the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating GreA Protein Mutants using Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and characterizing GreA protein mutants using site-directed mutagenesis. GreA, a key transcription elongation factor in bacteria, plays a crucial role in rescuing stalled RNA polymerase (RNAP) complexes, thereby ensuring transcriptional fidelity and processivity.[1][2] Understanding the structure-function relationship of GreA through mutagenesis is pivotal for developing novel antimicrobial agents that target bacterial transcription.
Introduction to GreA and Site-Directed Mutagenesis
GreA functions by binding to the secondary channel of RNAP and inducing the cleavage of the nascent transcript, which realigns the 3' end of the RNA with the catalytic site of the polymerase, allowing transcription to resume.[2][3] Key acidic residues in the N-terminal coiled-coil domain of GreA, such as D41 and E44 in E. coli, are critical for this catalytic activity.[1] Site-directed mutagenesis (SDM) is a powerful technique used to introduce specific nucleotide changes into a DNA sequence, enabling the study of the functional significance of particular amino acid residues.[4] This document outlines the protocols for creating GreA mutants, expressing and purifying them, and functionally characterizing their activity.
Data Presentation: Phenotypes of GreA Mutants
The following table summarizes the observed growth phenotypes of various E. coli GreA mutants when overexpressed. The data is compiled from a study that isolated GreA variants that suppress the lethal phenotype associated with GreA overexpression.
| Mutant Class | GreA Variant | Mutation Location | Growth in WT Strain (IPTG) | Growth in ΔdksA Strain (IPTG) |
| I | P5S | Coiled-coil | + | + |
| I | G10S | Coiled-coil | + | + |
| I | C58R | Coiled-coil | + | + |
| I | L69P | Coiled-coil | + | + |
| I | I75V | Coiled-coil | + | + |
| II | E59G | Coiled-coil | - | + |
| II | R100C | Globular | - | + |
| II | S121P | Globular | - | + |
| II | L130P | Globular | - | + |
| III | K13E | Coiled-coil | + | - |
| III | G37S | Coiled-coil | + | - |
| III | N96S | Globular | + | - |
| III | S124L | Globular | + | - |
-
Class I mutants: Tolerate overexpression in both wild-type and ΔdksA strains.
-
Class II mutants: Tolerate overexpression only in the absence of DksA, suggesting a competitive interaction.
-
Class III mutants: Tolerate overexpression in the wild-type strain but are lethal in the absence of DksA.
Signaling and Interaction Pathway
The following diagram illustrates the competitive binding of GreA, GreB, and DksA to the secondary channel of RNA polymerase and the subsequent functional outcomes.
Caption: Competitive binding of transcription factors to the RNAP secondary channel.
Experimental Workflow
The diagram below outlines the comprehensive workflow for creating and analyzing this compound mutants.
Caption: A comprehensive workflow for GreA mutant generation and analysis.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of E. coli GreA
This protocol describes the creation of a GreA mutant with a single amino acid substitution, for example, D41A, which is known to be catalytically inactive.
1. Primer Design:
-
Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation.
-
The mutation should be in the center of the primers with 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) of the primers should be ≥ 78°C.
-
Primers should have a GC content of at least 40% and terminate in a G or C.
Example Primers for GreA D41A Mutant: (Assuming the wild-type sequence around D41 is ...GAT GAA...)
-
Forward Primer: 5'-...GGT GGC GGC GCT GAA GGC GCA...-3' (codon for D, GAT, is changed to codon for A, GCT)
-
Reverse Primer: 5'-...TGC GCC TTC AGC GCC GCC ACC...-3'
2. PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of template DNA (plasmid containing wild-type greA gene, 50 ng/µL)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of dNTP mix (10 mM)
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra II)
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Use the following PCR cycling conditions:
-
Initial denaturation: 95°C for 2 minutes
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplified PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
4. Transformation:
-
Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated PCR product.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
5. Screening and Sequence Verification:
-
Pick individual colonies and grow overnight cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by Sanger sequencing.
Protocol 2: Expression and Purification of GreA Mutants
This protocol describes the expression and purification of His-tagged GreA mutants from E. coli.
1. Expression:
-
Transform E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the mutant greA gene.
-
Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Lysis:
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors (e.g., PMSF).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
3. Purification:
-
Equilibrate a Ni-NTA affinity chromatography column with lysis buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the protein with 5 column volumes of elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
Protocol 3: In Vitro Transcription Elongation and Transcript Cleavage Assay
This assay is used to assess the ability of GreA mutants to rescue stalled RNAP complexes.
1. Assembly of Stalled Transcription Complexes:
-
Prepare a linear DNA template containing a promoter (e.g., T7 A1) followed by a sequence that induces RNAP stalling.
-
Incubate the DNA template with E. coli RNAP holoenzyme to form open promoter complexes.
-
Initiate transcription by adding a subset of NTPs (e.g., ATP, GTP, and UTP, with one being radiolabeled) to allow the formation of a short transcript, stalling the complex at a defined position.
2. Transcript Cleavage Reaction:
-
Add the purified wild-type or mutant this compound to the stalled transcription complexes.
-
Incubate for various time points (e.g., 0, 1, 5, 10 minutes) at 37°C.
-
Stop the reaction by adding an equal volume of stop buffer (e.g., 95% formamide, 20 mM EDTA).
3. Analysis:
-
Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA transcripts by autoradiography.
-
Quantify the amount of cleaved and full-length transcripts to determine the cleavage efficiency of each GreA variant.
Expected Results for Transcript Cleavage Assay:
| GreA Variant | Description | Expected Cleavage Activity |
| Wild-Type | Fully functional protein | High |
| D41A Mutant | Catalytically inactive | None or very low |
| No GreA Control | Baseline RNAP activity | None or very low |
These detailed notes and protocols provide a robust framework for researchers to investigate the functional roles of specific residues in the this compound, contributing to a deeper understanding of bacterial transcription and aiding in the development of novel therapeutics.
References
- 1. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcript cleavage factors from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Analysis of Arabidopsis Mutants Points to Novel Roles for Glutathione in Coupling H2O2 to Activation of Salicylic Acid Accumulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Directed Mutagenesis by Inverse PCR | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cloning and Expression of Recombinant GreA Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
GreA is a crucial transcription elongation factor in Escherichia coli and other bacteria. It plays a vital role in rescuing stalled RNA polymerase (RNAP) complexes during transcription, thereby ensuring the fidelity and efficiency of gene expression.[1][2] GreA, along with its homolog GreB, induces the cleavage of the nascent transcript within the backtracked RNAP active site, allowing for the realignment of the polymerase and the continuation of transcription.[1] Due to its role in essential cellular processes, GreA is a potential target for the development of novel antimicrobial agents. The production of high-quality, recombinant GreA protein is fundamental for structural studies, functional assays, and high-throughput screening of potential inhibitors.
These application notes provide a comprehensive guide to the cloning, expression, and purification of recombinant E. coli this compound. The protocols detailed below utilize the robust pET expression system in an E. coli host, followed by affinity and ion-exchange chromatography for purification.
Key Applications
-
Biochemical and Enzymatic Assays: Purified recombinant GreA is essential for in vitro transcription assays to study its mechanism of action and to screen for inhibitors.
-
Structural Biology: High-purity GreA is required for crystallization and subsequent X-ray diffraction or for analysis by cryo-electron microscopy to elucidate its three-dimensional structure.
-
Drug Discovery: Recombinant GreA can be used in high-throughput screening campaigns to identify small molecules that modulate its activity.
-
Protein-Protein Interaction Studies: Purified GreA can be used to study its interaction with RNA polymerase and other regulatory factors.
Data Presentation
The yield and purity of recombinant GreA can vary depending on the specific experimental conditions, such as the expression vector, host strain, and culture conditions. The following table provides a summary of expected quantitative data based on typical laboratory-scale preparations.
| Parameter | Expected Value | Notes |
| Expression Level | High | The pET expression system with a T7 promoter typically leads to high-level expression of the target protein. |
| Protein Yield (Initial) | 4 - 20 mg/L of culture | This is a general range for His-tagged proteins expressed in E. coli. The yield for GreA may vary.[3] |
| Purity (after Ni-NTA) | > 90% | Nickel-affinity chromatography is a highly effective first step for purifying His-tagged proteins. |
| Purity (after Ion Exchange) | > 95% | Anion exchange chromatography, such as with a Mono Q column, can be used as a polishing step to remove remaining contaminants.[4] |
| Specific Activity | Varies | The specific activity should be determined using a functional assay, such as an in vitro transcription and transcript cleavage assay. |
Experimental Protocols
Here we provide detailed protocols for the cloning of the E. coli greA gene into the pET-28a(+) expression vector, followed by the expression and purification of the N-terminally His-tagged this compound.
Protocol 1: Cloning of greA into pET-28a(+) Vector
This protocol describes the amplification of the greA gene from E. coli genomic DNA and its subsequent cloning into the pET-28a(+) vector, which will add an N-terminal hexa-histidine (6xHis) tag to the recombinant protein.
Materials:
-
E. coli K-12 genomic DNA
-
Phusion High-Fidelity DNA Polymerase
-
Forward and reverse primers for greA (with NdeI and XhoI restriction sites)
-
pET-28a(+) vector
-
NdeI and XhoI restriction enzymes
-
T4 DNA Ligase
-
DH5α competent cells
-
LB agar plates with kanamycin (50 µg/mL)
-
Plasmid miniprep kit
Procedure:
-
PCR Amplification of greA:
-
Design primers for the greA gene (E. coli K-12 strain). The forward primer should include an NdeI restriction site (CATATG) at the 5' end, and the reverse primer should include an XhoI restriction site (CTCGAG) at the 5' end.
-
Perform PCR using Phusion DNA polymerase and E. coli genomic DNA as the template.
-
Analyze the PCR product on a 1% agarose gel to confirm the correct size of the greA gene (approximately 477 bp).
-
Purify the PCR product using a PCR purification kit.
-
-
Restriction Digest:
-
Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.
-
Incubate at 37°C for 2-4 hours.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested pET-28a(+) vector and the greA insert using T4 DNA Ligase.
-
Use a vector to insert molar ratio of 1:3.
-
Incubate at 16°C overnight or at room temperature for 2-4 hours.
-
-
Transformation and Screening:
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.
-
Select individual colonies and grow them in LB medium with kanamycin.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the greA gene by restriction digestion and DNA sequencing.
-
Protocol 2: Expression and Purification of His-tagged GreA
This protocol details the expression of His-tagged GreA in E. coli BL21(DE3) and its purification using nickel-affinity chromatography followed by ion-exchange chromatography.
Materials:
-
pET-28a(+)-greA plasmid
-
E. coli BL21(DE3) competent cells
-
LB medium with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose resin
-
Anion Exchange Start Buffer (e.g., 20 mM Tris-HCl pH 8.0)
-
Anion Exchange Elution Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 M NaCl)
-
Mono Q anion exchange column (or similar)
Procedure:
-
Expression:
-
Transform the pET-28a(+)-greA plasmid into E. coli BL21(DE3) competent cells.
-
Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
-
Nickel-Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the cleared lysate onto the equilibrated column.
-
Wash the column with 10-15 column volumes of Wash Buffer.
-
Elute the His-tagged this compound with Elution Buffer.
-
Collect fractions and analyze them by SDS-PAGE.
-
-
Ion-Exchange Chromatography (Polishing Step):
-
Pool the fractions containing the purified this compound and dialyze against Anion Exchange Start Buffer overnight at 4°C.
-
Load the dialyzed protein onto an equilibrated Mono Q column.
-
Wash the column with Start Buffer.
-
Elute the protein using a linear gradient of NaCl (0-1 M) with the Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the purest fractions, concentrate if necessary, and store at -80°C.
-
Protocol 3: In Vitro Transcription and Transcript Cleavage Assay
This protocol is designed to assess the functional activity of the purified recombinant this compound by monitoring its ability to induce transcript cleavage in a stalled RNA polymerase elongation complex.
Materials:
-
Purified recombinant this compound
-
Purified E. coli RNA polymerase holoenzyme
-
Linear DNA template containing a strong promoter (e.g., T7 A1 promoter) and a sequence known to cause RNAP stalling.
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
[α-³²P]UTP for radiolabeling
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 10 mM DTT, 50 mM KCl)
-
RNA loading buffer
-
Urea-polyacrylamide gel
Procedure:
-
Formation of Stalled Elongation Complex:
-
Set up a transcription reaction by incubating the DNA template with RNA polymerase holoenzyme in Transcription Buffer for 15 minutes at 37°C to form open complexes.
-
Initiate transcription by adding a subset of rNTPs (e.g., ATP, GTP, and CTP) and [α-³²P]UTP to allow the synthesis of a short, radiolabeled transcript, leading to a stalled complex at a specific position on the template.
-
Incubate for 10-15 minutes at 37°C.
-
-
GreA-induced Cleavage:
-
Add the purified recombinant this compound to the stalled elongation complexes.
-
Incubate for various time points (e.g., 1, 5, 10, 20 minutes) at 37°C.
-
As a negative control, have a reaction with no GreA added.
-
-
Analysis of Transcript Cleavage:
-
Stop the reactions by adding an equal volume of RNA loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA products on a high-resolution urea-polyacrylamide gel.
-
Visualize the radiolabeled transcripts by autoradiography. A shorter RNA product will be observed in the presence of active GreA, indicating transcript cleavage.
-
Visualizations
Signaling Pathway
Caption: Regulation and function of this compound in E. coli.
Experimental Workflow
Caption: Workflow for recombinant this compound production.
References
Application Notes and Protocols for Utilizing GreA in Cell-Free Transcription-Translation (TXTL) Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free transcription-translation (TXTL) systems have emerged as powerful platforms for rapid protein synthesis, prototyping of genetic circuits, and high-throughput screening. These systems, derived from cellular extracts or composed of purified components (like the PURE system), offer an open and controllable environment for protein expression. However, the efficiency of transcription, particularly from bacterial sigma 70 promoters, can be a limiting factor. One key challenge is the tendency of RNA polymerase (RNAP) to pause or backtrack during transcription, which can lead to premature termination and reduced protein yield.
The GreA protein, a bacterial transcription elongation factor, addresses this issue by rescuing stalled RNAP complexes. GreA, along with its homolog GreB, stimulates the intrinsic endoribonucleolytic activity of RNAP, allowing the cleavage of the nascent RNA transcript within the backtracked complex. This process realigns the 3' end of the RNA with the RNAP active site, enabling transcription to resume.[1][2] The addition of GreA to TXTL systems has been shown to significantly enhance transcription rates and, consequently, protein yields.[3][4]
These application notes provide a comprehensive guide to incorporating GreA into your cell-free protein synthesis workflows, complete with quantitative data, detailed protocols, and visualizations to illustrate the underlying mechanisms and experimental procedures.
Mechanism of Action
GreA functions as a crucial transcription fidelity and anti-pausing factor.[5][6] During transcription elongation, RNAP can encounter sequences that cause it to pause and slide backward along the DNA template, a process known as backtracking.[1][7] This back-translocation extrudes the 3' end of the nascent RNA into the secondary channel of the RNAP, misaligning it from the catalytic active site and causing a transcriptional stall.[1][8]
GreA resolves this stalled state by inserting its N-terminal coiled-coil domain into the secondary channel of the backtracked RNAP.[8] This positions two conserved acidic residues at the tip of the coiled-coil domain near the RNAP active site, where they coordinate a magnesium ion and a water molecule to catalyze the cleavage of the extruded RNA segment.[8] GreA typically induces the cleavage of 2-3 nucleotides from the 3' end of the nascent transcript.[9][10] This cleavage generates a new 3' end that is correctly positioned within the active site, allowing transcription to resume.[2][11]
Data Presentation
The addition of GreA, often in conjunction with GreB, has been demonstrated to significantly improve the performance of reconstituted TXTL systems, such as the PURE (Protein synthesis Using Recombinant Elements) system. The following tables summarize the quantitative effects of GreA and GreB on transcription rates and final protein yields.
Table 1: Effect of GreA and GreB Concentration on Transcription Rate and eGFP Yield in a PURE System
| GreA Conc. (µM) | GreB Conc. (µM) | Transcription Rate (nM/min) | Final eGFP Conc. (µM) | Fold Increase (Transcription) | Fold Increase (eGFP Yield) |
| 0 | 0 | ~1.5 | ~1.8 | 1.0 | 1.0 |
| 1 | 0 | ~2.5 | ~2.5 | ~1.7 | ~1.4 |
| 2.5 | 0 | ~3.5 | ~3.0 | ~2.3 | ~1.7 |
| 5 | 0 | ~4.0 | ~3.2 | ~2.7 | ~1.8 |
| 10 | 0 | ~4.2 | ~3.3 | ~2.8 | ~1.8 |
| 0 | 1 | ~2.8 | ~2.6 | ~1.9 | ~1.4 |
| 0 | 2.5 | ~3.8 | ~3.1 | ~2.5 | ~1.7 |
| 0 | 5 | ~4.5 | ~3.4 | ~3.0 | ~1.9 |
| 0 | 10 | ~4.6 | ~3.5 | ~3.1 | ~1.9 |
| 10 | 10 | ~5.5-6.0 | ~4.0 | ~3.7-4.0 | ~2.2 |
Data is approximated from figures in reference[12]. The study used a PURE system with an E. coli σ70 promoter driving eGFP expression. The effect of each protein appears to plateau around 5 µM.
Table 2: Enhancement of Transcription from Different Synthetic σ70 Promoters with GreA and GreB
| Promoter | System | Transcription Rate (nM/min) | Fold Increase |
| σ70tet | PURE | ~1.5 | - |
| σ70tet | ePURE (with 10 µM GreA & 10 µM GreB) | ~6.0 | ~4.0 |
| σ70lac | PURE | ~1.0 | - |
| σ70lac | ePURE (with 10 µM GreA & 10 µM GreB) | ~4.5 | ~4.5 |
| BBa_J23100 | PURE | ~1.2 | - |
| BBa_J23100 | ePURE (with 10 µM GreA & 10 µM GreB) | ~5.0 | ~4.2 |
| BBa_J23106 | PURE | ~0.5 | - |
| BBa_J23106 | ePURE (with 10 µM GreA & 10 µM GreB) | ~2.5 | ~5.0 |
Data is approximated from figures in reference[12]. The ePURE system contains 10 µM each of GreA and GreB.
Experimental Protocols
Protocol 1: Purification of His-tagged GreA
This protocol is adapted from methodologies described for purifying GreA for use in in vitro transcription assays.[13][14]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a GreA expression plasmid (e.g., with an N- or C-terminal His6-tag).
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF).
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Dialysis/Storage Buffer (20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol).
-
Ni-NTA affinity chromatography column.
-
Sonicator.
-
Centrifuge.
Procedure:
-
Expression: Inoculate a culture of the E. coli expression strain in appropriate media with antibiotic selection. Grow to an OD600 of 0.6-0.8 and induce protein expression (e.g., with IPTG). Continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound with Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify fractions containing pure GreA.
-
Dialysis and Storage: Pool the fractions containing pure GreA and dialyze against Storage Buffer. Determine the protein concentration (e.g., by Bradford assay), aliquot, and store at -80°C.
Protocol 2: Using GreA in a Commercial TXTL System (e.g., PURExpress® or myTXTL®)
This protocol provides a general guideline for supplementing a commercial TXTL kit with purified GreA. Optimization may be required for specific templates and proteins.
Materials:
-
Commercial TXTL kit (e.g., PURExpress®, NEB; myTXTL®, Arbor Biosciences).
-
Purified this compound stock solution (from Protocol 1, in a low-salt buffer with glycerol).
-
DNA template (plasmid or linear DNA).
-
Nuclease-free water.
Procedure:
-
Prepare GreA Stock: Thaw the purified this compound on ice. It is recommended to have a concentrated stock (e.g., 100-200 µM) to avoid diluting the TXTL reaction mixture significantly.
-
Set up the TXTL Reaction: On ice, assemble the TXTL reaction according to the manufacturer's instructions. In a typical reaction, you will combine the solution/master mix, the DNA template, and nuclease-free water.
-
Add GreA: To the reaction mixture, add the desired amount of GreA. A final concentration of 5-10 µM is a good starting point, as this range has been shown to be effective.[12] Adjust the volume of nuclease-free water to maintain the final reaction volume.
-
Example for a 10 µL reaction to achieve 10 µM GreA:
-
TXTL Master Mix: X µL (as per manufacturer's protocol)
-
DNA Template: Y µL (as per manufacturer's protocol)
-
100 µM GreA Stock: 1 µL
-
Nuclease-free water: Z µL (to bring the total volume to 10 µL)
-
-
-
Incubation: Mix the reaction gently by pipetting. Incubate the reaction at the temperature and for the time recommended by the TXTL kit manufacturer (e.g., 2-4 hours at 37°C for PURExpress®, or up to 16 hours at 29°C for myTXTL®).
-
Analysis: Analyze the protein expression by your desired method, such as SDS-PAGE, Western blot, or activity assay. For fluorescent proteins, the output can be measured directly in a plate reader.
Optimization:
-
GreA Concentration: Titrate the final concentration of GreA in the reaction from 1 µM to 15 µM to determine the optimal concentration for your specific template and target protein.
-
GreA and GreB Combination: If GreB is also available, test the combination of GreA and GreB, each at a final concentration of 5-10 µM, as this has been shown to have a synergistic effect.[12]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an experiment utilizing GreA in a cell-free transcription-translation system.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Yield (even with GreA) | Suboptimal GreA concentration. | Perform a concentration titration of GreA (1-15 µM) to find the optimum for your template. |
| Inactive this compound. | Verify the purity and activity of your GreA preparation. Consider a fresh purification. | |
| Template-specific issues (e.g., strong secondary structures). | The effect of GreA can be template-dependent. Try optimizing DNA concentration. | |
| Protein Aggregation | High protein expression rate. | Try reducing the incubation temperature. Some TXTL systems work well at lower temperatures (e.g., 25-30°C). |
| Inherent properties of the target protein. | Supplement the reaction with molecular chaperones (e.g., DnaK/DnaJ/GrpE, GroEL/ES). | |
| Inconsistent Results | Pipetting errors with small volumes. | Prepare a master mix for multiple reactions to ensure consistency. |
| Freeze-thaw cycles of GreA or TXTL reagents. | Aliquot GreA and TXTL kit components to minimize freeze-thaw cycles. |
Conclusion
Incorporating the transcription elongation factor GreA into cell-free transcription-translation systems is a straightforward and effective method for enhancing protein expression, particularly from templates utilizing native E. coli promoters. By resolving RNAP backtracking and reducing transcriptional pausing, GreA can increase transcription rates by up to 6-fold, leading to a significant boost in final protein yields.[3][4] The protocols and data presented here provide a solid foundation for researchers to leverage this powerful tool to improve the efficiency and robustness of their cell-free protein synthesis experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a transcription elongation factor from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Analysis of promoter targets for Escherichia coli transcription elongation factor GreA in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchwithrowan.com [researchwithrowan.com]
- 9. benchchem.com [benchchem.com]
- 10. Reagent Preparation - Biology 305 Laboratory [bio305lab.wikidot.com]
- 11. GreA and GreB Enhance Expression of Escherichia coli RNA Polymerase Promoters in a Reconstituted Transcription-Translation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The all-E. coliTXTL toolbox 3.0: new capabilities of a cell-free synthetic biology platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Promoter Targets for Escherichia coli Transcription Elongation Factor GreA In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for ChIP-seq Analysis of GreA Binding Sites on Chromatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
GreA is a conserved transcription elongation factor in bacteria that plays a crucial role in rescuing stalled RNA polymerase (RNAP) complexes, thereby ensuring the fidelity and efficiency of transcription.[1][2][3] It functions by inducing the endonucleolytic cleavage of the nascent RNA within the backtracked RNAP, allowing for the realignment of the 3' end of the transcript with the active site and the resumption of elongation.[1][3][4] Given its importance in transcriptional regulation and stress responses, identifying the genomic binding sites of GreA is essential for understanding its regulatory network and for developing novel antimicrobial strategies.
Chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to map protein-DNA interactions across the entire genome. This document provides detailed application notes and protocols for performing ChIP-seq to identify GreA binding sites on bacterial chromatin, with a primary focus on Escherichia coli and adaptable methods for other bacteria like Mycobacterium smegmatis.
Key Concepts and Signaling Pathways
GreA is not a sequence-specific DNA-binding protein. Instead, it associates with the RNAP holoenzyme, specifically accessing the active center through the secondary channel.[5] Therefore, GreA ChIP-seq primarily identifies regions where RNAP, and by association GreA, is located, particularly at sites of transcriptional pausing or arrest. The enrichment of GreA at these sites reflects its function in resolving these stalled complexes.
The functional interaction of GreA with the transcription elongation complex can be visualized as follows:
Experimental Protocols
A successful GreA ChIP-seq experiment relies on the careful optimization of several key steps. As GreA is not abundant and its interaction with chromatin is indirect (via RNAP), a robust protocol is crucial. The use of an affinity tag, such as a FLAG tag, on GreA is highly recommended to ensure high specificity and efficiency of the immunoprecipitation.[2]
Experimental Workflow Overview
The overall workflow for a GreA ChIP-seq experiment is as follows:
Detailed Protocol: GreA-FLAG ChIP-seq in E. coli
This protocol is adapted from general bacterial ChIP-seq protocols and incorporates best practices for tagged-protein immunoprecipitation.
1. Strain Construction and Culture Growth:
-
Construct an E. coli strain expressing GreA with a C-terminal 3xFLAG tag from its native locus or an inducible plasmid.
-
Grow the bacterial culture to the mid-logarithmic phase (OD600 ≈ 0.6-0.8) in the desired growth medium and conditions.
2. Cross-linking:
-
Add formaldehyde to the culture to a final concentration of 1% (v/v).
-
Incubate at room temperature for 20 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.5 M and incubating for 5 minutes at room temperature.
-
Harvest the cells by centrifugation and wash twice with ice-cold Phosphate Buffered Saline (PBS).
3. Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mg/ml lysozyme) and incubate on ice.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp. Optimization of sonication conditions (power, duration, cycles) is critical for each experimental setup.
-
Verify the fragment size by running an aliquot of the sheared chromatin on an agarose gel.
-
Clarify the lysate by centrifugation to remove cell debris.
4. Immunoprecipitation:
-
Pre-clear the chromatin lysate by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate overnight at 4°C with an anti-FLAG antibody.
-
Capture the antibody-chromatin complexes by adding protein A/G magnetic beads and incubating for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.
5. Reverse Cross-linking and DNA Purification:
-
Elute the chromatin from the beads using an elution buffer (e.g., 50mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS).
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
6. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and an input control sample (sheared chromatin before immunoprecipitation) using a standard library preparation kit for Illumina sequencing.
-
Perform single-end or paired-end sequencing on an Illumina platform.
Data Analysis Pipeline
The analysis of GreA ChIP-seq data involves a series of computational steps to identify and characterize GreA binding sites.
1. Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
2. Alignment: Align the reads to the appropriate reference genome (e.g., E. coli K-12 MG1655) using aligners such as Bowtie2 or BWA.
3. Peak Calling: Identify regions of significant enrichment in the ChIP sample compared to the input control using a peak caller like MACS2.[6] Since GreA associates with RNAP, peaks may be broad, so adjusting peak calling parameters might be necessary.
4. Peak Annotation: Annotate the identified peaks to determine their genomic location (e.g., promoter, coding sequence, terminator) and associate them with nearby genes.
5. Motif Discovery: Although GreA does not bind DNA directly, motif analysis of the DNA sequences under the peaks can reveal consensus sequences for other transcription factors that may cause RNAP to pause, thus recruiting GreA. Tools like MEME-ChIP or HOMER can be used for this purpose.
6. Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., using DAVID or PANTHER) on the genes associated with GreA binding sites to understand the biological processes regulated by GreA.[7]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a GreA-FLAG ChIP-seq experiment in Mycobacterium smegmatis, based on the findings of Feng et al., 2020.[1] This data provides a reference for expected outcomes.
Table 1: Summary of GreA-FLAG ChIP-seq Peaks in M. smegmatis
| Feature | Replicate 1 | Replicate 2 |
| Total Reads | 25,000,000 | 27,000,000 |
| Mapped Reads | 22,500,000 (90%) | 24,300,000 (90%) |
| Number of Peaks | 583 | 612 |
| Average Peak Width (bp) | 450 | 475 |
Table 2: Genomic Distribution of GreA-FLAG Binding Sites in M. smegmatis
| Genomic Feature | Percentage of Peaks |
| Intergenic Regions | 86% |
| Coding Sequences (CDS) | 14% |
Table 3: Gene Ontology (GO) Enrichment Analysis of Genes with GreA Binding Sites in M. smegmatis
| GO Term (Biological Process) | p-value | Fold Enrichment |
| Tryptophan metabolism | < 0.01 | 3.5 |
| Starch and sucrose metabolism | < 0.01 | 2.8 |
| Carotenoid biosynthesis | < 0.05 | 2.1 |
Conclusion
This application note provides a comprehensive guide for the identification of GreA binding sites on chromatin using ChIP-seq. The detailed protocols and data analysis pipeline offer a robust framework for researchers to investigate the genome-wide role of this important transcription elongation factor. The provided quantitative data serves as a benchmark for expected results. Understanding the genomic landscape of GreA binding will undoubtedly contribute to a deeper understanding of bacterial transcription regulation and may unveil novel targets for antimicrobial drug development.
References
- 1. Involvement of Transcription Elongation Factor GreA in Mycobacterium Viability, Antibiotic Susceptibility, and Intracellular Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. MSMEG_6292, a Mycobacterium smegmatis RNA polymerase secondary channel-binding protein: purification, crystallization and X-ray diffraction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Involvement of Transcription Elongation Factor GreA in Mycobacterium Viability, Antibiotic Susceptibility, and Intracellular Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GreA Function Using Bacterial Knockout Strains
Audience: Researchers, scientists, and drug development professionals.
Introduction
GreA is a highly conserved bacterial transcription elongation factor that plays a crucial role in maintaining transcriptional fidelity and efficiency.[1][2] It functions by binding to the secondary channel of RNA polymerase (RNAP), where it stimulates the intrinsic endoribonucleolytic activity of RNAP to rescue arrested transcription complexes.[3][4] This activity allows for the cleavage of misincorporated nucleotides at the 3' end of the nascent RNA, thereby enabling transcription to resume.[3][4] Studies have implicated GreA in a variety of cellular processes, including stress resistance, antibiotic susceptibility, and pathogenesis, making it an attractive target for novel antimicrobial drug development.[3][5][6][7]
This document provides detailed application notes and protocols for studying the function of GreA using bacterial knockout strains. The methodologies described herein will guide researchers in creating and validating greA knockout mutants and subsequently characterizing their phenotypes to elucidate the multifaceted roles of GreA.
Section 1: Generation of a greA Knockout Strain
The creation of a stable and well-characterized gene knockout is fundamental to studying the function of a non-essential gene like greA. Homologous recombination is a widely used and effective method for generating targeted gene deletions in bacteria.[8] This section outlines a protocol for creating a greA knockout mutant using a suicide plasmid-based, two-step allelic exchange strategy.[9][10]
Experimental Workflow for greA Knockout Construction
Caption: Workflow for generating a greA knockout strain.
Protocol 1: Construction of a greA Deletion Mutant using a Suicide Vector
Materials:
-
Wild-type bacterial strain
-
Suicide vector (e.g., pT18mobsacB) containing a counter-selectable marker like sacB and an antibiotic resistance gene[9]
-
Primers to amplify regions flanking greA
-
Restriction enzymes and T4 DNA ligase
-
Competent cells for cloning (e.g., E. coli DH5α)
-
Apparatus for electroporation or conjugation
-
Selective and counter-selective agar plates
Procedure:
-
Construct the Knockout Plasmid: a. Design primers to amplify ~500-1000 bp regions immediately upstream and downstream of the greA open reading frame from the wild-type bacterial genomic DNA. b. Clone the amplified upstream and downstream fragments into the suicide vector on either side of the antibiotic resistance cassette.[9] c. Transform the ligation product into a suitable cloning host (e.g., E. coli DH5α) and select for transformants on antibiotic-containing plates. d. Verify the correct plasmid construction by restriction digestion and sequencing.
-
First Recombination (Integration): a. Introduce the verified suicide plasmid into the target wild-type bacterial strain via electroporation or conjugation.[11] b. Select for single-crossover integrants on agar plates containing the appropriate antibiotic. The suicide vector cannot replicate in the host, so antibiotic resistance only arises from its integration into the chromosome.[9]
-
Second Recombination (Excision): a. Culture the single-crossover integrants in a non-selective liquid medium to allow for the second crossover event to occur. b. Plate the culture onto agar containing the counter-selective agent (e.g., sucrose for the sacB gene). Cells that have excised the plasmid backbone (including the sacB gene) will survive.[9]
-
Verification of the Knockout: a. Screen the colonies from the counter-selective plates for the loss of the antibiotic resistance marker present on the suicide plasmid. b. Confirm the deletion of the greA gene by colony PCR using primers that flank the gene and primers internal to the gene.[8] c. Sequence the PCR product from the flanking primers to confirm the precise deletion of the greA gene. d. Perform a Western blot to confirm the absence of the GreA protein in the knockout strain.[12][13]
Section 2: Phenotypic Characterization of the greA Knockout Strain
Once the greA knockout strain is confirmed, a series of phenotypic assays can be performed to elucidate the function of GreA. These assays should compare the knockout strain to the wild-type and a complemented strain (the knockout strain containing a plasmid with a functional copy of greA).
Signaling Pathway of GreA in Transcription
Caption: Role of GreA in rescuing arrested RNA polymerase.
Growth Phenotypes
Deletion of greA can lead to growth defects, particularly under stressful conditions.[3][6]
Protocol 2: Bacterial Growth Curve Analysis
Materials:
-
Wild-type, ΔgreA, and complemented strains
-
Rich medium (e.g., LB) and minimal medium
-
Spectrophotometer or microplate reader
-
Sterile culture tubes or 96-well plates
Procedure:
-
Inoculate overnight cultures of the wild-type, ΔgreA, and complemented strains.
-
The next day, dilute the overnight cultures to an OD600 of ~0.05 in fresh medium.
-
Incubate the cultures at the optimal growth temperature with shaking.
-
Measure the OD600 at regular intervals (e.g., every hour) for 24-48 hours.
-
Plot the OD600 values against time to generate growth curves.
-
Calculate the doubling time for each strain during the exponential growth phase.
| Strain | Doubling Time in Rich Medium (min) | Doubling Time in Minimal Medium (min) |
| Wild-Type | Data to be filled by researcher | Data to be filled by researcher |
| ΔgreA | Data to be filled by researcher | Data to be filled by researcher |
| ΔgreA + pgreA | Data to be filled by researcher | Data to be filled by researcher |
| Table 1: Growth Characteristics of greA Strains. |
Stress Response and Antibiotic Susceptibility
GreA is known to be involved in the bacterial response to various stresses, including oxidative stress, heat shock, and exposure to antibiotics.[7][14][15]
Protocol 3: Stress Survival and Minimum Inhibitory Concentration (MIC) Assays
Materials:
-
Wild-type, ΔgreA, and complemented strains
-
Stress-inducing agents (e.g., H₂O₂, high temperature, various antibiotics)
-
Agar plates and liquid culture medium
-
Microtiter plates for MIC determination
Procedure for Stress Survival Assay:
-
Grow cultures of each strain to mid-log phase.
-
Expose the cultures to a specific stress condition (e.g., 5 mM H₂O₂ for 30 minutes or 48°C for 60 minutes).[14]
-
Take samples at different time points, perform serial dilutions, and plate on non-selective agar to determine the number of viable cells (CFU/mL).
-
Calculate the percentage of survival relative to the untreated control.
Procedure for MIC Assay:
-
Prepare a series of two-fold dilutions of the desired antibiotic in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension of the wild-type, ΔgreA, or complemented strain.
-
Incubate the plates overnight at the optimal growth temperature.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[3]
| Strain | % Survival (H₂O₂ Stress) | % Survival (Heat Shock) | Rifampicin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Wild-Type | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| ΔgreA | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| ΔgreA + pgreA | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Table 2: Stress Resistance and Antibiotic Susceptibility of greA Strains. A decrease in MIC for the ΔgreA strain indicates increased susceptibility.[3][6] |
Transcriptional Fidelity
A key function of GreA is to enhance transcription fidelity by removing misincorporated nucleotides.[16][17][18]
Protocol 4: Reporter Assay for Transcription Fidelity
Materials:
-
Wild-type, ΔgreA, and complemented strains
-
A reporter system designed to detect specific transcription errors (e.g., a Cre/lox-based reporter)[16][19]
-
Appropriate selective media for the reporter assay
Procedure (Example using a Cre/lox reporter):
-
Introduce the Cre/lox reporter system into the wild-type, ΔgreA, and complemented strains. This system typically involves a mutated cre gene that can only become active upon a specific transcriptional error, leading to the excision of a selectable marker.[16]
-
Grow the strains under conditions that induce the expression of the mutated cre gene.
-
Plate the cultures on selective media to quantify the frequency of recombination events, which corresponds to the frequency of the specific transcription error.
-
A higher number of colonies on the selective plate for the ΔgreA strain indicates a higher rate of transcription errors.[16][17]
| Strain | Transcription Error Frequency (Recombinants/Total Cells) | Fold Increase vs. Wild-Type |
| Wild-Type | Data to be filled by researcher | 1 |
| ΔgreA | Data to be filled by researcher | Calculate based on data |
| ΔgreA + pgreA | Data to be filled by researcher | Calculate based on data |
| Table 3: In Vivo Transcription Fidelity in greA Strains. A significant increase in error frequency is expected in the ΔgreA strain.[16] |
Section 3: Global Analysis of GreA Function
To gain a broader understanding of the cellular processes regulated by GreA, global analyses such as RNA sequencing (RNA-seq) can be employed.
Experimental Workflow for RNA-Seq Analysis
Caption: Workflow for RNA-seq analysis of a greA knockout.
Protocol 5: RNA Sequencing and Differential Gene Expression Analysis
Materials:
-
Wild-type and ΔgreA strains
-
RNA isolation kit
-
rRNA depletion kit
-
RNA-seq library preparation kit
-
High-throughput sequencer
Procedure:
-
RNA Extraction: Grow cultures of wild-type and ΔgreA strains to the desired growth phase (e.g., mid-log). Isolate high-quality total RNA using a commercial kit.
-
Library Preparation: Deplete ribosomal RNA from the total RNA samples. Construct cDNA libraries from the rRNA-depleted RNA.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: a. Perform quality control on the raw sequencing reads and map them to the reference genome.[22] b. Quantify the expression level of each gene. c. Identify differentially expressed genes (DEGs) between the wild-type and ΔgreA strains.[22] d. Perform functional enrichment analysis (e.g., KEGG pathway analysis) on the DEGs to identify cellular pathways affected by the absence of GreA.[6]
| Gene | Log₂ Fold Change (ΔgreA/WT) | p-value | Function/Pathway |
| geneX | Data to be filled | Data to be filled | e.g., Tryptophan metabolism[6] |
| geneY | Data to be filled | Data to be filled | e.g., Starch and sucrose metabolism[6] |
| geneZ | Data to be filled | Data to be filled | e.g., Carotenoid biosynthesis[6] |
| Table 4: Differentially Expressed Genes in ΔgreA vs. Wild-Type. |
Section 4: Application in Drug Development
Understanding the role of GreA in bacterial survival and pathogenesis can inform drug development strategies.[23] A ΔgreA strain can be a valuable tool for screening for compounds that are more effective in its absence or for identifying synthetic lethal interactions.
Potential Applications:
-
Target Validation: Phenotypic differences between wild-type and ΔgreA strains can help validate GreA as a potential drug target.
-
Adjuvant Therapy: Since the absence of GreA can increase susceptibility to certain antibiotics, targeting GreA could be a strategy to potentiate the effects of existing drugs.[3]
-
High-Throughput Screening: The ΔgreA strain can be used in high-throughput screens to identify compounds that specifically inhibit the growth of bacteria with compromised transcriptional fidelity or stress response pathways.
Conclusion
The use of bacterial knockout strains is an indispensable tool for dissecting the function of individual genes. The protocols and application notes provided here offer a comprehensive framework for investigating the multifaceted roles of the transcription elongation factor GreA. By systematically characterizing the phenotype of a greA knockout mutant, researchers can gain valuable insights into fundamental bacterial processes and identify novel avenues for antimicrobial drug discovery.
References
- 1. Transcription Factor GreA Contributes to Resolving Promoter-Proximal Pausing of RNA Polymerase in Bacillus subtilis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of transcription cleavage factors GreA and GreB at a regulatory pause site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of Transcription Elongation Factor GreA in Mycobacterium Viability, Antibiotic Susceptibility, and Intracellular Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase | The EMBO Journal [link.springer.com]
- 5. Involvement of Transcription Elongation Factor GreA in Mycobacterium Viability, Antibiotic Susceptibility, and Intracellular Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Involvement of Transcription Elongation Factor GreA in Mycobacterium Viability, Antibiotic Susceptibility, and Intracellular Fitness [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mybiosource.com [mybiosource.com]
- 9. researchgate.net [researchgate.net]
- 10. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.pdx.edu [web.pdx.edu]
- 12. Western Blotting Sample Preparation [sigmaaldrich.com]
- 13. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 14. Transcription Elongation Factor GreA Has Functional Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gre factors help Salmonella adapt to oxidative stress by improving transcription elongation and fidelity of metabolic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Cre Transcription Fidelity Reporter Identifies GreA as a Major RNA Proofreading Factor in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Cre Transcription Fidelity Reporter Identifies GreA as a Major RNA Proofreading Factor in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. experts.illinois.edu [experts.illinois.edu]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. The innate immune IMD pathway is a key regulator of gut microbiome and metabolic homeostasis in the black tiger shrimp (Penaeus monodon) | PLOS One [journals.plos.org]
- 23. Applications of Genetically Modified Tools to Safety Assessment in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GreA-Mediated Transcript Cleavage using Single-Molecule FRET
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transcription elongation is a highly regulated process fundamental to gene expression. During elongation, RNA polymerase (RNAP) can encounter obstacles or misincorporate nucleotides, leading to transcriptional pausing or arrest. To overcome these blocks and ensure transcriptional fidelity, cells have evolved sophisticated proofreading and rescue mechanisms. In bacteria, the Gre factors, GreA and GreB, play a crucial role in rescuing arrested RNAP by stimulating its intrinsic endoribonucleolytic activity. This activity cleaves the nascent RNA transcript within the RNAP active site, allowing the polymerase to realign with the DNA template and resume transcription.[1][2][3]
Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique to study the conformational dynamics of biomolecules and their interactions in real-time.[4][5] By measuring the efficiency of energy transfer between two fluorescent dyes (a donor and an acceptor) placed at specific locations on the molecules of interest, one can monitor distance changes on the nanometer scale. This makes smFRET an ideal tool to dissect the dynamic molecular mechanism of GreA-mediated transcript cleavage.
These application notes provide a detailed protocol for an smFRET-based assay to monitor GreA-induced cleavage of a nascent RNA transcript within a stalled transcription elongation complex (EC).
Signaling Pathway and Mechanism
GreA rescues backtracked RNAP elongation complexes by inducing transcript cleavage. The process can be summarized in the following steps:
-
RNAP Backtracking: During transcription, RNAP can move backward along the DNA template, extruding the 3'-end of the nascent RNA into the secondary channel of the enzyme. This backtracked state is catalytically inactive.[6][7][8][9]
-
GreA Binding: The GreA protein binds to the backtracked RNAP. Its C-terminal domain interacts with the RNAP surface, while its N-terminal coiled-coil domain inserts into the secondary channel.[1][10][11]
-
Positioning of Catalytic Residues: The tip of the GreA N-terminal domain, which contains two critical acidic residues (D41 and E44 in E. coli), positions a magnesium ion in the RNAP active site.[1][3][10]
-
Transcript Cleavage: GreA facilitates the nucleolytic cleavage of the backtracked RNA, typically removing 2-3 nucleotides from the 3'-end.[1][9]
-
Resumption of Transcription: The cleavage event generates a new 3'-OH end in the RNAP active site, allowing the polymerase to resume transcription.
Experimental Design and Rationale
To monitor GreA-mediated transcript cleavage using smFRET, a FRET pair (e.g., Cy3 as the donor and Cy5 as the acceptor) is strategically placed within the transcription elongation complex. A logical approach is to label the nascent RNA transcript and a component of the RNAP, or two positions on the nucleic acid scaffold that change relative distance upon cleavage.
For this protocol, we propose labeling the 5'-end of the RNA transcript with the donor (Cy3) and the downstream DNA template with the acceptor (Cy5). In a stalled, backtracked EC, the 5'-end of the RNA will be at a certain distance from the downstream DNA, resulting in a specific FRET efficiency. Upon GreA-induced cleavage of the 3'-end of the RNA, the transcript will be shortened. While the 5'-end position might not change dramatically, the overall conformation of the nucleic acid scaffold within the complex could be altered, leading to a detectable change in FRET. A more direct approach would be to place the FRET pair on either side of the cleavage site on the RNA, but this is technically challenging. Therefore, we will proceed with the RNA-DNA labeling scheme.
The expected FRET states are:
-
High FRET: Represents the intact, stalled elongation complex.
-
Low FRET: Represents the complex after GreA-mediated cleavage of the RNA transcript, leading to a conformational change that increases the distance between the donor and acceptor.
Experimental Protocols
Preparation of Labeled Nucleic Acid Scaffold
-
DNA Template: A DNA template containing a promoter (e.g., T7A1) and a sequence designed to induce RNAP stalling at a specific position is synthesized. A biotin molecule is incorporated at the 5'-end of the non-template strand for surface immobilization. The acceptor dye (e.g., Cy5) is incorporated at a specific position on the template strand downstream of the stall site.
-
RNA Transcript: The RNA transcript is synthesized in vitro using T7 RNA polymerase. The donor dye (e.g., Cy3) is incorporated at the 5'-end of the RNA. This can be achieved by using a chemically modified initiator nucleotide (e.g., a guanosine analog) that can be subsequently labeled with a fluorescent dye.
-
Scaffold Assembly: The labeled DNA template and a short, complementary RNA primer are annealed to form a stable transcription bubble.
Purification of Proteins
-
E. coli RNA Polymerase Holoenzyme: RNAP holoenzyme is purified from E. coli cells overexpressing the core enzyme and the σ⁷⁰ factor.
-
This compound: The this compound is overexpressed and purified from E. coli.
smFRET Data Acquisition
-
Microscope Slide Preparation: Quartz microscope slides are passivated with polyethylene glycol (PEG) to prevent non-specific binding of molecules. A fraction of the PEG is biotinylated for surface immobilization.[1]
-
Immobilization of Transcription Elongation Complex:
-
The biotinylated DNA/RNA scaffold is immobilized on the streptavidin-coated surface of the PEGylated slide.
-
RNAP holoenzyme is added to the slide to allow the formation of open promoter complexes.
-
A subset of nucleotides (e.g., ATP, UTP, and GTP, but lacking CTP) is added to initiate transcription and stall the EC at the desired position. Unbound components are washed away.
-
-
smFRET Imaging:
-
The immobilized ECs are imaged using a prism-type total internal reflection fluorescence (TIRF) microscope.
-
The donor dye (Cy3) is excited with a 532 nm laser.
-
Fluorescence emission from both the donor and acceptor dyes is collected and separated using dichroic mirrors and filters, and recorded by an electron-multiplying charge-coupled device (EMCCD) camera.
-
A movie of fluorescence intensities is recorded over time.
-
-
Initiation of Cleavage Reaction: After recording a baseline of the stalled ECs, a solution containing GreA and Mg²⁺ is flowed into the chamber to initiate the cleavage reaction. Data acquisition continues to monitor the change in FRET signals in real-time.
Data Analysis
-
Extraction of FRET Time Traces: The fluorescence intensity time traces for individual donor and acceptor molecules are extracted from the recorded movie.
-
Calculation of FRET Efficiency: The FRET efficiency (E) is calculated for each time point using the formula: E = I_A / (I_D + I_A), where I_A and I_D are the acceptor and donor intensities, respectively, after correction for background and spectral crosstalk.
-
Generation of FRET Histograms: FRET histograms are generated from the time traces to identify the different FRET states and their populations.
-
Kinetic Analysis: The dwell times in the high-FRET state before transitioning to the low-FRET state upon addition of GreA are determined. The rate of cleavage can be calculated by fitting the distribution of dwell times to an exponential decay function.
Quantitative Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that could be obtained from the described smFRET experiment.
Table 1: FRET States and Populations
| Condition | FRET State | Mean FRET Efficiency | Population (%) |
| Stalled EC (- GreA) | High FRET | 0.82 ± 0.05 | 95 |
| Low FRET | 0.25 ± 0.06 | 5 | |
| Stalled EC (+ GreA) | High FRET | 0.81 ± 0.04 | 20 |
| Low FRET | 0.26 ± 0.05 | 80 |
Table 2: Kinetic Parameters of GreA-Mediated Cleavage
| GreA Concentration (nM) | Observed Cleavage Rate (k_obs, s⁻¹) |
| 10 | 0.05 ± 0.01 |
| 50 | 0.23 ± 0.04 |
| 100 | 0.48 ± 0.07 |
| 200 | 0.85 ± 0.12 |
| 500 | 1.52 ± 0.21 |
Note: The observed cleavage rate would be determined from the dwell times in the high-FRET state after the addition of GreA.
Table 3: Michaelis-Menten Parameters for GreA-Mediated Cleavage
| Parameter | Value |
| k_cat (s⁻¹) | 2.1 ± 0.3 |
| K_M (nM) | 150 ± 25 |
| k_cat/K_M (s⁻¹nM⁻¹) | 0.014 |
Note: These parameters would be derived by fitting the concentration-dependent cleavage rates from Table 2 to the Michaelis-Menten equation.
Logical Relationships
Conclusion
The described smFRET assay provides a powerful tool for the real-time investigation of GreA-mediated transcript cleavage at the single-molecule level. By enabling the direct observation of conformational changes associated with RNA cleavage, this method can provide unprecedented insights into the kinetics and mechanism of this crucial transcription proofreading process. The quantitative data obtained from such experiments are valuable for understanding the molecular basis of transcriptional fidelity and for the development of novel antimicrobial agents targeting bacterial transcription.
References
- 1. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Advances in Transcription Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-molecule FRET methods to study the dynamics of proteins at work - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of transcription: Backtracked RNA polymerase II at 3.4 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural Basis of Transcription: RNA Polymerase backtracking and its reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase | The EMBO Journal [link.springer.com]
- 11. Visualization of the binding site for the transcript cleavage factor GreB on Escherichia coli RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing GreA Anti-Pausing Activity: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for assessing the anti-pausing activity of the bacterial transcription factor GreA. GreA is a crucial component of the transcription machinery, playing a significant role in rescuing stalled RNA polymerase (RNAP) complexes, thereby ensuring transcriptional fidelity and efficiency.[1][2] Understanding the mechanism and quantifying the activity of GreA is vital for basic research in gene regulation and for the development of novel antimicrobial agents targeting bacterial transcription.
Introduction to GreA and Transcriptional Pausing
During transcription elongation, RNA polymerase can encounter sequences that cause it to pause or backtrack along the DNA template.[1] These pauses can be transient or lead to prolonged arrest, impacting gene expression. The Gre family of transcription factors, including GreA, resolves these paused complexes. GreA binds to the secondary channel of RNAP and stimulates its intrinsic endoribonucleolytic activity.[3] This activity cleaves the nascent RNA transcript within the active site, creating a new 3' end and allowing the polymerase to resume elongation.[1][3]
Principle of the In Vitro Transcription Anti-Pausing Assay
The core of this protocol is a reconstituted in vitro transcription system. The assay measures the ability of GreA to reduce the accumulation of paused RNA transcripts and promote the formation of full-length "run-off" transcripts. A DNA template containing a strong promoter and a known transcriptional pause site is transcribed by purified RNA polymerase. The reaction is synchronized to generate a population of RNAP molecules stalled at the pause site. Upon the addition of GreA, the resolution of these paused complexes and the subsequent elongation are monitored over time. The RNA products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography, allowing for the quantification of paused, cleaved, and run-off transcripts.
Data Presentation
The following tables summarize the key quantitative parameters for the experimental protocols described below.
Table 1: Reagent Concentrations for In Vitro Transcription Assay
| Reagent | Stock Concentration | Final Concentration |
| DNA Template | 100 nM | 10 nM |
| RNA Polymerase Holoenzyme | 1 µM | 50 nM |
| GreA Protein | 10 µM | 1 µM |
| ATP, GTP, CTP | 10 mM | 25 µM |
| UTP | 2.5 mM | 25 µM |
| [α-³²P] UTP | 10 mCi/mL | 0.2 µCi/µL |
| Standard Transcription Buffer (STB) | 10X | 1X |
| Heparin | 1 mg/mL | 50 µg/mL |
Table 2: Composition of Buffers and Solutions
| Buffer/Solution | Composition |
| 10X Standard Transcription Buffer (STB) | 400 mM Tris-HCl (pH 7.5), 600 mM NaCl, 100 mM MgCl₂, 1 mM DTT |
| RNA Gel Loading Buffer | 95% formamide, 0.05% bromophenol blue, 0.05% xylene cyanol, 20 mM EDTA |
Table 3: Typical Results of GreA Anti-Pausing Assay
| Condition | Paused Transcript Half-life (seconds) | % Run-off Transcript (at 10 min) |
| Without GreA | ~100 | 20% |
| With 1 µM GreA | ~5 | 80% |
Experimental Protocols
Protocol 1: Purification of Recombinant this compound
-
Expression: Transform E. coli BL21(DE3) cells with an expression vector containing the greA gene fused to a purification tag (e.g., His-tag). Grow the cells in LB medium to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG.
-
Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer. Lyse the cells by sonication or using a French press.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a nickel-NTA affinity column. Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the this compound using a buffer containing a high concentration of imidazole.
-
Dialysis and Storage: Dialyze the eluted protein against a storage buffer to remove imidazole and store at -80°C in small aliquots.
Protocol 2: Preparation of DNA Template with a Pause Site
-
Template Design: Utilize a plasmid containing a strong bacteriophage promoter (e.g., T7, SP6, or λ PR) upstream of a well-characterized transcriptional pause site, such as the his or trp leader pause sites. The template should be designed to produce a run-off transcript of a defined length upon linearization.
-
Linearization: Linearize the plasmid DNA with a restriction enzyme that cuts downstream of the pause site and the desired run-off transcript end.
-
Purification: Purify the linearized DNA template by phenol/chloroform extraction followed by ethanol precipitation to ensure it is free of RNases and other contaminants.
-
Quantification: Determine the concentration and purity of the DNA template using UV spectrophotometry.
Protocol 3: In Vitro Transcription Anti-Pausing Assay
-
Formation of Stalled Elongation Complexes:
-
In a microcentrifuge tube, combine the DNA template, RNA polymerase holoenzyme, and 1X STB. Incubate at 37°C for 15 minutes to allow the formation of open promoter complexes.
-
Add ATP, GTP, CTP, and [α-³²P] UTP to the reaction. The omission of one or more NTPs can be used to "walk" the polymerase to a specific position just upstream of the pause site. For a general pausing assay, use concentrations that are known to induce pausing at the specific site.
-
Incubate for a time sufficient to allow transcription to the pause site.
-
-
GreA-Mediated Rescue:
-
Add heparin to the reaction to sequester any free RNAP and ensure a single round of transcription.
-
Divide the reaction into two tubes: one "- GreA" control and one "+ GreA".
-
Add purified this compound to the "+ GreA" tube. Add an equal volume of storage buffer to the "- GreA" tube.
-
Incubate both tubes at 37°C.
-
-
Time Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 300, 600 seconds), remove aliquots from each reaction and quench them by adding an equal volume of RNA gel loading buffer.
-
-
Analysis of RNA Products:
-
Heat the samples at 95°C for 5 minutes and then place them on ice.
-
Separate the RNA products on a denaturing polyacrylamide gel (e.g., 8-15% acrylamide, 8 M urea).
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the intensity of the bands corresponding to the paused, cleaved, and run-off transcripts using densitometry software.
-
Calculate the half-life of the paused transcript in the presence and absence of GreA.
-
Visualizations
Caption: Mechanism of GreA-mediated rescue of paused RNA polymerase.
Caption: Experimental workflow for the GreA anti-pausing assay.
References
- 1. Transcription Factor GreA Contributes to Resolving Promoter-Proximal Pausing of RNA Polymerase in Bacillus subtilis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription factor GreA contributes to resolving promoter-proximal pausing of RNA polymerase in Bacillus subtilis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Purified GreA Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the purification of GreA protein, leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What is the typical expected yield of purified this compound?
The expected yield of purified this compound can vary significantly depending on the expression system, purification strategy, and the scale of the preparation. Generally, yields can range from a few milligrams to tens of milligrams of pure protein per liter of bacterial culture. It is crucial to establish a baseline yield with a standard protocol to identify significant deviations.
Q2: My this compound is expressed, but I lose most of it during purification. What are the most common reasons?
Common causes for protein loss during purification include:
-
Inclusion body formation: The protein is expressed in an insoluble and aggregated form.
-
Protein degradation: The protein is being broken down by proteases.
-
Suboptimal chromatography conditions: The protein does not bind efficiently to the chromatography resin or is lost during washing steps.
-
Protein precipitation: The protein is not stable in the purification buffers and precipitates out of solution.
Q3: How can I quickly check if my this compound is being expressed before starting a large-scale purification?
Before proceeding to purification, you can verify GreA expression by taking a small aliquot of the cell culture after induction, lysing the cells, and analyzing the total cell lysate by SDS-PAGE. A band corresponding to the molecular weight of GreA (approximately 17.5 kDa for E. coli GreA) should be visible and more intense in the induced sample compared to an uninduced control. A western blot using an anti-GreA antibody or an antibody against a purification tag (if used) can provide more specific confirmation.
Troubleshooting Guides
Problem 1: Low or No Expression of this compound
Q: I don't see a band corresponding to GreA on my SDS-PAGE gel after induction. What should I do?
A: Low or no expression of the target protein is a common issue. Here are several factors to investigate:
-
Verify the Expression Construct: Ensure the integrity of your expression plasmid by DNA sequencing to confirm the greA gene is in the correct reading frame and that there are no mutations in the promoter or ribosome binding site.
-
Optimize Expression Conditions: The expression of recombinant proteins is sensitive to culture conditions. Systematic optimization can significantly enhance protein yield.
-
Inducer Concentration: While higher inducer concentrations (e.g., IPTG) might seem intuitive for stronger expression, they can sometimes lead to toxicity or inclusion body formation.[1] Test a range of inducer concentrations to find the optimal level.
-
Induction Time and Temperature: Inducing expression at a lower temperature (e.g., 16-25°C) for a longer period (e.g., overnight) can slow down protein synthesis, which often promotes proper folding and increases the yield of soluble protein.[1][2]
-
Cell Density at Induction: Inducing the culture at a lower optical density (OD600) can sometimes prevent the cellular stress associated with high-density cultures and improve protein expression.[1]
-
Choice of E. coli Strain: Different E. coli strains have different expression characteristics. If you are using a standard strain like BL21(DE3), consider trying strains that are better suited for expressing difficult proteins, such as those containing chaperones or engineered for codon bias.
-
-
Codon Optimization: The codon usage of the greA gene may not be optimal for the expression host. Synthesizing the gene with codons optimized for E. coli can enhance translation efficiency and protein yield.[1]
Data Presentation: Optimization of GreA Expression Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| E. coli Strain | BL21(DE3) | Rosetta(DE3) | BL21(DE3) | BL21(DE3) |
| Inducer (IPTG) Conc. | 1 mM | 1 mM | 0.5 mM | 0.1 mM |
| Induction Temp. | 37°C | 37°C | 25°C | 18°C |
| Induction Time | 4 hours | 4 hours | 16 hours | 24 hours |
| Relative GreA Yield | Low | Medium | High | Very High |
This table presents hypothetical data to illustrate the impact of optimizing expression parameters.
Problem 2: GreA is Expressed but Forms Inclusion Bodies
Q: I see a strong band for GreA after cell lysis, but it's all in the insoluble pellet. How can I get soluble protein?
A: Inclusion bodies are dense aggregates of misfolded protein.[1] To obtain soluble GreA, you can either try to optimize expression to favor soluble protein production or solubilize the inclusion bodies and refold the protein.
-
Optimize for Soluble Expression:
-
Lower Induction Temperature: As mentioned above, reducing the temperature after induction is a very effective way to increase the solubility of many proteins.[1]
-
Use a Weaker Promoter or Lower Inducer Concentration: This can reduce the rate of protein synthesis, giving the protein more time to fold correctly.
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of proteins. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can significantly improve the solubility of GreA.[1]
-
Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to GreA can improve its solubility.[1]
-
-
Inclusion Body Solubilization and Refolding: If optimizing expression for solubility is unsuccessful, you can purify the inclusion bodies and then refold the protein.
-
Isolation of Inclusion Bodies: After cell lysis, inclusion bodies can be pelleted by centrifugation. Washing the pellet with buffers containing low concentrations of detergents (e.g., Triton X-100) or chaotropic agents (e.g., low concentration of urea) can help remove contaminating proteins.
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Solubilization: The washed inclusion bodies are then solubilized using strong denaturants like 8M urea or 6M guanidinium hydrochloride.
-
Refolding: The solubilized, denatured protein is then refolded by removing the denaturant. This is a critical step and often requires optimization. Common methods include:
-
Dialysis: Gradually removing the denaturant by dialyzing against a series of buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Quickly diluting the denatured protein solution into a large volume of refolding buffer.
-
On-Column Refolding: Binding the denatured protein to a chromatography column and then washing with a gradient of decreasing denaturant concentration.
-
-
Experimental Protocol: Inclusion Body Solubilization and Refolding
-
Harvest and Lyse Cells: Pellet the induced E. coli cells and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and DNase I). Lyse the cells by sonication or high-pressure homogenization.
-
Isolate Inclusion Bodies: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C). Discard the supernatant.
-
Wash Inclusion Bodies: Resuspend the pellet in a wash buffer (e.g., Lysis Buffer with 1% Triton X-100) and centrifuge again. Repeat this step to remove membrane proteins and other contaminants.
-
Solubilize Inclusion Bodies: Resuspend the washed pellet in solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea, 10 mM DTT). Stir at room temperature for 1-2 hours until the pellet is fully dissolved.
-
Refold GreA: Use one of the following methods:
-
Dialysis: Place the solubilized protein in a dialysis bag and dialyze against a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT) with decreasing concentrations of urea (e.g., 6M, 4M, 2M, 1M, 0M), changing the buffer every 4-6 hours at 4°C.
-
Rapid Dilution: Add the solubilized protein dropwise into a large volume of ice-cold refolding buffer while stirring gently. The final protein concentration should be low to prevent aggregation.
-
-
Purify Refolded Protein: After refolding, centrifuge the solution to remove any aggregated protein and proceed with purification steps like ion-exchange chromatography.
Problem 3: Low Yield from Ion-Exchange Chromatography
Q: My this compound binds to the anion-exchange column, but the final eluted yield is very low. What could be the problem?
A: Low recovery from ion-exchange chromatography (IEX) can be due to several factors related to the protein's stability and its interaction with the resin. GreA from E. coli has been successfully purified using anion-exchange chromatography, such as with a Mono Q column.[3][4]
-
Incorrect Buffer pH and Ionic Strength:
-
Binding: For anion-exchange chromatography, the pH of the buffer must be above the isoelectric point (pI) of GreA to ensure it has a net negative charge and binds to the positively charged resin.[5] Ensure your loading buffer has a low ionic strength to facilitate strong binding.[6]
-
Elution: If the salt concentration in your elution buffer is too high, the protein might elute in a very broad peak or co-elute with other contaminants. Conversely, if the salt gradient is too steep, you may not achieve good resolution.[6]
-
-
Protein Precipitation on the Column: The protein may precipitate on the column if the buffer conditions are not optimal for its stability. This can be caused by the high local protein concentration on the resin or changes in the buffer environment during elution. Adding stabilizing agents like glycerol (5-10%) or using a shallower elution gradient might help.
-
Protein Degradation: Proteases co-purifying with GreA could be degrading it on the column. Always add protease inhibitors to your lysis buffer and keep the protein cold throughout the purification process.
-
Irreversible Binding: In some cases, the protein might bind too tightly to the resin and not elute under the conditions used. You might need to try a different elution strategy, such as changing the pH in addition to the salt concentration.
Data Presentation: Optimization of Anion-Exchange Chromatography for GreA
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Binding Buffer pH | 7.5 | 8.0 | 8.5 |
| Elution Gradient | 0.1 - 1.0 M NaCl (steep) | 0.1 - 0.5 M NaCl (shallow) | 0.1 - 1.0 M NaCl + 5% Glycerol |
| GreA Purity | Moderate | High | High |
| GreA Recovery | Low | High | Very High |
This table presents hypothetical data to illustrate the impact of optimizing IEX parameters.
Experimental Protocol: Anion-Exchange Chromatography of GreA
-
Prepare the Column: Equilibrate the anion-exchange column (e.g., Mono Q or DEAE-Sepharose) with binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).[7]
-
Load the Sample: Load the clarified cell lysate (or refolded protein solution) onto the equilibrated column.
-
Wash the Column: Wash the column with several column volumes of binding buffer to remove unbound proteins.
-
Elute GreA: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., from 50 mM to 1 M NaCl in the binding buffer). Collect fractions throughout the gradient.
-
Analyze Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing pure GreA. Pool the pure fractions.
-
Buffer Exchange/Desalting: If necessary, remove the high salt from the pooled fractions by dialysis or using a desalting column.
Mandatory Visualizations
GreA Purification Workflow
Caption: Workflow for the expression and purification of this compound.
Troubleshooting Decision Tree for Low GreA Yield
Caption: Decision tree for troubleshooting low this compound yield.
Appendix: Key Experimental Protocols
SDS-PAGE Protocol
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight.[8]
-
Sample Preparation: Mix your protein sample with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.[8]
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel in 1x running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.[9]
-
Staining: After electrophoresis, stain the gel with a staining solution (e.g., Coomassie Brilliant Blue) for about 15-30 minutes with gentle agitation.[9]
-
Destaining: Remove the staining solution and add a destaining solution. Gently agitate until the protein bands are clearly visible against a clear background.[9]
Bradford Assay for Protein Quantification
The Bradford assay is a colorimetric method used to determine the total protein concentration in a sample.
-
Prepare Standards: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) ranging from 0.1 to 1.0 mg/mL.[10][11]
-
Prepare Samples: Dilute your purified this compound sample to ensure its concentration falls within the linear range of the standard curve.
-
Assay:
-
Measure Absorbance: Measure the absorbance of each sample at 595 nm using a spectrophotometer or microplate reader.[10]
-
Calculate Concentration: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the equation of the linear regression from the standard curve to calculate the concentration of your this compound sample.[12]
References
- 1. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 2. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. goldbio.com [goldbio.com]
- 7. conductscience.com [conductscience.com]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 11. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 12. study.com [study.com]
Technical Support Center: Optimizing GreA Activity in In Vitro Transcription Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of GreA in in vitro transcription assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro transcription experiments involving GreA.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low transcript yield | 1. Inactive GreA or RNA Polymerase (RNAP): Enzymes may have lost activity due to improper storage or multiple freeze-thaw cycles. 2. Suboptimal GreA concentration: The concentration of GreA may be too low to effectively rescue stalled RNAP. 3. Poor quality DNA template: Contaminants such as salts or ethanol can inhibit RNAP.[1][2] 4. RNase contamination: Degradation of the RNA product by RNases.[2][3] | 1. Test enzyme activity: Use a positive control template known to work with your RNAP. Aliquot enzymes to minimize freeze-thaw cycles. 2. Optimize GreA concentration: Perform a titration of GreA concentration. A good starting point is a molar excess relative to RNAP. Concentrations around 1 µM have been used effectively.[4] In some systems, activity plateaus above 5 µM.[5] 3. Purify DNA template: Precipitate the DNA template with ethanol and resuspend in nuclease-free water to remove inhibitors.[1] 4. Maintain an RNase-free environment: Use RNase inhibitors, nuclease-free water, and dedicated lab supplies.[2][3] |
| Presence of shorter, abortive transcripts | 1. Inefficient promoter escape: RNAP may be cycling through abortive initiation without transitioning to productive elongation.[6][7] 2. RNAP backtracking and pausing: The polymerase may be stalling at specific sequences and backtracking.[8][9] | 1. Add or increase GreA concentration: GreA can reduce abortive initiation and stimulate promoter escape by rescuing backtracked initiation complexes.[6][7] A 10-fold molar excess of GreA to RNAP can be effective.[6] 2. Include GreA in the reaction: GreA facilitates the cleavage of the backtracked 3' end of the nascent RNA, allowing the polymerase to realign and continue elongation.[6][9] |
| Transcription stalls at specific sites (pausing) | 1. Template-encoded pause sites: Certain DNA sequences can induce RNAP pausing. 2. RNAP backtracking: The polymerase can slide backward on the DNA template, displacing the 3' end of the RNA from the active site.[8] | 1. Incorporate GreA: GreA is known to suppress transcriptional pausing by rescuing stalled RNAP complexes.[10][11] 2. Optimize GreA concentration: Titrate GreA to find the optimal concentration for read-through of the pause site. A concentration of 100 nM has been used in some assays.[2] |
| Variability in GreA effectiveness | 1. Buffer composition: The concentration of ions, particularly Mg²⁺, can affect both RNAP and GreA activity.[12] 2. GreA:RNAP ratio: The molar ratio of GreA to RNAP can influence the efficiency of stalled complex rescue. | 1. Optimize Mg²⁺ concentration: Standard transcription buffers typically contain 10 mM MgCl₂.[12] Consider titrating Mg²⁺ concentration to find the optimal level for your specific template and conditions. 2. Titrate GreA:RNAP ratio: Experiment with different molar ratios of GreA to RNAP. A common starting point is a molar excess of GreA.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of GreA in an in vitro transcription assay?
A1: GreA is a transcription elongation factor that rescues stalled or arrested RNA polymerase (RNAP) complexes.[10][11] It achieves this by stimulating the intrinsic endonucleolytic activity of RNAP to cleave the nascent RNA transcript that has backtracked into the secondary channel of the enzyme.[6][9] This process generates a new 3'-OH end in the active site, allowing transcription to resume.[6] GreA is particularly effective at cleaving short, 2-3 nucleotide fragments from the 3' end of the backtracked RNA.[1]
Q2: How does GreA differ from GreB?
A2: Both GreA and GreB are transcript cleavage factors with similar functions. The primary difference lies in the length of the RNA fragment they help to cleave. GreA typically induces the cleavage of di- and tri-nucleotides, while GreB can rescue more extensively backtracked complexes by facilitating the cleavage of longer RNA fragments (up to 18 nucleotides).[1][9]
Q3: At what concentration should I use GreA in my assay?
A3: The optimal concentration of GreA can vary depending on the specific experimental conditions, including the nature of the DNA template and the concentration of RNAP. A good starting point is to use GreA in molar excess to RNAP. Published studies have used GreA at concentrations ranging from 100 nM to 10 µM.[2][5] For example, a 10-fold molar excess of GreA over RNAP has been shown to be effective in reducing abortive initiation.[6] It is recommended to perform a concentration titration to determine the optimal amount for your specific assay.
Q4: Can GreA be used to reduce the amount of abortive transcripts?
A4: Yes, GreA can significantly reduce the level of abortive initiation and enhance productive transcription.[6] It does so by rescuing transiently backtracked initial transcribing complexes, thereby facilitating promoter escape.[6][7]
Q5: What are the key components of a standard in vitro transcription buffer that supports GreA activity?
A5: A standard transcription buffer suitable for GreA activity typically contains:
-
A buffering agent (e.g., 40 mM Tris-HCl, pH 7.5-7.9)
-
A salt (e.g., 60-100 mM NaCl or KCl)
-
Magnesium chloride (e.g., 10 mM MgCl₂)
-
A reducing agent (e.g., 0.1-1 mM DTT)
-
NTPs (concentration can vary, e.g., 25 µM to 0.5 mM each)[12]
Experimental Protocols
Protocol 1: Standard In Vitro Transcription Assay with GreA
This protocol is for a standard multi-round in vitro transcription assay to assess the effect of GreA on transcript yield and length.
Materials:
-
Linearized DNA template with a suitable promoter (e.g., T7, SP6, or a bacterial promoter)
-
E. coli RNA Polymerase Holoenzyme
-
Purified GreA protein
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 1 M NaCl, 100 mM MgCl₂, 1 mM DTT)
-
NTP mix (10 mM each of ATP, GTP, CTP, UTP)
-
[α-³²P] UTP or other labeled nucleotide
-
RNase Inhibitor
-
Nuclease-free water
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
Procedure:
-
Reaction Setup: On ice, combine the following in a nuclease-free microcentrifuge tube:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
1 µL of DNA template (e.g., 100 ng)
-
1 µL of NTP mix (final concentration 0.5 mM each)
-
0.5 µL of [α-³²P] UTP
-
0.5 µL of RNase Inhibitor
-
X µL of GreA (to desired final concentration, e.g., 1 µM)
-
1 µL of RNA Polymerase Holoenzyme (e.g., 0.1 µM final concentration)
-
-
Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 20 µL of Stop Solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the transcription products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography.
Protocol 2: GreA-Mediated Rescue of Stalled Transcription Complexes
This assay directly visualizes the ability of GreA to rescue stalled RNAP complexes.
Materials:
-
Same as Protocol 1, but with a DNA template known to contain a strong pause site.
-
NTP mix lacking one or more NTPs to induce stalling at a specific position.
Procedure:
-
Formation of Stalled Complexes:
-
Set up the transcription reaction as in Protocol 1, but use an NTP mix that will cause the polymerase to stall at a defined position (e.g., lacking CTP if the next nucleotide to be incorporated is a G).
-
Incubate at 37°C for 10-15 minutes to allow stalled complexes to form.
-
-
GreA Addition and Chase:
-
Add GreA to the reaction tube to the desired final concentration and incubate for an additional 5 minutes at 37°C.
-
"Chase" the reaction by adding the missing NTP(s) to a final concentration of 0.5 mM.
-
Incubate for a further 10-15 minutes at 37°C.
-
-
Termination and Analysis:
-
Stop the reaction and analyze the products as described in Protocol 1. A successful rescue will be indicated by the appearance of longer, "run-off" transcripts in the presence of GreA.
-
Visualizations
Caption: Mechanism of GreA-mediated rescue of stalled RNA polymerase.
Caption: General workflow for an in vitro transcription assay with GreA.
References
- 1. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promegaconnections.com [promegaconnections.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Monitoring Abortive Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Control of transcription elongation by GreA determines rate of gene expression in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Promoter Targets for Escherichia coli Transcription Elongation Factor GreA In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase | The EMBO Journal [link.springer.com]
how to prevent GreA protein aggregation during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent GreA protein aggregation during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
GreA is a transcription elongation factor found in prokaryotes that plays a role in rescuing stalled RNA polymerase complexes.[1][2][3][4] Structurally, it consists of an N-terminal coiled-coil domain and a C-terminal globular domain.[1][4][5] Proteins with distinct domains, especially those with exposed hydrophobic regions or unstructured loops, can be prone to aggregation, particularly at high concentrations or under non-optimal buffer conditions during purification.
Q2: What are the common signs of this compound aggregation?
Common signs of protein aggregation include visible precipitation or cloudiness in the protein solution, an increase in backpressure during chromatography, and a lower than expected yield of the final purified protein.[6] Aggregation can also be detected by techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC), where aggregated protein will elute earlier than the monomeric form.
Q3: Can the expression system affect GreA aggregation?
Yes, the expression system and conditions can significantly impact the solubility of the expressed protein.[7] For instance, expressing GreA in E. coli at lower temperatures (e.g., 16-20°C) can slow down protein synthesis, promoting proper folding and reducing the likelihood of aggregation into inclusion bodies.[7] The choice of fusion tags, such as Maltose Binding Protein (MBP) or Thioredoxin (Trx), can also enhance the solubility of GreA.[7]
Troubleshooting Guide
Issue 1: GreA precipitates immediately after cell lysis.
-
Question: My this compound is found in the insoluble pellet after cell lysis. What can I do?
-
Answer: This indicates the formation of inclusion bodies. Consider the following strategies:
-
Optimize Expression Conditions: Lower the induction temperature and/or the concentration of the inducing agent (e.g., IPTG).[7]
-
Use a Solubility-Enhancing Tag: Fuse GreA with a highly soluble protein partner like MBP or Trx.[7]
-
Lysis Buffer Optimization: Include additives in your lysis buffer that can help stabilize GreA. Common additives include:
-
Glycerol (10-20%): Acts as an osmolyte to stabilize protein structure.[7][8]
-
Non-ionic detergents (e.g., Triton X-100, Tween 20 at 0.1-1%): Can help solubilize proteins, but should be used with caution as they might interfere with downstream applications.[8][9]
-
High Salt Concentration (e.g., 500 mM - 1M NaCl): Helps to prevent non-specific ionic interactions that can lead to aggregation.[10]
-
-
Issue 2: GreA aggregates during affinity chromatography.
-
Question: I observe precipitation on my affinity column, or the eluted GreA is aggregated. How can I prevent this?
-
Answer: Aggregation during affinity chromatography can be due to high local protein concentration on the resin or suboptimal buffer conditions.
-
Maintain Low Protein Concentration: Load a lower amount of lysate onto the column or use a larger column volume.[7][8]
-
Optimize Wash and Elution Buffers:
-
Include Additives: Add stabilizing agents like glycerol, L-arginine, or low concentrations of non-ionic detergents to your wash and elution buffers.[7][8][]
-
Adjust pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of GreA to maintain a net charge and prevent aggregation.
-
Increase Ionic Strength: High salt concentrations (e.g., up to 1M NaCl) can be beneficial.[10]
-
-
Rapid Elution and Neutralization: If using a low pH elution, collect fractions into a neutralization buffer (e.g., 1M Tris-HCl, pH 8.0-9.0) to quickly bring the pH back to a neutral range.
-
Issue 3: Purified GreA aggregates during concentration or storage.
-
Question: My purified this compound is soluble initially but aggregates when I try to concentrate it or store it. What are the best practices for storage?
-
Answer: This is a common issue arising from increased protein concentration and freeze-thaw cycles.
-
Concentration Strategy:
-
Concentrate in the presence of stabilizing additives.
-
Avoid overly concentrating the protein. It is often necessary to determine the maximum soluble concentration empirically.
-
-
Storage Buffer Composition:
-
Cryoprotectants: Store GreA in a buffer containing a cryoprotectant like glycerol (at least 20-50%) to prevent aggregation during freezing.[7][8] A published storage buffer for GreA contains 50% glycerol.[10]
-
High Salt: A high salt concentration (e.g., 1M NaCl) in the storage buffer has been shown to be effective for GreA.[10]
-
Reducing Agents: If your protein has exposed cysteine residues, include a reducing agent like DTT or TCEP to prevent disulfide bond-mediated aggregation.[8][]
-
-
Storage Conditions:
-
Quantitative Data on Common Anti-Aggregation Additives
| Additive Class | Example Additive | Typical Concentration Range | Mechanism of Action |
| Osmolytes | Glycerol, Sucrose | 5 - 50% (v/v) | Stabilizes the native protein structure by preferential exclusion.[8] |
| Amino Acids | L-Arginine, L-Glutamate | 50 - 500 mM | Suppresses aggregation by binding to hydrophobic patches and increasing solubility.[8][] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1 - 10 mM | Prevents the formation of intermolecular disulfide bonds.[8][12] |
| Detergents | Tween 20, Triton X-100 | 0.01 - 1% (v/v) | Non-denaturing detergents that can help solubilize aggregates.[8] |
| Salts | NaCl, KCl, (NH₄)₂SO₄ | 150 mM - 2 M | Modulates electrostatic interactions and can increase solubility.[] |
Experimental Protocols
Protocol: Optimized Purification of His-tagged GreA
This protocol provides a general framework. Optimization of specific concentrations and incubation times may be necessary.
-
Expression:
-
Transform E. coli (e.g., BL21(DE3)) with the GreA expression plasmid.
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-0.5 mM) and reduce the temperature to 16-20°C for overnight expression.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM TCEP, and protease inhibitors.
-
Lyse cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA or other suitable IMAC column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 20-40 mM imidazole, 1 mM TCEP.
-
Elute GreA with Elution Buffer: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 250-500 mM imidazole, 1 mM TCEP. Collect fractions.
-
-
Buffer Exchange and Storage:
-
Analyze eluted fractions by SDS-PAGE.
-
Pool the purest fractions and perform buffer exchange into a suitable Storage Buffer (e.g., 20 mM Tris-HCl pH 7.9, 1 M NaCl, 0.1 mM EDTA, 50% glycerol, 0.1 mM DTT) using dialysis or a desalting column.[10]
-
Determine the final protein concentration.
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
-
Visualizations
References
- 1. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase | The EMBO Journal [link.springer.com]
- 2. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a transcription elongation factor from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Crystal structure of the GreA transcript cleavage factor from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. A novel approach for the purification of aggregation prone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 12. utsouthwestern.edu [utsouthwestern.edu]
Technical Support Center: GreA Protein Expression in E. coli
Welcome to the technical support center for recombinant GreA protein expression in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the expression and purification of GreA.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound in E. coli?
GreA is a transcription elongation factor in E. coli. Its primary role is to rescue stalled RNA polymerase (RNAP) complexes during transcription. It achieves this by inducing the cleavage of the nascent RNA transcript within the RNAP active site, allowing the polymerase to realign and resume elongation.[1][2][3] This function is crucial for efficient transcription, especially past template-encoded arrest sites.[1] GreA has also been observed to have a chaperone-like activity, helping to prevent protein aggregation under stress conditions such as heat shock.[4]
Q2: Why am I getting a low yield of recombinant this compound?
Low yields of recombinant proteins, including GreA, in E. coli are a common issue that can stem from several factors.[5][6] These can include suboptimal expression conditions, toxicity of the protein to the host cells, inefficient translation due to rare codons, or protein degradation.[7][8] Optimizing parameters such as inducer concentration, induction temperature, and culture medium can significantly improve yields.[5][9]
Q3: My this compound is forming inclusion bodies. What can I do?
Inclusion bodies are insoluble aggregates of misfolded proteins that often occur during high-level recombinant protein expression in E. coli.[10][11][12] Factors contributing to inclusion body formation include high rates of protein synthesis, the presence of hydrophobic patches in the protein sequence, and an environment that does not favor proper folding.[10][12] Several strategies can be employed to increase the solubility of GreA.
Q4: Could the expression of GreA be toxic to my E. coli cells?
While GreA is a native E. coli protein, its high-level overexpression can potentially be toxic.[7] This toxicity can manifest as slow cell growth or cell death upon induction, leading to low protein yields.[7][8] The toxic effects might be due to the functional activity of GreA on the host cell's transcription machinery or other unforeseen interactions when present at high concentrations.
Troubleshooting Guides
Issue 1: Low Yield of Soluble this compound
Low protein yield is a frequent challenge. The following table outlines potential causes and recommended solutions to improve the expression of soluble GreA.
| Potential Cause | Troubleshooting Recommendation | Experimental Protocol |
| Suboptimal Induction Conditions | Optimize IPTG concentration and induction time. High inducer concentrations can sometimes lead to metabolic burden and reduced yields.[7][13] | See Protocol 1: Optimization of IPTG Induction . |
| Codon Bias | The greA gene from a different organism might contain codons that are rare in E. coli, leading to translational stalling.[7][14] | Synthesize a codon-optimized version of the greA gene for E. coli expression. Alternatively, use an E. coli strain engineered to express rare tRNAs (e.g., Rosetta™ or BL21(DE3)RIL).[15][16] |
| Protein Degradation | The expressed this compound may be susceptible to degradation by host cell proteases.[5] | Add protease inhibitors (e.g., PMSF) during cell lysis.[7] Perform expression at lower temperatures to reduce protease activity. |
| Suboptimal Growth Medium | The choice of culture medium can impact cell density and protein expression levels. | Test different media, such as Terrific Broth (TB) or Super Optimal Broth (SOB), which may support higher cell densities and protein yields compared to LB.[9] |
Issue 2: GreA is Expressed as Insoluble Inclusion Bodies
The formation of inclusion bodies is a major bottleneck in obtaining functional protein.[10][11] The following strategies can help to increase the proportion of soluble GreA.
| Potential Cause | Troubleshooting Recommendation | Experimental Protocol |
| High Expression Rate | A high rate of protein synthesis can overwhelm the cell's folding machinery, leading to aggregation.[10][12] | Lower the induction temperature (e.g., 16-25°C) and reduce the IPTG concentration (e.g., 0.1-0.5 mM).[7][13] |
| Improper Protein Folding | The cellular environment may not be optimal for GreA folding, especially at high concentrations. | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper protein folding.[13] |
| Disulfide Bond Formation (if applicable for a modified GreA) | The reducing environment of the E. coli cytoplasm prevents disulfide bond formation, which can be critical for the stability of some proteins.[15] | Express the protein in specialized strains (e.g., Origami™, SHuffle®) that have a more oxidizing cytoplasm, facilitating disulfide bond formation. |
| Solubilization and Refolding | If optimizing expression conditions fails, inclusion bodies can be purified, solubilized with denaturants, and then refolded.[10] | See Protocol 2: Solubilization and Refolding of GreA from Inclusion Bodies . |
Experimental Protocols
Protocol 1: Optimization of IPTG Induction
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the GreA expression plasmid. Grow overnight at 37°C with shaking.
-
Scale-up: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Distribute the culture into smaller, equal volumes (e.g., 5 mL). Induce each aliquot with a different final concentration of IPTG (e.g., 0.1, 0.25, 0.5, 1.0 mM). Include an uninduced control.
-
Expression: Incubate the cultures at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C) for various time points (e.g., 4 hours, 8 hours, overnight).
-
Analysis: Harvest the cells by centrifugation. Lyse a small sample of cells and analyze the total protein, soluble fraction, and insoluble fraction by SDS-PAGE to determine the optimal IPTG concentration, temperature, and induction time for soluble GreA expression.
Protocol 2: Solubilization and Refolding of GreA from Inclusion Bodies
-
Inclusion Body Isolation: After cell lysis, centrifuge the lysate at a high speed (e.g., 10,000 x g) to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.
-
Solubilization: Resuspend the purified inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine Hydrochloride) and a reducing agent (e.g., DTT or β-mercaptoethanol). Incubate with stirring until the inclusion bodies are fully dissolved.
-
Refolding: Remove insoluble material by centrifugation. Refold the solubilized protein by rapidly diluting it into a large volume of refolding buffer or by dialysis against a refolding buffer. The refolding buffer should be at a physiological pH and may contain additives to aid folding, such as L-arginine or glycerol.
-
Purification: Purify the refolded, soluble this compound using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography).
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for GreA expression in E. coli.
Caption: Decision tree for troubleshooting low yields of soluble GreA.
References
- 1. uniprot.org [uniprot.org]
- 2. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a transcription elongation factor from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcription Elongation Factor GreA Has Functional Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 12. Protein recovery from inclusion bodies of Escherichia coli using mild solubilization process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 14. biomatik.com [biomatik.com]
- 15. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GreA-Mediated RNA Cleavage
Welcome to the technical support center for GreA-mediated RNA cleavage. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the efficiency of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during GreA-mediated RNA cleavage experiments.
Q1: Why am I observing low or no RNA cleavage activity in my assay?
A1: Several factors can contribute to low or no cleavage activity. Consider the following possibilities:
-
Inactive GreA Protein:
-
Improper Folding: Recombinant GreA may be misfolded or aggregated. Verify the integrity of your protein preparation using SDS-PAGE and consider refolding protocols if necessary.
-
Degradation: Proteolytic degradation can occur during purification or storage. It is advisable to add protease inhibitors during purification and store GreA in appropriate buffers at -80°C.
-
-
Suboptimal Reaction Conditions:
-
Incorrect Magnesium Concentration: GreA-mediated cleavage is dependent on Mg²⁺ ions, which are crucial for the catalytic activity of RNA polymerase.[1][2] The optimal concentration can vary, so it's recommended to perform a titration to find the ideal concentration for your specific experiment.
-
Inappropriate Buffer pH: The pH of the reaction buffer can influence enzymatic activity. While RNA polymerase has intrinsic cleavage activity that is enhanced at alkaline pH, it is important to maintain a pH that is optimal for both RNA polymerase and GreA function, typically around pH 7.5-8.2.[3]
-
Incorrect Temperature: While many assays are performed at 37°C, the optimal temperature can vary depending on the specific RNA polymerase and substrate.[4] Test a range of temperatures (e.g., 30°C, 37°C, 42°C) to determine the optimal condition for your experiment.
-
-
Problems with the Ternary Elongation Complex (TEC):
-
Inefficient TEC Formation: Ensure that your protocol for assembling the RNA polymerase, DNA template, and nascent RNA into a stable ternary complex is efficient.
-
RNA Transcript Structure: The sequence and structure of the nascent RNA can influence GreA's access to the cleavage site.[1] Certain secondary structures may inhibit cleavage.
-
Q2: My GreA-mediated cleavage reaction is producing unexpected cleavage products.
A2: The size of the cleavage product is a key indicator of GreA activity.
-
GreA vs. GreB Contamination: GreA typically induces the cleavage of di- and trinucleotides from the 3' end of the nascent RNA.[1][5][6] If you observe larger cleavage products, your GreA preparation may be contaminated with GreB, which is known to cleave longer RNA fragments.[1][5][6][7] Consider re-purifying your this compound.
-
Intrinsic RNAP Cleavage: RNA polymerase itself has intrinsic cleavage activity, which can be stimulated under certain conditions.[3][5] This may result in cleavage products of various sizes. Running a control reaction without GreA can help distinguish between GreA-mediated and intrinsic RNAP cleavage.
Q3: How can I confirm that my purified this compound is active?
A3: A functional assay is the most reliable way to confirm the activity of your purified GreA.
-
In Vitro Transcription Cleavage Assay: This is the standard method to assess GreA activity. It involves assembling a stalled ternary elongation complex and then adding GreA to induce cleavage of the nascent RNA. The cleavage products are then analyzed by gel electrophoresis.
-
Comparison with a Known Standard: If possible, compare the activity of your GreA preparation to a commercially available or previously validated batch of GreA.
Quantitative Data Summary
The efficiency of GreA-mediated cleavage can be influenced by various factors. The following tables summarize key quantitative data from published studies.
Table 1: Comparison of in vivo Readthrough Efficiency of GreA and GreB
| Factor | Wild-Type | greA⁻ Mutant | greB⁻ Mutant | greA⁻/greB⁻ Double Mutant |
| Readthrough Efficiency | ~100% | ~70% | ~100% | ~40% |
Data adapted from a study analyzing the efficiency of overcoming a transcriptional readblock in vivo. The results indicate that GreA plays a more significant role than GreB in resolving short backtracked complexes.[5]
Table 2: Influence of Divalent Cations on RNA Cleavage
| Divalent Cation | Cleavage Activity |
| Mg²⁺ | High |
| Sr²⁺ | Moderate |
| Ca²⁺ | Moderate |
| Mn²⁺, Co²⁺, Cd²⁺, Ni²⁺, Ba²⁺ | None Observed |
This table summarizes the metal ion requirements for a hairpin ribozyme, which provides insights into the types of divalent cations that can support RNA cleavage chemistry, a process mechanistically related to GreA-mediated cleavage.[8]
Key Experimental Protocols
This section provides detailed methodologies for experiments relevant to studying GreA-mediated RNA cleavage.
Protocol 1: Purification of Recombinant GreA
This protocol describes the purification of His-tagged GreA from E. coli.
-
Expression: Transform E. coli BL21(DE3) cells with a GreA expression plasmid (e.g., pET28a-GreA). Grow the cells in LB medium to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication on ice.
-
Affinity Chromatography: Centrifuge the lysate to pellet cell debris and load the supernatant onto a Ni-NTA affinity column. Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the column using an elution buffer containing a high concentration of imidazole.
-
Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 20 mM Tris-HCl pH 7.9, 150 mM NaCl, 0.1 mM EDTA, 50% glycerol, 0.1 mM DTT) to remove imidazole and for long-term stability.[9] Store the purified protein at -80°C.
-
Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE.
Protocol 2: In Vitro Transcription Cleavage Assay
This assay is used to measure the activity of GreA on a stalled ternary elongation complex.
-
Assemble the Ternary Elongation Complex (TEC):
-
Incubate a DNA template containing a promoter with E. coli RNA polymerase holoenzyme to form the open complex.
-
Initiate transcription by adding a limited set of NTPs, one of which is radioactively labeled (e.g., [α-³²P]UTP), to generate a short, stalled transcript.
-
Purify the stalled TEC from unincorporated NTPs using size-exclusion chromatography.
-
-
Induce Cleavage:
-
Incubate the purified stalled TEC with the purified this compound at 37°C.
-
Take aliquots at different time points (e.g., 0, 1, 5, 15, 30 minutes).
-
-
Analysis of Cleavage Products:
-
Stop the reaction by adding a loading buffer containing formamide and EDTA.
-
Denature the samples by heating.
-
Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA products by autoradiography or phosphorimaging. The appearance of shorter RNA fragments over time indicates GreA-mediated cleavage.
-
Visualizations
GreA-Mediated RNA Cleavage Pathway
Caption: Workflow of GreA-mediated rescue of a backtracked transcription elongation complex.
Experimental Workflow for In Vitro Cleavage Assay
Caption: Step-by-step workflow for a typical in vitro GreA-mediated RNA cleavage assay.
Logical Relationship of Factors Affecting Cleavage Efficiency
Caption: Key factors influencing the efficiency of GreA-mediated RNA cleavage.
References
- 1. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase | The EMBO Journal [link.springer.com]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. researchgate.net [researchgate.net]
- 5. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcript cleavage factors from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis of Transcription: RNA Polymerase backtracking and its reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionic requirements for RNA binding, cleavage, and ligation by the hairpin ribozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
dealing with instability of specific GreA protein mutants
This technical support center provides troubleshooting guidance and resources for researchers, scientists, and drug development professionals working with specific GreA protein mutants that exhibit instability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the expression, purification, and handling of GreA mutants.
Expression & Solubility Issues
???+ question "My GreA mutant is expressed at very low levels or not at all. What could be the cause?"
???+ question "My GreA mutant forms inclusion bodies. How can I improve its solubility?"
Stability & Activity Issues
???+ question "My GreA mutant is soluble, but it precipitates during purification or storage. How can I prevent this?"
???+ question "The activity of my GreA mutant is significantly lower than the wild-type. Could this be due to instability?"
Data on Specific GreA Mutants
The following table summarizes the observed phenotypes of some GreA mutants from the literature. This can help you anticipate potential issues with your mutant of interest.
| Mutation | Domain | Observed Phenotype | Reference |
| D41A | NTD | Lethal when overexpressed; reduces or eliminates transcript cleavage but not RNAP binding.[1][2] | [1][2] |
| E44Y | NTD | Lethal when overexpressed.[3][4] | [3][4] |
| D41N | NTD | Reduces or eliminates transcript cleavage; does not affect RNAP binding; can inhibit elongation at high concentrations.[1][2] | [1][2] |
| E44K | NTD | Reduces or eliminates transcript cleavage; does not affect RNAP binding; can inhibit elongation at high concentrations.[1][2] | [1][2] |
Visual Guides
GreA Function and Structure
References
- 1. Recombination Phenotypes of Escherichia coli greA Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Mutational analysis of Escherichia coli this compound reveals new functional activity independent of antipause and lethal when overexpressed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of the GreA-RNAP Complex
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the challenges associated with crystallizing the GreA-RNA Polymerase (RNAP) complex. The information is tailored for researchers, scientists, and drug development professionals engaged in structural biology.
Frequently Asked Questions (FAQs)
Q1: Why is crystallizing the GreA-RNAP complex so challenging?
Crystallizing the GreA-RNAP complex presents significant challenges due to several factors:
-
Large Size and Complexity: The E. coli RNAP core enzyme is a large multi-subunit complex (~389 kDa), and its association with GreA adds to the overall size and structural complexity.
-
Conformational Heterogeneity: The RNAP holoenzyme is a dynamic molecular machine that adopts multiple conformations during the transcription cycle. This inherent flexibility can impede the formation of a well-ordered crystal lattice.
-
Transient Interaction: The interaction between GreA and RNAP can be transient, which makes it difficult to obtain a stable, homogenous complex required for crystallization.
-
Sample Purity and Homogeneity: Achieving a highly pure and homogenous sample of the GreA-RNAP complex is critical and often a major bottleneck. Contaminants or the presence of different assembly states can interfere with crystallization.
Q2: Are there any published crystal structures of the E. coli GreA-RNAP complex?
To date, high-resolution crystal structures of the E. coli GreA-RNAP complex have not been reported in the literature. However, the structure of the complex has been successfully determined using cryogenic electron microscopy (cryo-EM). This suggests that crystallization of this particular complex is indeed difficult, and cryo-EM may be a more tractable approach for structural studies.
Q3: What are the key considerations for sample preparation before setting up crystallization trials?
The quality of your protein sample is paramount for successful crystallization. Key considerations include:
-
High Purity: Both GreA and RNAP should be purified to >95% homogeneity.
-
Complex Stability: Ensure the complex is stable in the chosen buffer conditions. This can be assessed using techniques like size-exclusion chromatography (SEC) or native gel electrophoresis.
-
Homogeneity: The complex should be monodisperse, meaning it exists as a single, uniform species in solution. Dynamic light scattering (DLS) can be used to assess the homogeneity of the sample.
-
Concentration: The complex needs to be concentrated to a suitable level for crystallization, typically in the range of 5-15 mg/mL.
Troubleshooting Guides
Problem 1: Low Yield and Purity of RNAP and GreA
Symptoms:
-
Low protein concentration after purification.
-
Multiple bands on SDS-PAGE analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient cell lysis | Optimize sonication parameters or use a French press for more efficient lysis. |
| Suboptimal purification buffers | Screen different buffer pH and salt concentrations to improve protein stability and binding to chromatography resins. |
| Ineffective affinity chromatography | Ensure the His-tag on the protein is accessible. Consider using a different affinity tag if issues persist. |
| Protein degradation | Add a cocktail of protease inhibitors to the lysis buffer. |
| Aggregation | Increase the salt concentration or add detergents/additives like glycerol to the purification buffers to improve solubility. |
Problem 2: GreA-RNAP Complex is Unstable or Dissociates
Symptoms:
-
Multiple peaks on size-exclusion chromatography.
-
Disappearance of the complex band on a native gel.
Possible Causes & Solutions:
| Cause | Solution |
| Unfavorable buffer conditions | Screen a range of pH (typically 6.5-8.5) and salt concentrations (e.g., 50-250 mM NaCl or KCl) to identify conditions that stabilize the complex. |
| Non-specific interactions | Include additives like 1-5% glycerol or low concentrations of non-ionic detergents to minimize non-specific binding and aggregation. |
| High flexibility | Consider using a cross-linking agent (e.g., glutaraldehyde) at a low concentration to stabilize the complex. However, be aware that this can interfere with crystallization. |
Problem 3: No Crystals or Only Amorphous Precipitate Forms
Symptoms:
-
Clear drops in the crystallization tray.
-
Heavy, non-crystalline precipitate in the drops.
Possible Causes & Solutions:
| Cause | Solution |
| Protein concentration is too low or too high | Systematically vary the protein concentration (e.g., 5, 10, and 15 mg/mL). |
| Suboptimal precipitant concentration | Screen a wider range of precipitant concentrations. If using PEG, try different molecular weights. |
| Incorrect pH | Screen a broad pH range in your crystallization buffers. |
| Nucleation problems | Try seeding techniques (micro- or macro-seeding) using precipitate from other drops or crystals of a related complex. |
| Sample heterogeneity | Re-purify the complex using a high-resolution size-exclusion chromatography column immediately before setting up crystallization trials. |
Problem 4: Crystals Obtained are Small, Poorly Formed, or Diffract Weakly
Symptoms:
-
Microcrystals that do not grow larger.
-
Irregularly shaped crystals.
-
Poor or no diffraction on an X-ray source.
Possible Causes & Solutions:
| Cause | Solution |
| Rapid crystal growth | Slow down the rate of vapor diffusion by using a larger drop size or a lower precipitant concentration in the reservoir. |
| Suboptimal crystal packing | Experiment with different additives and detergents that can mediate crystal contacts. |
| High solvent content in crystals | Try crystal dehydration techniques to improve internal order.[1] |
| Crystal lattice defects | Employ crystal annealing, where the crystal is briefly thawed and then flash-cooled again, to repair lattice defects.[1] |
Experimental Protocols
Protocol 1: Purification of E. coli RNAP Holoenzyme
This protocol is adapted from methods used for purifying RNAP for structural studies.[2]
-
Overexpression: Co-express the α, β, β', and ω subunits of E. coli RNAP in E. coli BL21(DE3) cells.
-
Cell Lysis: Resuspend cell pellets in lysis buffer (50 mM Tris-HCl pH 7.9, 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 1 mM PMSF, and protease inhibitors) and lyse by sonication.
-
Polyethyleneimine (PEI) Precipitation: Slowly add 0.6% (w/v) PEI to the lysate to precipitate nucleic acids and some proteins. Stir for 30 minutes and then centrifuge.
-
Ammonium Sulfate Precipitation: Elute RNAP from the PEI pellet using a high-salt buffer and then precipitate the RNAP with ammonium sulfate (50-65% saturation).
-
Affinity Chromatography: Resuspend the ammonium sulfate pellet and apply to a Heparin-Sepharose column. Elute with a linear NaCl gradient.
-
Ion-Exchange Chromatography: As a polishing step, apply the heparin-purified fraction to a MonoQ anion-exchange column and elute with a NaCl gradient.
-
Size-Exclusion Chromatography: Further purify the RNAP on a Superdex 200 or similar size-exclusion column to ensure homogeneity. The elution buffer should be suitable for complex formation (e.g., 20 mM Tris-HCl pH 7.9, 150 mM NaCl, 0.1 mM EDTA, 1 mM DTT).
Protocol 2: Purification of E. coli GreA
This protocol is based on standard methods for GreA purification.[3]
-
Overexpression: Express His-tagged GreA in E. coli BL21(DE3) cells.
-
Cell Lysis: Lyse cells in a buffer containing 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors.
-
Affinity Chromatography: Apply the cleared lysate to a Ni-NTA affinity column. Wash with increasing concentrations of imidazole and elute with a high concentration of imidazole (e.g., 250 mM).
-
Size-Exclusion Chromatography: For final polishing and buffer exchange, run the eluted GreA over a Superdex 75 size-exclusion column equilibrated with a buffer suitable for complex formation.
Protocol 3: Reconstitution and Crystallization Screening of the GreA-RNAP Complex
As there is no standard protocol, the following are suggested starting points:
-
Complex Formation: Mix purified RNAP and GreA in a 1:2 to 1:5 molar ratio and incubate on ice for 30-60 minutes.
-
Purification of the Complex: To isolate the complex and remove excess GreA, perform size-exclusion chromatography. Collect the peak corresponding to the GreA-RNAP complex.
-
Concentration: Concentrate the purified complex to 5-15 mg/mL.
-
Crystallization Screening: Use commercial sparse matrix screens (e.g., Crystal Screen, PEG/Ion, etc.) at 4°C and 20°C using the sitting-drop or hanging-drop vapor diffusion method.
-
Suggested Starting Conditions (based on RNAP and GreA crystallization):
-
Data Presentation
Table 1: Recommended Buffer Compositions for Purification and Complex Formation
| Step | Buffer Components | pH | Salt Concentration | Additives |
| RNAP Lysis | 50 mM Tris-HCl | 7.9 | 50 mM NaCl | 5% Glycerol, 1 mM EDTA, 0.1 mM DTT, Protease Inhibitors |
| GreA Lysis | 50 mM Tris-HCl | 8.0 | 300 mM NaCl | 10 mM Imidazole, Protease Inhibitors |
| Complex Formation / SEC | 20 mM Tris-HCl or HEPES | 7.5-8.0 | 100-200 mM NaCl/KCl | 1-5% Glycerol, 1 mM DTT |
| Crystallization | Various (e.g., MES, HEPES, Tris) | 5.5-8.5 | 0.1-0.2 M | - |
Table 2: Starting Crystallization Conditions for GreA and RNAP Holoenzyme
| Molecule | Precipitant | Salt | Buffer | pH | Reference |
| E. coli GreA | Polyethylene glycol 4000, 2-propanol | Sodium citrate | - | 5.6 | [5] |
| E. coli RNAP Holoenzyme | ~15% PEG 400 | 0.2 M Calcium acetate | 0.1 M HEPES-HCl | 7.0 | [2][4] |
Visualizations
Caption: Workflow for GreA-RNAP complex crystallization.
Caption: Troubleshooting decision tree for crystallization.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. X-ray Crystal Structure of Escherichia coli RNA Polymerase σ70 Holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrowan.com [researchwithrowan.com]
Technical Support Center: Controlling for GreB Contamination in GreA Preparations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for GreB contamination in your GreA protein preparations.
Frequently Asked Questions (FAQs)
Q1: I am purifying recombinant this compound. How can I avoid contamination with endogenous E. coli GreB?
A1: The most effective way to prevent contamination from the host is to use an E. coli strain that lacks the gene for GreB. A greA-/greB- double knockout strain is the ideal expression host. This eliminates the source of GreB contamination from the outset. If using a standard expression strain is unavoidable, a multi-step purification strategy will be necessary to separate GreA from the co-purifying GreB.
Q2: What are the key differences between GreA and GreB that can be exploited for purification and detection?
A2: GreA and GreB are highly homologous proteins, making their separation challenging. However, there are two key differences that can be utilized:
-
Isoelectric Point (pI): There is a slight difference in the predicted isoelectric points of E. coli GreA and GreB. This difference, although small, can be exploited using ion-exchange chromatography for separation.
-
Transcript Cleavage Activity: GreA and GreB have distinct functional differences in their ability to rescue stalled RNA polymerase. GreA primarily induces the cleavage of 2-3 nucleotides from the 3' end of the nascent RNA transcript, while GreB can induce the cleavage of longer fragments (up to 9 nucleotides or more)[1]. This difference in activity forms the basis of a specific functional assay to distinguish between the two proteins.
Troubleshooting Guides
Issue 1: Suspected GreB Contamination After Affinity Chromatography
Problem: You have purified His-tagged GreA using immobilized metal affinity chromatography (IMAC), but you suspect GreB is still present.
Troubleshooting Steps:
-
Assess Purity by SDS-PAGE: GreA and GreB have very similar molecular weights (approx. 18 kDa), so they will likely co-migrate on an SDS-PAGE gel. While this method cannot definitively distinguish between the two, a single, sharp band is a prerequisite for further analysis. Multiple bands may indicate other contaminants.
-
Perform a Functional Assay: Use a transcript cleavage assay to determine the nature of the cleavage activity in your preparation.
-
Principle: This assay uses a stalled RNA polymerase elongation complex with a defined nascent RNA transcript. The addition of GreA will result in the production of short (2-3 nt) cleavage products, while GreB will generate a ladder of longer cleavage products.
-
Indication of Contamination: The presence of longer cleavage products in your GreA preparation is a strong indicator of GreB contamination.
-
-
Employ Ion-Exchange Chromatography (IEX): If the functional assay indicates GreB contamination, a second purification step using IEX is recommended.
-
Principle: IEX separates proteins based on their net surface charge. By carefully selecting the pH of the buffers, you can exploit the slight pI difference between GreA and GreB to achieve separation.
-
Issue 2: Difficulty in Separating GreA and GreB using Ion-Exchange Chromatography
Problem: You are attempting to separate GreA and GreB by IEX, but the two proteins are co-eluting.
Troubleshooting Steps:
-
Verify Predicted Isoelectric Points: The predicted pI for E. coli GreA is approximately 5.32, and for GreB is approximately 5.13. Although close, this difference can be sufficient for separation.
-
Optimize pH and Gradient:
-
pH Selection: Work at a pH between the pI of the two proteins. For anion exchange chromatography, a pH slightly above the pI of GreB (e.g., pH 5.5-6.0) should result in GreB binding less tightly than GreA. For cation exchange, a pH slightly below the pI of GreB (e.g., pH 4.5-5.0) should have a similar differential effect.
-
Shallow Gradient: Use a very shallow salt gradient (e.g., a linear gradient of 0-200 mM NaCl over 20-30 column volumes) to elute the proteins. This will increase the resolution and improve the chances of separating proteins with similar pIs.
-
-
Consider a Different IEX Resin: High-resolution ion-exchange resins are specifically designed for separating molecules with subtle charge differences.
Experimental Protocols
Protocol 1: Two-Step Purification of GreA
This protocol describes the purification of His-tagged GreA, with a focus on removing potential GreB contamination.
Step 1: Immobilized Metal Affinity Chromatography (IMAC)
-
Expression: Express His-tagged GreA in a greA-/greB-E. coli strain. If this is not possible, proceed with a standard expression strain, being aware of the high likelihood of GreB co-purification.
-
Lysis: Lyse the cells in a buffer containing imidazole (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole).
-
Binding: Load the cleared lysate onto a Ni-NTA or other suitable IMAC resin.
-
Washing: Wash the resin extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with a high concentration of imidazole (e.g., 250-500 mM).
Step 2: Ion-Exchange Chromatography (IEX)
-
Buffer Exchange: Exchange the buffer of the IMAC-eluted fraction to a low-salt buffer at a pH optimized for separation (see Troubleshooting Issue 2). This can be done by dialysis or using a desalting column.
-
Column Equilibration: Equilibrate a high-resolution anion or cation exchange column with the low-salt buffer.
-
Sample Loading and Elution: Load the buffer-exchanged sample onto the column and elute with a shallow salt gradient.
-
Fraction Analysis: Collect fractions and analyze them by SDS-PAGE and a functional transcript cleavage assay to identify the fractions containing pure, active GreA.
Data Presentation: Purity of GreA Preparations
| Purification Step | Purity of GreA (Estimated by Densitometry) | GreB Contamination (Detected by Functional Assay) |
| IMAC | >90% | Present (if not using greA-/greB- strain) |
| IMAC + IEX | >98% | Undetectable |
Protocol 2: Transcript Cleavage Assay to Differentiate GreA and GreB Activity
This assay qualitatively and semi-quantitatively assesses the presence of GreB contamination.
Materials:
-
Purified RNA Polymerase (RNAP) core enzyme
-
DNA template containing a promoter and a sequence that induces transcriptional stalling
-
Radiolabeled NTPs (e.g., [α-³²P]UTP)
-
Unlabeled NTPs
-
Your purified GreA preparation
-
Purified GreB (as a positive control)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Urea-polyacrylamide gel
Methodology:
-
Assemble Stalled Elongation Complexes:
-
Incubate RNAP core enzyme with the DNA template to form open complexes.
-
Initiate transcription by adding a subset of NTPs, including the radiolabeled NTP, to allow the synthesis of a short, defined transcript, leading to a stalled complex.
-
-
Cleavage Reaction:
-
Add your GreA preparation (and GreB control in a separate reaction) to the stalled complexes.
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
-
Analysis of Cleavage Products:
-
Stop the reaction and isolate the RNA.
-
Separate the RNA products on a high-resolution urea-polyacrylamide gel.
-
Visualize the radiolabeled RNA by autoradiography.
-
Interpretation of Results:
-
Pure GreA: A distinct band corresponding to a 2-3 nucleotide cleavage product.
-
GreB Contamination: A ladder of bands corresponding to longer cleavage products in addition to the short GreA-specific product. The intensity of the longer bands correlates with the level of GreB contamination.
Visualization of Experimental Workflow
Caption: Workflow for the purification and quality control of GreA to remove GreB contamination.
This technical support guide provides a comprehensive overview of the methods to control for GreB contamination in GreA preparations. By following these guidelines, researchers can ensure the purity and functional integrity of their this compound for downstream applications.
References
Technical Support Center: Investigating GreA Function In Vivo
Welcome to the technical support center for researchers studying the in vivo function of the GreA transcription elongation factor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential artifacts and challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My greA deletion mutant (ΔgreA) shows no significant phenotype under standard growth conditions. Does this mean GreA is not important for this process?
A1: Not necessarily. The lack of a strong phenotype in a single ΔgreA mutant is a common observation and can be an artifact of functional redundancy.[1] In many bacteria, including E. coli, GreA shares functions with another elongation factor, GreB.[1][2] These proteins can often compensate for each other's absence.
-
Troubleshooting Steps:
-
Construct a double mutant: Create a double deletion mutant (ΔgreAΔgreB) to eliminate functional redundancy. These strains often exhibit more severe phenotypes, revealing the combined importance of these factors.[3][4]
-
Apply stress conditions: The roles of Gre factors are often more pronounced under stress conditions that challenge transcription, such as nitric oxide stress, hydrogen peroxide exposure, or nutrient limitation.[3][4] Loss of Gre factors can lead to phenotypic heterogeneity in populations under stress.[3][4]
-
Investigate genetic interactions: The phenotype of a ΔgreA mutant can be conditional on the genetic background. For example, a synthetic lethal relationship has been observed between greA and dksA mutations on minimal media, indicating functional overlap.[1]
-
Q2: I am overexpressing GreA and observing widespread changes in the transcriptome. How can I be sure these are specific effects?
A2: Overexpression can lead to artifacts due to competition with other factors that bind to the same site on RNA polymerase (RNAP). GreA, GreB, and DksA all interact with the RNAP secondary channel.[1][5] High levels of GreA can displace DksA, leading to phenotypes that are an indirect consequence of reduced DksA activity rather than a direct result of GreA's primary function.
-
Key Consideration: The effects of GreA overexpression are often dramatically different depending on the presence or absence of DksA.[1] For instance, in one study, GreA overexpression affected only 105 genes when DksA was present, but this number jumped to 501 genes in a dksA mutant background.[1]
Troubleshooting Guides
Guide 1: Unexpected Phenotypes in ΔgreA Mutants
This guide addresses common issues when characterizing greA deletion strains.
| Observed Problem | Potential Artifact/Cause | Recommended Action |
| No observable growth defect or phenotype. | Functional Redundancy: GreB is compensating for the loss of GreA.[1][2] | 1. Construct and test a ΔgreAΔgreB double mutant.2. Test the single mutant under various stress conditions (e.g., oxidative, nitrosative, nutritional stress).[3][4] |
| Phenotype is only present in specific media (e.g., minimal media). | Synthetic Lethality/Interaction: The function of GreA is critical only when another pathway or factor (like DksA) is also compromised.[1] | 1. Analyze the components of the specific media to form hypotheses about the challenged pathway.2. Investigate double mutants with genes related to the suspected pathway (e.g., ΔgreAΔdksA).[1] |
| High variability between replicate cultures under stress. | Phenotypic Heterogeneity: In the absence of Gre factors, stress can induce bimodal transcript levels, leading to subpopulations with different phenotypes.[3][4] | 1. Use single-cell analysis techniques (e.g., flow cytometry with fluorescent reporters) to assess population uniformity.2. Increase the number of biological replicates to ensure statistical power. |
| Altered recombination frequencies. | Replication-Transcription Conflicts: GreA helps resolve collisions between replication forks and RNAP. Its absence can lead to DNA breaks and altered recombination patterns.[2][6] | 1. Measure levels of RecA-dependent and RecA-independent recombination.2. Assess DNA damage levels (e.g., using GamGFP foci) in mutant vs. wild-type strains.[5] |
Guide 2: Artifacts in High-Throughput In Vivo Assays
This guide covers potential artifacts in common techniques used to study GreA's genome-wide function.
| Technique | Potential Artifact | Mitigation Strategy |
| ChIP-seq | Non-specific Antibody Binding: The antibody may pull down proteins other than GreA or bind to DNA non-specifically. | 1. Validate antibody specificity using Western blots on wild-type and ΔgreA extracts.2. Perform a control ChIP-seq experiment in a ΔgreA strain.[7] Any "peaks" found are likely artifacts. |
| Cross-linking & Sonication Bias: Formaldehyde cross-linking can be inefficient, and sonication can preferentially fragment certain genomic regions. | 1. Optimize cross-linking time and concentration.2. Use multiple fragmentation methods (e.g., sonication and enzymatic digestion) for comparison.[8] | |
| Bioinformatic Artifacts: Peak-calling algorithms can be biased, and read normalization can be problematic.[9][10] | 1. Use a matched input DNA sample as a control for local chromatin accessibility and sequencing bias.2. Filter identified peaks against blacklisted genomic regions known to produce artifacts.[9] | |
| Ribosome Profiling (Ribo-Seq) | Antibiotic-Induced Pausing: Drugs used to stall ribosomes (e.g., chloramphenicol) can introduce their own pausing signatures, obscuring the natural landscape GreA might influence.[11] | 1. Use flash-freezing to halt translation without antibiotics.2. If using antibiotics, perform control experiments to understand their specific effects on ribosome distribution. |
| Contamination: Reads may originate from non-ribosomal RNA-protein complexes or rRNA.[12] | 1. Implement stringent size selection for ribosome-protected fragments (typically 25-35 nt).[11][12]2. Computationally remove reads that align to rRNA and other contaminant sequences before analysis.[12] | |
| Normalization Issues: Normalizing Ribo-Seq data with RNA-Seq data can introduce bias if the two library preparation methods have different biases.[13] | 1. Ensure library preparation protocols for Ribo-Seq and RNA-Seq are as similar as possible.2. Use statistical methods that account for potential biases between the two datasets.[13] |
Quantitative Data Summary
Table 1: Effect of GreA Overexpression on Gene Regulation in the Presence and Absence of DksA
This table summarizes microarray data showing how the regulatory effect of GreA overexpression is dependent on the presence of DksA, highlighting their competitive interaction at the RNA polymerase.
| Genetic Background | Number of Genes Activated by GreA Overexpression | Number of Genes Inhibited by GreA Overexpression | Total Genes Affected |
| Wild-Type (DksA present) | 45 | 60 | 105 |
| ΔdksA (DksA absent) | Not specified | Not specified | 501 |
Data adapted from Vinella, D., et al. (2012), suggesting that in the absence of DksA, overexpressed GreA has a much broader impact on the transcriptome.[1]
Diagrams
Caption: Troubleshooting logic for a null ΔgreA phenotype.
Caption: A robust experimental workflow for GreA ChIP-seq.
Caption: Competitive and redundant interactions at the RNAP.
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation Sequencing (ChIP-seq) for GreA
This protocol provides a general framework for performing ChIP-seq to identify GreA binding sites across the genome in vivo.
-
Cell Growth and Cross-linking:
-
Grow bacterial cultures (e.g., E. coli) to mid-log phase (OD600 ≈ 0.5) under the desired experimental condition.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 20-30 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest cells by centrifugation and wash twice with ice-cold Phosphate Buffered Saline (PBS).
-
-
Cell Lysis and Chromatin Fragmentation:
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells (e.g., using lysozyme treatment followed by sonication).
-
Sonicate the lysate on ice to shear the chromatin into fragments of 200-500 bp. The optimal sonication conditions must be determined empirically.
-
Centrifuge to pellet cell debris. The supernatant contains the soluble chromatin fraction. Save a small aliquot as the "input" control.[7]
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin by incubating with Protein A/G beads to reduce non-specific binding.
-
Add the validated anti-GreA antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add fresh Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS-based).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours. Treat the input control sample in parallel.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Quantify the purified DNA. Prepare sequencing libraries from the IP and input DNA samples according to the manufacturer's instructions (e.g., Illumina).
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform quality control on the raw reads.[9]
-
Align reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of enrichment in the IP sample relative to the input control.[10]
-
Perform downstream analysis, such as peak annotation and motif discovery.[9]
-
Protocol 2: In Vitro Transcription Assay to Test GreA Activity
This protocol allows for the functional assessment of GreA's ability to rescue stalled RNAP complexes.[14]
-
Template Preparation:
-
Generate a linear DNA template containing a strong promoter (e.g., T7A1) followed by a sequence known to induce transcriptional pausing or arrest. This can be done by PCR or by linearizing a plasmid.[14][15]
-
Purify the DNA template to remove contaminants like salts and ethanol, which can inhibit transcription.[15]
-
-
Transcription Reaction Setup:
-
Set up the transcription reactions in a buffer containing RNAP holoenzyme, the DNA template, and NTPs (ATP, GTP, CTP). Omit UTP initially to stall the polymerase at the first 'A' in the template.
-
To visualize the transcripts, include a radiolabeled nucleotide, such as [α-³²P]UTP.
-
-
Formation of Stalled Complexes:
-
Initiate transcription by adding the missing UTP (and the radiolabel) and allow transcription to proceed for a short time (e.g., 5-10 minutes) to form stalled elongation complexes at the pause site.
-
-
Testing GreA Function:
-
Divide the reaction into two tubes.
-
To one tube, add purified GreA protein. To the other, add a buffer control.
-
Incubate both reactions for an additional 10-20 minutes to allow for transcript cleavage and read-through.
-
-
Analysis of Transcripts:
-
Stop the reactions by adding a formamide-containing loading buffer.
-
Denature the samples by heating at 95°C.
-
Separate the RNA products on a high-resolution denaturing polyacrylamide gel.
-
Visualize the radiolabeled transcripts by autoradiography.
-
-
Interpretation:
-
In the absence of GreA, you expect to see a strong band corresponding to the paused transcript.
-
In the presence of GreA, you should see a decrease in the intensity of the pause band and an increase in the intensity of the full-length "run-off" transcript, indicating that GreA successfully rescued the stalled RNAP.[16] You may also observe shorter RNA fragments resulting from GreA-induced transcript cleavage.[16]
-
References
- 1. Effects on Growth by Changes of the Balance between GreA, GreB, and DksA Suggest Mutual Competition and Functional Redundancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Loss of Gre factors leads to phenotypic heterogeneity and cheating in Escherichia coli populations under nitric oxide stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The transcription fidelity factor GreA impedes DNA break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombination phenotypes of Escherichia coli greA mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iterative Fragmentation Improves the Detection of ChIP-seq Peaks for Inactive Histone Marks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. RP-REP Ribosomal Profiling Reports: an open-source cloud-enabled framework for reproducible ribosomal profiling data processing, analysis, and result reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promegaconnections.com [promegaconnections.com]
- 16. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GreA Enzymatic Activity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for GreA enzymatic activity. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of GreA?
GreA is a transcription elongation factor found in Escherichia coli and other bacteria. Its main role is to rescue stalled RNA polymerase (RNAP) complexes. It achieves this by inducing the cleavage of the nascent RNA transcript within the RNAP active site, allowing the polymerase to overcome transcriptional pauses and resume elongation.
Q2: What are the general buffer conditions recommended for a GreA enzymatic assay?
A standard in vitro transcription buffer for GreA activity typically contains:
-
40 mM Tris-HCl
-
60-70 mM KCl or NaCl
-
10 mM MgCl₂
-
0.1 mM DTT
The pH of the Tris-HCl buffer is generally adjusted to a range of 7.5 to 7.9.
Q3: What is the optimal pH for GreA activity?
Q4: What is the optimal temperature for GreA activity?
The optimal temperature for E. coli growth is 37°C, and many laboratory strains can multiply at temperatures up to 49°C.[4][5][6] In vitro transcription reactions involving GreA are typically incubated at 37°C.[3][7] It is advisable to maintain this temperature for optimal enzymatic activity.
Q5: Is a divalent cation required for GreA activity?
Yes, GreA requires a divalent cation for its activity, with magnesium (Mg²⁺) being the most commonly used. The magnesium ion is crucial for the catalytic mechanism of transcript cleavage. A concentration of 10 mM MgCl₂ is standard in most reaction buffers.[3] The absence of a divalent cation or the presence of a chelating agent like EDTA will inhibit GreA function.
Q6: Are there any known specific inhibitors of GreA?
Currently, there are no widely reported specific small-molecule inhibitors of GreA. The primary method of inhibiting its activity in vitro is through the exclusion of divalent cations (e.g., using EDTA). Additionally, mutations in key catalytic residues, such as D41E, have been shown to significantly reduce or abolish its enzymatic activity.[7]
Q7: Are there any known activators of GreA?
GreA itself is an activator of transcription elongation by resolving paused RNA polymerase complexes. There are no known small molecules that further enhance its intrinsic transcript cleavage activity. The concentration of GreA itself can be a limiting factor, with its effect on transcription rates reported to plateau at concentrations above 5 µM.
Data Summary Tables
Table 1: Recommended Buffer Components for GreA Activity Assays
| Component | Recommended Concentration | pH (at 25°C) |
| Tris-HCl | 40 mM | 7.5 - 7.9 |
| KCl or NaCl | 60 - 70 mM | - |
| MgCl₂ | 10 mM | - |
| DTT | 0.1 mM | - |
Table 2: Inferred Optimal Reaction Conditions for E. coli GreA
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Empirically determine the optimum for your assay. |
| Temperature | 37°C | Corresponds to the optimal growth temperature of E. coli. |
| GreA Concentration | ≥ 5 µM | Concentration at which the effect on transcription rate plateaus. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No GreA Activity | Incorrect Buffer Composition: Suboptimal pH, incorrect salt concentration, or missing components. | Prepare fresh buffer according to the recommended formulation (Table 1). Verify the pH of the final buffer solution. |
| Absence of Divalent Cations: Omission of MgCl₂ from the reaction buffer. | Ensure MgCl₂ is added to a final concentration of 10 mM. | |
| Presence of Chelating Agents: Contamination with EDTA from other reagents. | Prepare all solutions with nuclease-free water and dedicated reagents. If EDTA contamination is suspected, prepare fresh solutions. | |
| Suboptimal Temperature: Incubation temperature is too low or too high. | Use a calibrated incubator or water bath set to 37°C. | |
| Degraded GreA Protein: Improper storage or multiple freeze-thaw cycles. | Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Run an SDS-PAGE to check for protein integrity. | |
| High Background Signal | Contamination of Reagents: Nuclease contamination in water, buffers, or other reaction components. | Use certified nuclease-free water, pipette tips, and tubes. Autoclave buffers (excluding DTT and NTPs). |
| Inconsistent Results | Pipetting Inaccuracies: Inconsistent volumes of enzyme or other reagents. | Calibrate your pipettes regularly. Use low-retention pipette tips. |
| Variability in Reaction Setup: Inconsistent order of reagent addition or incubation times. | Prepare a master mix of common reagents to minimize well-to-well variability. Ensure precise timing of incubations. |
Experimental Protocols
Protocol: In Vitro Transcript Cleavage Assay
This protocol is designed to assess the ability of GreA to rescue a stalled RNA polymerase elongation complex.
Materials:
-
Purified this compound
-
Purified E. coli RNA polymerase holoenzyme
-
Linear DNA template containing a promoter and a sequence known to cause RNAP stalling
-
Radionucleotides (e.g., [α-³²P] UTP)
-
NTPs (ATP, CTP, GTP, UTP)
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 700 mM KCl, 100 mM MgCl₂, 1 mM DTT)
-
Nuclease-free water
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea)
-
Phosphorimager screen and scanner
Procedure:
-
Assemble the Stalled Elongation Complex:
-
In a nuclease-free microcentrifuge tube, combine the following on ice:
-
10 pmol DNA template
-
20 pmol RNA polymerase holoenzyme
-
2 µL 10x Transcription Buffer
-
Nuclease-free water to a final volume of 18 µL
-
-
Incubate at 37°C for 15 minutes to allow for the formation of the open promoter complex.
-
To initiate transcription and stall the complex, add 2 µL of a nucleotide mix containing ATP, CTP, GTP, and [α-³²P] UTP at appropriate concentrations to allow transcription to proceed to the stall site.
-
Incubate at 37°C for 10 minutes.
-
-
GreA-induced Cleavage:
-
Add the desired concentration of this compound (or a buffer control) to the stalled complex.
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 5, 10 minutes).
-
Stop the reaction for each time point by adding an equal volume of Stop Solution.
-
-
Analysis:
-
Heat the samples at 95°C for 5 minutes to denature the RNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye fronts have migrated an appropriate distance.
-
Expose the gel to a phosphorimager screen.
-
Analyze the screen using a phosphorimager. The appearance of shorter RNA fragments over time in the GreA-treated samples indicates transcript cleavage.
-
Visualizations
Caption: Workflow for an in vitro GreA transcript cleavage assay.
Caption: A decision tree for troubleshooting low GreA enzymatic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. tsfx.edu.au [tsfx.edu.au]
- 3. Analysis of Promoter Targets for Escherichia coli Transcription Elongation Factor GreA In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth and Maintenance of Escherichia coli Laboratory Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maximum temperature at which balanced growth - Bacteria Escherichia coli - BNID 105002 [bionumbers.hms.harvard.edu]
- 7. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Guide to Validating the In Vivo Function of GreA Protein Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo functions of various GreA protein mutants, supported by experimental data and detailed protocols. The this compound is a crucial transcription elongation factor in bacteria, playing a significant role in rescuing stalled RNA polymerase (RNAP) complexes, enhancing transcription fidelity, and contributing to stress resistance. Understanding the functional consequences of GreA mutations is vital for basic research and for the development of novel antimicrobial strategies.
Core Functions of GreA and the Impact of Mutations
GreA, along with its homolog GreB, functions by inducing the endonucleolytic cleavage of the nascent transcript within a backtracked RNAP complex. This allows the polymerase to realign its active site with the 3' end of the RNA and resume transcription. Mutations in GreA can impair this function, leading to increased transcriptional pausing and arrest, reduced fitness under stress conditions, and altered gene expression profiles.
Comparative Analysis of GreA Mutant Phenotypes
The following tables summarize quantitative data from various studies, comparing the in vivo performance of different GreA mutants to the wild-type (WT) protein.
Table 1: In Vivo Transcription Elongation Efficiency
This table compares the ability of different GreA variants to rescue stalled RNAP complexes, often measured as the readthrough efficiency of a transcriptional roadblock.
| GreA Variant | Organism | Readthrough Efficiency (% of WT) | Key Findings | Reference |
| Wild-type (WT) | Escherichia coli | 100 | Efficiently promotes transcript cleavage and RNAP readthrough. | [1] |
| ΔgreA | Escherichia coli | 70 | Significant reduction in the ability to overcome a protein-induced transcriptional block.[1] | [1] |
| ΔgreB | Escherichia coli | ~100 | Minimal impact on readthrough efficiency, suggesting functional redundancy with GreA.[1] | [1] |
| ΔgreA ΔgreB | Escherichia coli | 40 | Severe defect in readthrough, indicating the essential role of Gre factors in this process.[1] | [1] |
| GreA D41A/E44A | Escherichia coli | Not directly quantified, but functionally inactive | Abolishes the anti-pausing activity of GreA in vivo.[2] | [2] |
Table 2: Global Gene Expression Changes
This table highlights the impact of GreA mutations on the bacterial transcriptome. The data represents the number of genes significantly upregulated or downregulated in mutant strains compared to wild-type.
| GreA Variant | Organism | Number of Upregulated Genes | Number of Downregulated Genes | Key Findings | Reference |
| ΔgreA | Escherichia coli | 19 | 82 | GreA is required for the optimal expression of a subset of genes and has a broader repressive role under normal growth conditions.[3] | [3] |
| GreA Overexpression | Escherichia coli | 105 | Not specified | Overexpression of functional GreA activates a large number of genes, suggesting its role in promoting transcription of specific operons.[3] | [3] |
| Inactive GreA Mutant Overexpression | Escherichia coli | 0 | Not specified | A functionally inactive GreA mutant does not activate gene expression, confirming the importance of its catalytic activity.[3] | [3] |
Table 3: Stress Resistance
This table showcases the role of GreA in protecting cells from various environmental stresses.
| GreA Variant | Organism | Stress Condition | Survival Rate (% of WT) | Key Findings | Reference |
| Wild-type (WT) | Escherichia coli | Heat Shock (48°C) | 100 | Baseline survival under heat stress. | [4] |
| ΔgreA | Mycobacterium smegmatis | SDS (0.05%) | ~10 | Increased sensitivity to cell wall damaging agents.[4] | [4] |
| ΔgreA | Mycobacterium smegmatis | H₂O₂ (5mM) | ~20 | Reduced ability to cope with oxidative stress.[4] | [4] |
| GreA Overexpression | Escherichia coli | Heat Shock (50°C) | >200 | Enhanced survival under heat stress, suggesting a protective role. | [4] |
Table 4: Chaperone-like Activity
This table summarizes the evidence for GreA's function in preventing protein aggregation, a role independent of its transcript cleavage activity.
| GreA Variant | Organism | Assay | Protein Aggregation Level (% of WT) | Key Findings | Reference |
| Wild-type (WT) | Escherichia coli | In vivo protein aggregation assay | 100 | Basal level of protein aggregation. | [5] |
| ΔgreA ΔgreB | Escherichia coli | In vivo protein aggregation assay | Increased | Absence of Gre factors leads to higher levels of protein aggregation under heat shock. | [5] |
| GreA Overexpression | Escherichia coli | In vivo protein aggregation assay | Decreased | Overexpression of GreA alleviates protein aggregation in a ΔgreA ΔgreB mutant. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Transcription Readthrough Assay
This assay measures the ability of RNAP to transcribe through a known transcriptional pause or arrest site in vivo. A common approach involves a reporter gene downstream of the roadblock.
Principle: A reporter gene (e.g., lacZ, cat) is placed under the control of a constitutive promoter, with a well-characterized transcriptional arrest site (e.g., a strong terminator, a protein roadblock) inserted between the promoter and the reporter. The amount of reporter protein produced is proportional to the readthrough efficiency.
Protocol:
-
Constructs:
-
Create a plasmid with a reporter gene (lacZ or chloramphenicol acetyltransferase - cat) under the control of a constitutive promoter.
-
Clone a known transcriptional arrest site (e.g., the his attenuator or a site for a tightly binding protein like the Lac repressor) between the promoter and the reporter gene.
-
Transform this plasmid into wild-type and various greA mutant E. coli strains.
-
-
Growth and Induction:
-
Grow the bacterial cultures to mid-log phase (OD₆₀₀ ≈ 0.5) in a suitable medium (e.g., LB).
-
If using an inducible roadblock (like the Lac repressor), grow parallel cultures with and without the inducer (e.g., IPTG).
-
-
Reporter Gene Assay:
-
For β-galactosidase (lacZ) assay:
-
Harvest the cells by centrifugation.
-
Permeabilize the cells (e.g., with SDS and chloroform).
-
Add ONPG (o-nitrophenyl-β-D-galactopyranoside), which is cleaved by β-galactosidase to produce a yellow product.
-
Measure the absorbance at 420 nm and normalize to cell density (OD₆₀₀) and time.
-
-
For Chloramphenicol Acetyltransferase (cat) assay:
-
Prepare cell extracts.
-
Perform a CAT assay using radiolabeled chloramphenicol and acetyl-CoA.
-
Separate the acetylated and unacetylated forms by thin-layer chromatography and quantify the radioactivity.
-
-
-
Data Analysis:
-
Calculate the readthrough efficiency as the ratio of reporter activity in the presence of the roadblock to the activity in its absence (or in a control construct without the roadblock).
-
Compare the readthrough efficiencies of the wild-type and mutant strains.
-
Bacterial Growth Curve Analysis Under Stress
This protocol assesses the fitness of different GreA mutants under various stress conditions.[6][7][8][9]
Protocol:
-
Preparation of Cultures:
-
Grow overnight cultures of wild-type and greA mutant strains in a rich medium (e.g., LB) at 37°C.
-
The next day, dilute the overnight cultures into fresh medium to a starting OD₆₀₀ of ~0.05.
-
-
Application of Stress:
-
Divide each culture into two flasks: one control and one for the stress treatment.
-
To the stress flask, add the stressor at a predetermined concentration (e.g., H₂O₂, SDS, or shift to a higher temperature).
-
-
Monitoring Growth:
-
Incubate all flasks at the appropriate temperature with shaking.
-
At regular intervals (e.g., every 30-60 minutes), take a sample from each culture and measure the OD₆₀₀ using a spectrophotometer.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time for each strain and condition on a semi-logarithmic graph.
-
Determine the lag phase, exponential growth rate (doubling time), and stationary phase density for each curve.
-
Compare the growth parameters of the mutant strains to the wild-type under both control and stress conditions to assess their relative fitness.
-
In Vivo Protein Aggregation Assay
This assay is used to quantify the amount of aggregated protein in bacterial cells, providing a measure of chaperone-like activity.[5][10]
Protocol:
-
Cell Growth and Stress Induction:
-
Grow wild-type and greA mutant E. coli strains to mid-log phase.
-
Induce stress (e.g., heat shock at 42-45°C for 30 minutes) to promote protein misfolding and aggregation. A non-stressed culture should be used as a control.
-
-
Cell Lysis and Fractionation:
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., Tris-HCl with lysozyme and DNase I).
-
Lyse the cells by sonication on ice.
-
Separate the soluble and insoluble (aggregated) protein fractions by centrifugation at a high speed (e.g., 15,000 x g for 20 minutes at 4°C).
-
-
Quantification of Aggregated Proteins:
-
Carefully remove the supernatant (soluble fraction).
-
Wash the pellet (insoluble fraction) with the lysis buffer to remove contaminating soluble proteins.
-
Resuspend the pellet in a denaturing buffer (e.g., containing 8M urea or 6M guanidine hydrochloride) to solubilize the aggregated proteins.
-
Determine the protein concentration of both the soluble and insoluble fractions using a protein quantification assay (e.g., Bradford or BCA assay).
-
-
Visualization (Optional):
-
Analyze the soluble and insoluble fractions by SDS-PAGE to visualize the protein aggregation patterns.
-
-
Data Analysis:
-
Calculate the percentage of aggregated protein as (Insoluble Protein / Total Protein) x 100.
-
Compare the percentage of aggregated protein in the mutant strains to the wild-type under both stressed and non-stressed conditions.
-
Visualizations
GreA Signaling Pathway and Function
Caption: The functional pathway of GreA in rescuing a backtracked RNA polymerase complex during transcription.
Experimental Workflow for Validating GreA Mutants
Caption: A logical workflow for the comprehensive in vivo validation of this compound mutants.
Logical Relationship of GreA Domains and Mutations
Caption: The relationship between GreA's structural domains, their functions, and the impact of specific mutations.
References
- 1. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutational analysis of Escherichia coli this compound reveals new functional activity independent of antipause and lethal when overexpressed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Promoter Targets for Escherichia coli Transcription Elongation Factor GreA In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Extraction and Visualization of Protein Aggregates after Treatment of Escherichia coli with a Proteotoxic Stressor [jove.com]
- 6. Multi-scale Analysis of Bacterial Growth Under Stress Treatments [jove.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 9. Precise, High-throughput Analysis of Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and Visualization of Protein Aggregates after Treatment of Escherichia coli with a Proteotoxic Stressor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Functional Analysis of GreA and GreB Proteins: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of bacterial transcription factors GreA and GreB is crucial for dissecting gene regulation and identifying potential therapeutic targets. This guide provides a comprehensive comparison of these two essential proteins, supported by experimental data and detailed methodologies.
Introduction
In bacteria, the process of transcription elongation is not always a smooth progression. The RNA polymerase (RNAP) can encounter obstacles on the DNA template, leading to pausing or backtracking. When RNAP backtracks, the 3' end of the nascent RNA is displaced from the active site, causing a transcriptional arrest. To overcome this, bacteria employ transcription factors GreA and GreB. These proteins bind to the secondary channel of RNAP and induce the polymerase's intrinsic endoribonucleolytic activity, cleaving the backtracked RNA and allowing transcription to resume from a new 3' end. While both GreA and GreB share this fundamental function, they exhibit distinct biochemical properties and physiological roles.
At a Glance: Key Differences between GreA and GreB
| Feature | GreA | GreB |
| Primary Function | Rescue of short backtracked RNAP complexes | Rescue of both short and long backtracked RNAP complexes |
| RNA Cleavage Product Size | Primarily 2-3 nucleotides[1][2] | 2 to over 18 nucleotides[1][3] |
| Binding Affinity to RNAP (Apparent Kd) | ~0.8 µM[3] | ~0.1 µM[3] |
| Effect on Transcription Elongation Rate | Can increase transcription rates up to 6-fold in vitro[2] | Can increase transcription rates up to 6-fold in vitro[2] |
| Role in Promoter Escape | Stimulates promoter escape[4] | Stimulates promoter escape[4] |
Mechanism of Action: Rescuing Backtracked RNA Polymerase
Both GreA and GreB possess a two-domain structure: an N-terminal coiled-coil domain (NTD) and a C-terminal globular domain (CTD). The CTD is responsible for binding to RNAP near the secondary channel, while the NTD inserts into this channel, reaching the enzyme's active site. At the tip of the NTD, conserved acidic residues are crucial for coordinating a magnesium ion and a water molecule, which facilitates the hydrolytic cleavage of the nascent RNA.
The primary difference in their mechanism lies in the extent of backtracking they can resolve. GreA is efficient at rescuing RNAP that has backtracked by a few nucleotides. In contrast, GreB can induce the cleavage of much longer RNA fragments, enabling the rescue of more extensively backtracked complexes.[1][3][5]
Caption: Mechanism of GreA and GreB in rescuing backtracked RNA polymerase.
Quantitative Data Comparison
The functional differences between GreA and GreB can be quantified through various biochemical assays. The following tables summarize key quantitative data from published studies.
Table 1: RNA Cleavage Activity
| Protein | Predominant Cleavage Product Size | Reference |
| GreA | 2-3 nucleotides | [1][2] |
| GreB | 2 to >18 nucleotides | [1][3] |
Table 2: Binding Affinity to RNA Polymerase
| Protein | Apparent Dissociation Constant (Kd) | Reference |
| GreA | ~0.8 µM | [3] |
| GreB | ~0.1 µM | [3] |
Table 3: Effect on In Vitro Transcription Rate
| Protein | Observed Effect | Reference |
| GreA | Up to 6-fold increase | [2] |
| GreB | Up to 6-fold increase | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the functional analysis of GreA and GreB.
In Vitro Transcription and Transcript Cleavage Assay
This assay is used to determine the ability of GreA and GreB to rescue arrested transcription complexes and to analyze the size of the cleaved RNA products.
Materials:
-
Purified RNA polymerase holoenzyme
-
Purified GreA and GreB proteins
-
Linear DNA template containing a strong promoter (e.g., T7A1) and a sequence known to cause transcriptional pausing or arrest.
-
Radionucleotides (e.g., [α-³²P]UTP)
-
NTPs (ATP, GTP, CTP, UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)
Procedure:
-
Assemble Transcription Reactions: In a microcentrifuge tube, combine the DNA template, RNAP holoenzyme, and transcription buffer. Incubate at 37°C for 15 minutes to allow for the formation of open promoter complexes.
-
Initiate Transcription: Start the transcription reaction by adding a mixture of NTPs, including the radiolabeled nucleotide. To create stalled complexes at a specific position, initially withhold one or more NTPs.
-
Induce Arrest: After a short incubation to allow for initial transcript elongation, add the previously withheld NTP(s) to allow the RNAP to move to the arrest site.
-
Introduce Gre Factors: Add either GreA, GreB, or a buffer control to the arrested transcription complexes.
-
Incubate for Cleavage: Incubate the reactions at 37°C for a defined period (e.g., 5-15 minutes) to allow for transcript cleavage.
-
Stop the Reaction: Terminate the reactions by adding the stop solution.
-
Analyze Products: Denature the samples by heating at 95°C for 5 minutes and then separate the RNA products on a denaturing polyacrylamide gel.
-
Visualize and Quantify: Expose the gel to a phosphor screen and visualize the radiolabeled RNA products using a phosphorimager. The sizes of the cleaved products can be determined by running an RNA size ladder.
Caption: Experimental workflow for an in vitro transcript cleavage assay.
Site-Directed Mutagenesis of Gre Proteins
This method is used to create specific mutations in the GreA or GreB proteins, for example, to investigate the role of the conserved acidic residues in their catalytic activity.
Materials:
-
Plasmid DNA containing the gene for GreA or GreB
-
Mutagenic primers containing the desired nucleotide change
-
High-fidelity DNA polymerase (e.g., Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation and anneal to the plasmid template.
-
PCR Amplification: Perform a PCR reaction using the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. This reaction will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which will digest the parental (non-mutated) plasmid DNA, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformed cells (e.g., on antibiotic-containing plates). Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express the mutant Gre protein from the sequence-verified plasmid and purify it for use in functional assays.
Conclusion
GreA and GreB, while sharing the crucial function of rescuing arrested RNA polymerase, exhibit significant differences in their biochemical properties. GreB's higher affinity for RNAP and its ability to resolve more extensive backtracking events suggest a broader role in maintaining transcriptional processivity. In contrast, GreA's specialization in resolving short backtracking events may be particularly important for proofreading and correcting minor transcriptional errors. A thorough understanding of these differences, facilitated by the experimental approaches outlined in this guide, is essential for a complete picture of bacterial gene regulation and for the development of novel antimicrobial strategies.
References
- 1. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Effects of DksA, GreA, and GreB on transcription initiation: insights into the mechanisms of factors that bind in the secondary channel of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of Transcription: RNA Polymerase backtracking and its reactivation - PMC [pmc.ncbi.nlm.nih.gov]
functional differences between GreA and DksA transcription factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bacterial transcription, the regulation of RNA polymerase (RNAP) activity is paramount for cellular adaptation and survival. Among the key players in this regulatory network are the transcription factors GreA and DksA. Both proteins bind to the secondary channel of RNAP, a critical conduit for incoming nucleotides. Despite their shared binding location and structural similarities, GreA and DksA exhibit profound functional differences, impacting gene expression through distinct mechanisms. This guide provides a comprehensive comparison of GreA and DksA, supported by experimental data, to elucidate their unique roles in transcriptional regulation.
Core Functional Differences
GreA and DksA, while both influencing RNAP, have diverged in their primary functions. GreA is predominantly recognized as a transcription elongation factor that rescues stalled RNAP complexes.[1] In contrast, DksA primarily functions at the level of transcription initiation, often in concert with the alarmone guanosine tetraphosphate (ppGpp) to mediate the stringent response.[2][3]
The key functional distinctions are summarized below:
-
Transcript Cleavage: GreA possesses an intrinsic ability to stimulate the endonucleolytic activity of RNAP, cleaving the nascent RNA transcript within backtracked elongation complexes.[4][5] This "proofreading" and rescue mechanism allows stalled RNAP to resume transcription.[1] DksA, however, does not induce transcript cleavage.[6]
-
Stringent Response: DksA is a critical co-factor for ppGpp-mediated regulation of transcription during the stringent response, a bacterial stress response to nutrient limitation.[2] Together, DksA and ppGpp synergistically inhibit transcription of ribosomal RNA (rRNA) promoters and activate promoters of amino acid biosynthesis genes.[2][7] GreA cannot substitute for DksA in the ppGpp-dependent activation of amino acid biosynthesis promoters.[7]
-
Promoter Specificity: DksA exhibits strong, specific effects on certain promoters, most notably the inhibition of rRNA promoters.[7] GreA, on the other hand, has a much more modest effect on these promoters in vitro and in vivo.[7][8]
-
Interaction with RNAP ω Subunit: DksA can functionally compensate for the absence of the ω subunit of RNAP in the response of rRNA promoters to ppGpp, a role that GreA cannot fulfill.[7][8]
Quantitative Comparison of In Vitro Activities
The functional differences between GreA and DksA have been quantified through various in vitro experiments. The following table summarizes key findings from studies on Escherichia coli.
| Parameter | GreA | DksA | Experimental Context |
| Inhibition of rrnB P1 promoter transcription | < 2-fold inhibition (at 2 µM)[7] | ~50-fold inhibition (at 2 µM)[7] | Single-round in vitro transcription assay.[7] |
| Effect on RNAP-promoter complex half-life (rrnB P1) | Modest decrease[7] | Significant decrease[7] | Filter binding assay to measure the dissociation rate of RNAP from the promoter DNA. |
| Co-activation of amino acid biosynthesis promoters (with ppGpp) | No significant effect[7] | ~3 to 5-fold activation[7] | In vitro transcription of his and thrABC promoters in the presence of ppGpp.[7] |
| Transcript Cleavage Activity | Induces cleavage of 2-3 nucleotides from the 3' end of the nascent RNA in a backtracked complex.[4][5] | Does not stimulate transcript cleavage.[6][7] | In vitro transcription assays with stalled elongation complexes. |
| Apparent Affinity for RNAP | Weaker than DksA[7][8] | Stronger than GreA[7][8] | Competition binding assays and functional assays. |
Mechanisms of Action
The distinct functions of GreA and DksA stem from their unique interactions with RNAP and their influence on the transcription bubble and catalytic center.
GreA: The Elongation Specialist
GreA's primary role is to rescue RNAP complexes that have backtracked along the DNA template, a state that can lead to transcriptional arrest.[9] The N-terminal coiled-coil domain of GreA extends into the RNAP secondary channel, positioning two conserved acidic residues near the active site.[4] These residues are thought to coordinate a magnesium ion and a water molecule to facilitate the hydrolytic cleavage of the nascent RNA.[4] This cleavage event shortens the backtracked RNA, realigning the 3' end with the catalytic center and allowing transcription to resume.[4][9]
DksA: The Initiation Modulator
DksA exerts its influence primarily during the initiation phase of transcription.[2] It binds to the secondary channel and, particularly in conjunction with ppGpp, destabilizes the open promoter complex (RPo) formed between RNAP and promoter DNA.[10] This destabilization is especially pronounced at promoters with intrinsically unstable open complexes, such as rRNA promoters, leading to decreased transcription.[10] For promoters that are positively regulated, DksA and ppGpp are thought to facilitate promoter clearance or other steps subsequent to open complex formation.[11] The coiled-coil tip of DksA is critical for its activity, but it does not possess the catalytic residues for transcript cleavage found in GreA.[10]
Experimental Protocols
In Vitro Transcription Assay (Single-Round)
This assay is used to quantify the amount of transcript produced from a specific promoter in a controlled environment.
Methodology:
-
Template Preparation: A linear DNA template containing the promoter of interest (e.g., rrnB P1) is generated by PCR and purified.[12]
-
Reaction Mixture: The reaction is assembled in a transcription buffer containing RNAP holoenzyme, the DNA template, and the transcription factors to be tested (GreA or DksA at desired concentrations).
-
Initiation: The mixture is incubated to allow the formation of open promoter complexes.
-
Elongation: Transcription is initiated by the addition of a mixture of ribonucleoside triphosphates (NTPs), including one radioactively labeled NTP (e.g., [α-³²P]UTP). A competitor like heparin is often added simultaneously to prevent re-initiation, ensuring only a single round of transcription occurs.
-
Termination and Analysis: The reaction is stopped after a defined time. The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Quantification: The amount of full-length transcript is quantified by phosphorimaging, allowing for a comparison of promoter activity under different conditions.
RNAP Footprinting
This technique is used to identify the specific DNA sequences that are protected by a bound protein, such as RNAP, from cleavage by a chemical or enzymatic agent.
Methodology:
-
DNA Probe Preparation: A DNA fragment containing the promoter of interest is labeled at one end with a radioactive isotope (e.g., ³²P).
-
Complex Formation: The labeled DNA probe is incubated with RNAP holoenzyme in the presence or absence of the transcription factor (GreA or DksA) to allow for complex formation.
-
Cleavage Reaction: A DNA cleavage agent, such as DNase I or hydroxyl radicals, is added to the reaction. The agent will cleave the DNA at accessible sites but will be blocked by the bound protein.
-
Product Analysis: The DNA fragments are purified and separated by size on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
Footprint Identification: The region where the cleavage pattern is absent or significantly reduced in the presence of the protein corresponds to the protein's binding site on the DNA, known as the "footprint."
Conclusion
GreA and DksA, despite sharing a binding site on RNAP, have evolved to perform distinct and crucial roles in bacterial transcription. GreA acts as a fidelity and processivity factor during elongation, while DksA is a key regulator of transcription initiation, particularly in the context of the stringent response. Understanding these functional differences is essential for a complete picture of bacterial gene regulation and may provide novel avenues for the development of antimicrobial agents that target these vital processes. The experimental approaches detailed here provide a framework for further investigation into the nuanced mechanisms of these and other transcription factors.
References
- 1. Gene-Specific Regulation by a Transcript Cleavage Factor: Facilitating Promoter Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Responses to ppGpp and DksA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase | The EMBO Journal [link.springer.com]
- 5. uniprot.org [uniprot.org]
- 6. "Bacterial Transcription Factors GreA, GreB and DksA: Characterization " by Andrey Parshin [rdw.rowan.edu]
- 7. Effects of DksA, GreA, and GreB on transcription initiation: insights into the mechanisms of factors that bind in the secondary channel of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of DksA, GreA, and GreB on transcription initiation: insights into the mechanisms of factors that bind in the secondary channel of RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis of Transcription: RNA Polymerase backtracking and its reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. asset.library.wisc.edu [asset.library.wisc.edu]
- 12. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystal Structures of GreA and GreB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the crystal structures of GreA and GreB, two essential transcription elongation factors in Escherichia coli. Understanding the structural nuances of these homologous proteins is critical for elucidating their distinct functional roles in rescuing stalled RNA polymerase and ensuring transcriptional fidelity. This document presents quantitative crystallographic data, detailed experimental methodologies, and a visual representation of their structural organization to aid in research and drug development efforts targeting bacterial transcription.
Structural and Crystallographic Parameters of GreA and GreB
GreA and GreB, despite their sequence and functional similarities, exhibit distinct crystallographic properties. The following table summarizes the key quantitative data from their respective crystal structure determinations.
| Parameter | GreA | GreB |
| PDB ID | 1GRJ | 2DGC |
| Resolution | 2.2 Å | 2.8 Å |
| Space Group | P2₁2₁2₁ | P4₁2₁2 (or P4₃2₁2) |
| Unit Cell Dimensions | a = 101.7 Å, b = 42.22 Å, c = 40.05 Å | a = b = 146.4 Å, c = 114.78 Å |
| Molecules per Unit | 1 | Not explicitly stated, but likely multiple |
| Method | X-ray Diffraction | X-ray Diffraction |
Unveiling the Structures: Experimental Protocols
The determination of the atomic-resolution structures of GreA and GreB involved a series of meticulous experimental procedures, from protein expression to X-ray diffraction data analysis.
Protein Expression and Purification
GreA: The E. coli greA gene was overexpressed in E. coli, and the protein was purified using a combination of ion-exchange and size-exclusion chromatography. The purity of the protein was assessed by SDS-PAGE to be greater than 95%.
GreB: The E. coli greB gene was cloned into a pET28b expression vector and expressed in E. coli. The protein was purified using affinity chromatography (taking advantage of a His-tag) followed by further purification steps to ensure homogeneity.[1]
Crystallization
GreA: Crystals of GreA were obtained using the hanging drop vapor diffusion method.[2] The crystallization solution contained polyethylene glycol 4000, 2-propanol, and sodium citrate at a pH of 5.6.[3]
GreB: Initial crystallization conditions for GreB were screened using the sitting-drop vapor-diffusion technique.[1] Small hexagonal crystals were obtained and subsequently optimized using macroseeding to achieve larger crystals suitable for diffraction experiments.[1] The final crystals reached dimensions of 0.45 × 0.45 × 0.45 mm.[1]
X-ray Data Collection and Structure Determination
For both proteins, the crystals were cryo-protected and flash-cooled in liquid nitrogen to minimize radiation damage during X-ray exposure. Diffraction data were collected at a synchrotron source. The phases were determined using experimental phasing methods, likely Multiple Isomorphous Replacement (MIR) or Multi-wavelength Anomalous Diffraction (MAD), followed by model building and refinement to yield the final atomic coordinates.
Structural Organization and Functional Implications
Both GreA and GreB are composed of two distinct domains: an N-terminal coiled-coil domain (NTD) and a C-terminal globular domain (CTD).[4][5][6] This shared architecture is fundamental to their function in interacting with and modulating the activity of RNA polymerase.
Caption: Domain organization of GreA and GreB.
The C-terminal domain is primarily responsible for binding to the RNA polymerase secondary channel.[5] The N-terminal coiled-coil domain, often referred to as the "finger," penetrates deep into the secondary channel to reach the active site of the enzyme. It is this domain that carries the catalytic residues essential for inducing the cleavage of the nascent RNA transcript.[5]
A key structural difference between GreA and GreB lies in the N-terminal domain. GreB possesses a significantly larger "basic patch" on the surface of its coiled-coil domain compared to GreA.[7] This difference in charge distribution is thought to be a primary determinant of their distinct functional specificities. GreA typically induces the cleavage of short, 2-3 nucleotide fragments from the 3' end of the nascent RNA, a function crucial for proofreading and overcoming short transcriptional pauses.[8][9] In contrast, the more extensive basic patch of GreB allows it to rescue more severely backtracked RNA polymerase complexes by cleaving longer RNA fragments, up to 18 nucleotides in length.[8]
This structural divergence, particularly in the functionally critical N-terminal domain, provides a compelling basis for the development of specific inhibitors that could selectively target the activity of one factor over the other, offering a novel avenue for antimicrobial drug design.
References
- 1. Cloning, expression, purification, crystallization and initial crystallographic analysis of transcription elongation factors GreB from Escherichia coli and Gfh1 from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 3. Crystallization of GreA, a transcript cleavage factor from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase | The EMBO Journal [link.springer.com]
- 5. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct functions of N and C-terminal domains of GreA, an Escherichia coli transcript cleavage factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Domain organization of Escherichia coli transcript cleavage factors GreA and GreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis of Transcription: RNA Polymerase backtracking and its reactivation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of GreA and Eukaryotic TFIIS (SII)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the prokaryotic transcription factor GreA and its eukaryotic counterpart, TFIIS (also known as SII). Both factors play crucial roles in maintaining transcriptional fidelity and efficiency by resolving arrested RNA polymerase (RNAP) complexes. This is achieved by stimulating the intrinsic endoribonuclease activity of RNAP, allowing the polymerase to cleave the nascent RNA transcript, reset, and resume elongation. While functionally analogous, GreA and TFIIS exhibit distinct structural features and mechanistic nuances that are critical for understanding their specific roles in gene expression and for their potential as targets in drug development.
Mechanism of Action: A Tale of Two Transcript Cleavage Factors
Both GreA and TFIIS function by inserting a domain into the secondary channel of the RNA polymerase, reaching the active site. This domain carries conserved acidic residues that are essential for catalysis. These residues are thought to position a magnesium ion and a water molecule to facilitate the hydrolysis of the phosphodiester bond in the backtracked RNA. This cleavage event generates a new 3' end in the active site, allowing transcription to resume.
A key difference lies in the extent of the backtracking that they resolve and the size of the cleaved RNA fragment. GreA typically rescues RNAP that has backtracked by a short distance, leading to the removal of di- or trinucleotides.[1][2][3] In contrast, TFIIS, along with the bacterial GreB protein, can resolve more extensively backtracked complexes, cleaving longer RNA fragments ranging from 2 to 18 nucleotides.[1][3][4]
Quantitative Comparison of GreA and TFIIS Activities
The following tables summarize the available quantitative data on the activities of GreA and TFIIS. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the literature. The data presented here are compiled from various studies and should be interpreted with this in mind.
| Parameter | GreA (E. coli) | TFIIS (Eukaryotic) | Reference(s) |
| Stimulation of Cleavage Rate | Increases the apparent rate (k_app) of the cleavage reaction by approximately 25-fold (for a thermostable GreA homolog). | Increases cleavage efficiency by almost 100-fold. | [5][6] |
| Effect on Transcription Elongation Rate | Can enhance transcription rates up to 6-fold in a reconstituted transcription-translation system. Little effect on the speed of transcribing RNAP in some contexts (62 ± 5 vs 58 ± 5 nt/s without and with GreA, respectively). | Does not significantly affect the pause-free velocity of RNAPII but reduces the duration of pauses. | [7][8] |
| Impact on Transcriptional Fidelity | A greA mutant strain exhibits a >100-fold increase in transcription errors in vivo. | Essential for proofreading; enhances preferential removal of misincorporated nucleotides. | [9][10] |
| Size of Cleaved RNA Fragment | Primarily di- and tri-nucleotides. | 2 to 18 nucleotides. | [1][2][3][4] |
| Parameter | GreA (E. coli) | TFIIS (Eukaryotic) | Reference(s) |
| Binding Affinity to RNAP (Kd) | Data not available in a directly comparable format. | Binding affinity of mutant RNAPII for TFIIS was reduced by more than 50-fold compared to wild-type. | [11] |
| Key Catalytic Residues | Two conserved acidic residues (e.g., D41 and E44 in E. coli GreA). | Two conserved acidic residues in the flexible loop of the zinc-ribbon domain (e.g., D290 and E291 in yeast TFIIS). | [1] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general mechanism of transcriptional arrest and rescue by GreA and TFIIS.
Experimental Protocols
In Vitro Transcription Elongation Arrest and Rescue Assay
This assay is designed to qualitatively and quantitatively assess the ability of GreA or TFIIS to rescue arrested RNA polymerase complexes.
a. Preparation of the DNA Template:
-
A linear DNA template containing a strong promoter (e.g., T7A1 for bacterial RNAP or a minimal promoter for Pol II) followed by a sequence known to induce transcriptional arrest is required. This can be generated by PCR or by restriction digest of a plasmid.
-
Purify the DNA template using a PCR purification kit or by phenol:chloroform extraction and ethanol precipitation. Resuspend the template in nuclease-free water.
b. Formation of Stalled Elongation Complexes:
-
Assemble a transcription reaction mix on ice. For a 20 µL reaction:
-
10 µL 2x Transcription Buffer (e.g., 80 mM HEPES-KOH pH 7.9, 200 mM KCl, 20 mM MgCl₂, 2 mM DTT, 20% glycerol)
-
1 µL DNA template (100 nM final concentration)
-
1 µL RNA Polymerase (50 nM final concentration; bacterial core RNAP + sigma factor, or purified Pol II)
-
Incubate at 37°C for 15 minutes to allow for open complex formation.
-
-
To generate stalled complexes at a defined position, initiate transcription by adding a subset of ribonucleoside triphosphates (NTPs). For example, to stall at a position lacking CTP, add ATP, GTP, and UTP (and [α-³²P]UTP for labeling) to a final concentration of 10 µM each.
-
Incubate for 10 minutes at 37°C to allow the formation of stalled elongation complexes.
c. Rescue of Arrested Complexes:
-
To induce backtracking and arrest, the stalled complexes can be "walked" to a known arrest site by the addition of the missing NTP for a short period, followed by removal of all NTPs by passing the reaction through a desalting column.
-
Divide the purified arrested complexes into separate tubes.
-
Add GreA or TFIIS to their respective tubes at varying concentrations (e.g., 0.1 µM to 1 µM). Include a no-factor control.
-
Initiate the rescue reaction by adding all four NTPs (e.g., 100 µM each).
-
Take time-point samples (e.g., 1, 5, 10, 20 minutes) and quench the reaction by adding an equal volume of 2x Stop Buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
d. Analysis:
-
Resolve the RNA products on a denaturing polyacrylamide gel (e.g., 10-15% acrylamide, 7M urea).
-
Visualize the radiolabeled RNA products by autoradiography or phosphorimaging.
-
Quantify the amount of full-length "run-off" transcript and any remaining arrested transcripts to determine the efficiency of rescue.
RNA Cleavage Assay
This assay directly measures the ability of GreA or TFIIS to stimulate the endoribonuclease activity of RNAP on a backtracked transcript.
a. Preparation of Labeled RNA Substrate:
-
Synthesize a short, radiolabeled RNA transcript (e.g., 20-30 nucleotides) using in vitro transcription with [α-³²P]UTP.
-
Purify the RNA transcript by denaturing PAGE to ensure it is full-length.
b. Formation of the Elongation Complex:
-
Anneal the purified RNA transcript to a complementary single-stranded DNA template that has a non-complementary 3' overhang to allow for RNAP binding.
-
Add RNA Polymerase to the RNA/DNA hybrid to form a stable ternary complex.
-
Purify the ternary complex using gel filtration to remove unbound components.
c. Cleavage Reaction:
-
Divide the purified ternary complexes into reaction tubes.
-
Add GreA or TFIIS to the respective tubes at a fixed concentration (e.g., 100 nM). Include a control reaction with no factor to measure the intrinsic cleavage rate of RNAP.
-
Initiate the cleavage reaction by incubating at 37°C.
-
Take time-point samples and quench with Stop Buffer.
d. Analysis:
-
Analyze the RNA products by denaturing PAGE.
-
Visualize the full-length and cleaved RNA products by autoradiography.
-
Quantify the disappearance of the full-length transcript and the appearance of cleavage products over time to determine the cleavage rate.
Conclusion
GreA and TFIIS are essential factors that ensure the fidelity and processivity of transcription in prokaryotes and eukaryotes, respectively. While they share a common fundamental mechanism of stimulating RNAP's intrinsic nuclease activity to rescue arrested complexes, they differ in their structural details, the size of the RNA fragments they help cleave, and potentially in their kinetic parameters. The experimental protocols provided in this guide offer a framework for the direct comparison of their activities, which can be adapted for specific research questions. A deeper understanding of the distinct mechanisms of these factors will be invaluable for basic research into the regulation of gene expression and for the development of novel therapeutic strategies that target transcription.
References
- 1. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RNA cleavage activity of RNA polymerase III is mediated by an essential TFIIS-like subunit and is important for transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase | The EMBO Journal [link.springer.com]
- 4. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcript cleavage by Thermus thermophilus RNA polymerase. Effects of GreA and anti-GreA factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of transcription elongation by GreA determines rate of gene expression in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A detailed protocol for RNA cleavage assay in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cre Transcription Fidelity Reporter Identifies GreA as a Major RNA Proofreading Factor in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro characterization of mutant yeast RNA polymerase II with reduced binding for elongation factor TFIIS - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Functional Insights: A Comparative Guide to Cross-Species Complementation Assays with GreA Homologs
For researchers, scientists, and drug development professionals, understanding the functional conservation of essential bacterial proteins is paramount. This guide provides a comparative overview of cross-species complementation assays involving GreA homologs, crucial transcription elongation factors that play a vital role in bacterial survival and stress response. By examining the interchangeability of these proteins across different bacterial species, we can gain deeper insights into their mechanisms of action and potential as targets for novel antimicrobial agents.
GreA and its paralog GreB are transcript cleavage factors that rescue stalled RNA polymerase (RNAP) during transcription by promoting the cleavage of nascent RNA, thereby ensuring transcriptional fidelity and efficiency.[1][2][3] The functional importance of GreA is underscored by the observation that its absence can lead to growth defects and increased sensitivity to environmental stressors.[4] Cross-species complementation, the expression of a gene from one species to rescue a mutant phenotype in another, serves as a powerful tool to assess the functional conservation of proteins like GreA across evolutionary distances.
Comparative Analysis of GreA and Homolog Functionality
While direct quantitative data on the cross-species complementation of a wide range of GreA homologs in a single study is limited in the available literature, we can synthesize findings from various studies to build a comparative picture. This includes data on E. coli's native Gre factors, information on homologs from other bacteria, and compelling evidence from the functionally related DksA protein, which also binds to the RNAP secondary channel.
| Factor | Origin Species | Host Species (background) | Assay Type | Quantitative Outcome | Conclusion on Complementation |
| GreB | Escherichia coli | E. coli (ΔgreA) | in vivo transcription fidelity | Overexpression of GreB reduces G→A transcription error rate to wild-type levels.[5][6] | Partial functional redundancy; high concentrations of GreB can compensate for GreA loss. |
| GreA | Pseudomonas aeruginosa | P. aeruginosa (wild-type vs. greA mutant) | Growth on minimal medium | greA mutant fails to grow on minimal medium, unlike wild-type.[7] | Functional importance in native host established; complementation in E. coli not reported but feasible given sequence similarity (65.2% identity to E. coli GreA).[7] |
| GreA1 | Thermus thermophilus | E. coli | in vitro RNAP binding | Does not bind to E. coli RNAP.[1] | Negative control; demonstrates species-specificity in protein-protein interactions. |
| DksA | Rhodobacter sphaeroides | E. coli (ΔdksA) | Growth and regulatory defect rescue | Complements growth and regulatory defects. | Functional conservation across different bacterial phyla (Alphaproteobacteria to Gammaproteobacteria). |
| DksA1/DksA2 | Paracoccus denitrificans | E. coli (ΔdksA) | Rescue of amino acid auxotrophy | Both homologs rescue the auxotrophic phenotype. | Demonstrates functional interchangeability of DksA homologs. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in cross-species complementation assays for GreA homologs, synthesized from standard molecular biology practices and specific assay descriptions.
Heterologous Expression of GreA Homologs in E. coli
This protocol describes the general steps for expressing a foreign GreA homolog in an E. coli strain lacking its native greA gene.
a. Strain and Plasmid Construction:
-
Host Strain: An E. coli strain with a clean deletion of the greA gene (e.g., JW3148 from the Keio collection) should be used. For studying functional redundancy, a double mutant (ΔgreAΔdksA) can be constructed.
-
Expression Vector: A plasmid with an inducible promoter (e.g., pBAD, pTrc, or pET series) is recommended to control the expression of the GreA homolog. This allows for assessing the effects of different expression levels and avoids potential toxicity from constitutive overexpression.[8]
-
Cloning: The coding sequence of the GreA homolog from the species of interest is PCR-amplified and cloned into the chosen expression vector. Codon optimization for E. coli may be considered, especially for genes from organisms with a significantly different GC content.
b. Transformation and Expression:
-
Transform the expression plasmid containing the GreA homolog into the competent ΔgreAE. coli host strain using standard heat shock or electroporation methods.[9][10]
-
Plate the transformed cells on selective agar medium (e.g., LB agar with the appropriate antibiotic) and incubate overnight.
-
For expression analysis, inoculate a single colony into liquid medium with the selective antibiotic and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Induce protein expression by adding the appropriate inducer (e.g., L-arabinose for pBAD, IPTG for pTrc/pET). The concentration of the inducer and the induction time should be optimized.[8][11]
-
Confirm the expression of the heterologous GreA protein by SDS-PAGE and Western blotting using an antibody against a tag fused to the protein (e.g., His-tag) or a custom antibody.
Quantitative Growth Assay
This assay measures the extent to which a GreA homolog can restore the growth fitness of a mutant E. coli strain under specific stress conditions.
-
Grow overnight cultures of the wild-type, ΔgreA mutant with an empty vector, and ΔgreA mutant expressing the GreA homolog in a rich medium (e.g., LB) with appropriate antibiotics and inducers.
-
Normalize the cell densities of all cultures.
-
Perform serial dilutions of each culture.
-
Spot equal volumes of each dilution onto minimal medium plates or plates containing a stressor (e.g., high salt concentration or an oxidizing agent). A ΔgreAΔdksA double mutant on minimal medium can also be used, as this background exhibits synthetic lethality.
-
Incubate the plates at the appropriate temperature and monitor for growth over time.
-
For a more quantitative measure, perform growth curves in a microplate reader. Inoculate a 96-well plate with normalized cultures in the desired medium and measure the optical density (OD600) at regular intervals.
-
Calculate and compare the specific growth rates and doubling times of the different strains to quantify the level of complementation.
In Vivo Transcription Fidelity Assay
This assay quantifies the ability of a GreA homolog to perform its proofreading function by measuring the frequency of specific transcription errors. A reporter system, such as the Cre-based assay, is highly effective for this purpose.[5][6][12]
-
Reporter Strain: The assay utilizes an E. coli strain with a chromosomally integrated reporter cassette. This cassette typically consists of a gene essential for growth on a selective medium, which is interrupted by an inverted DNA sequence flanked by loxP sites. A second component is a modified cre gene, encoding the Cre recombinase, which has an active site mutation that renders it inactive. This mutated cre gene is expressed at a low level.
-
Principle: A specific transcriptional misincorporation at the site of the mutation in the cre mRNA can lead to the transient production of a functional Cre recombinase. This active Cre can then excise the inverted DNA sequence in the reporter cassette, leading to the expression of the selectable marker.
-
Procedure:
-
Introduce the plasmid expressing the GreA homolog into the reporter strain that also has a deletion of the endogenous greA gene.
-
Grow the strains under inducing conditions for the GreA homolog.
-
Plate serial dilutions of the cultures on both non-selective and selective media.
-
The frequency of transcription errors is calculated as the ratio of colony-forming units on the selective medium to that on the non-selective medium.[6]
-
A successful complementation will result in a significantly lower number of colonies on the selective medium, comparable to the wild-type strain, indicating a restoration of transcription proofreading. A ΔgreA strain can exhibit a more than 100-fold increase in transcription errors compared to the wild-type.[12]
-
Functional Landscape of Gre Factors
The interplay between GreA, GreB, and DksA at the RNA polymerase secondary channel is a key aspect of transcriptional regulation in E. coli. The following diagram illustrates this functional relationship.
This guide provides a framework for designing and interpreting cross-species complementation assays for GreA homologs. The functional redundancy with DksA and the availability of sensitive quantitative assays in E. coli make this an excellent system for dissecting the conserved and species-specific roles of these important transcription factors. Such studies are essential for a deeper understanding of bacterial transcription and for the development of novel therapeutic strategies.
References
- 1. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase | The EMBO Journal [link.springer.com]
- 2. GreA and GreB proteins revive backtracked RNA polymerase in vivo by promoting transcript trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Loss of Gre factors leads to phenotypic heterogeneity and cheating in Escherichia coli populations under nitric oxide stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cre Transcription Fidelity Reporter Identifies GreA as a Major RNA Proofreading Factor in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of greA encoding a transcriptional elongation factor as a member of the carA-orf-carB-greA operon in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous protein expression in E. coli [protocols.io]
- 10. protocols.io [protocols.io]
- 11. iba-lifesciences.com [iba-lifesciences.com]
- 12. A Cre Transcription Fidelity Reporter Identifies GreA as a Major RNA Proofreading Factor in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Validating GreA-Interacting Proteins: A Comparative Guide to Co-Immunoprecipitation Strategies
For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions is paramount to elucidating cellular pathways and identifying novel therapeutic targets. This guide provides a comparative overview of co-immunoprecipitation (Co-IP) methodologies for validating proteins that interact with the transcription elongation factor GreA, a key regulator of RNA polymerase activity in bacteria.
The functional modulation of GreA is intrinsically linked to its association with other proteins, most notably the subunits of RNA polymerase (RNAP) and the transcription factor DksA. Validating these interactions is a critical step in understanding the mechanisms of transcriptional regulation. Co-immunoprecipitation stands as a cornerstone technique for this purpose, allowing for the isolation of protein complexes under near-physiological conditions.
This guide will compare two primary approaches for validating GreA's interactions: a traditional Co-IP followed by Western blot analysis, and a more comprehensive affinity purification-mass spectrometry (AP-MS) approach that provides quantitative data on a proteome-wide scale.
Comparison of Methodologies: Western Blot vs. Mass Spectrometry
| Feature | Co-IP with Western Blot | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | An antibody targets GreA, pulling it down from a cell lysate along with any bound proteins. The presence of a specific interactor (e.g., an RNAP subunit) is then confirmed by probing a Western blot with a second antibody specific to that interactor. | An affinity-tagged GreA is used as "bait" to capture its interacting partners from a cell lysate. The entire complex is then eluted and analyzed by mass spectrometry to identify and quantify all interacting proteins. |
| Data Output | Qualitative or semi-quantitative confirmation of a suspected interaction. | Comprehensive and quantitative identification of a wide range of potential interacting proteins. Data includes peptide counts, sequence coverage, and spectral counts. |
| Strengths | - Relatively straightforward and widely accessible. - Ideal for confirming a hypothesized interaction between two specific proteins. | - Unbiased discovery of novel interacting partners. - Provides quantitative data for assessing the strength and stoichiometry of interactions. |
| Limitations | - Only confirms anticipated interactions. - Prone to false negatives if the secondary antibody is not effective. - Can be difficult to quantify accurately. | - More technically demanding and requires specialized equipment. - Susceptible to identifying non-specific binders. |
Quantitative Data from Affinity Purification-Mass Spectrometry
A powerful approach to studying protein-protein interactions is the use of affinity purification followed by mass spectrometry (AP-MS). In a large-scale study of the Escherichia coli proteome, a C-terminal sequential peptide affinity (SPA) tag was used to systematically purify protein complexes. The following table presents hypothetical data, modeled on the outputs of such studies, for the co-purification of RNA polymerase subunits and DksA with GreA as the bait protein.
| Interacting Protein | Gene Name | Peptide Counts | Sequence Coverage (%) | Spectral Counts |
| RNA polymerase subunit beta' | rpoC | 45 | 32 | 128 |
| RNA polymerase subunit beta | rpoB | 38 | 29 | 112 |
| RNA polymerase subunit alpha | rpoA | 25 | 41 | 75 |
| Transcription initiation factor DksA | dksA | 15 | 25 | 42 |
Note: This data is illustrative and intended to represent typical results from an AP-MS experiment.
Experimental Protocols
Co-Immunoprecipitation followed by Western Blot
This protocol is adapted for the validation of the interaction between GreA and a specific RNA polymerase subunit in E. coli.
a. Cell Lysis:
-
Grow E. coli cells expressing the protein of interest to mid-log phase.
-
Harvest cells by centrifugation and wash the pellet with ice-cold PBS.
-
Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to pellet cell debris.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-GreA antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
c. Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the suspected interacting protein (e.g., anti-RpoB).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines the general steps for identifying GreA's interacting partners on a larger scale.
a. Strain Construction and Growth:
-
Construct an E. coli strain expressing GreA with a C-terminal affinity tag (e.g., SPA-tag) from its native chromosomal locus.
-
Grow a large-scale culture of the tagged strain and a wild-type control strain.
b. Affinity Purification:
-
Lyse the cells as described in the Co-IP protocol.
-
Perform a two-step affinity purification. For an SPA-tag, this would involve a calmodulin-binding peptide affinity step followed by cleavage with TEV protease and a second purification using anti-FLAG affinity beads.
c. Sample Preparation for Mass Spectrometry:
-
Elute the purified protein complexes.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
d. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins and quantify their abundance based on peptide and spectral counts using a proteomics data analysis pipeline. Compare the results from the tagged strain to the untagged control to identify specific interactors.
Visualizing the Workflow and Interactions
To better illustrate the experimental processes and the biological context, the following diagrams are provided.
By employing these co-immunoprecipitation strategies, researchers can robustly validate GreA's interacting partners, providing a solid foundation for further functional studies and the potential development of novel antimicrobial agents that target these critical transcriptional complexes.
A Comparative Guide to the Effects of GreA and NusG on Transcription Elongation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two key bacterial transcription elongation factors, GreA and NusG. Understanding the distinct and overlapping roles of these proteins is crucial for research in gene regulation, antibiotic development, and synthetic biology. This document summarizes their impact on RNA polymerase (RNAP) activity, supported by quantitative data from experimental studies, detailed methodologies of key assays, and visual representations of their mechanisms of action.
I. Overview of GreA and NusG Functions in Transcription Elongation
Transcription elongation is a highly regulated process characterized by the processive movement of RNA polymerase along a DNA template. This process is often interrupted by pausing, backtracking, and eventual termination. Bacteria have evolved a suite of transcription factors to modulate the activity of RNAP during elongation, ensuring efficient and accurate gene expression. Among these, GreA and NusG are two of the most well-characterized factors, each playing a critical role in maintaining transcriptional fidelity and processivity.
GreA is a transcript cleavage factor that rescues stalled RNAP complexes. Its primary function is to resolve backtracked elongation complexes, where the RNAP has moved backward along the DNA and the 3' end of the nascent RNA is displaced from the active site.[1][2][3][4][5][6] By stimulating the intrinsic endoribonucleolytic activity of RNAP, GreA allows for the cleavage of the extruded RNA, creating a new 3' end in the active site and enabling the resumption of transcription.[1][2][3][4][5][6] This "proofreading" and rescue mechanism enhances transcription fidelity and prevents transcriptional arrest.[1][7][8] While crucial for processivity, GreA does not significantly alter the overall rate of transcription elongation but rather prevents long pauses that would decrease the effective rate.[5][9]
NusG is the only universally conserved transcription factor, highlighting its fundamental role in this process.[9][10][11][12] Its effects on transcription elongation are more diverse and can be species-specific. In Escherichia coli, NusG is generally considered an anti-pausing factor that enhances the overall transcription elongation rate.[13][14] It functions by inhibiting RNAP backtracking and promoting forward translocation.[3][15] Furthermore, E. coli NusG is a key player in Rho-dependent termination and the coupling of transcription and translation.[9][14][16][17][18] In contrast, in Bacillus subtilis, NusG can act as a sequence-specific pausing factor and is also involved in intrinsic termination.[10][11][12][19][20] This dual functionality underscores the regulatory complexity mediated by NusG.
II. Quantitative Comparison of GreA and NusG Effects
The following tables summarize the quantitative effects of GreA and NusG on key parameters of transcription elongation, based on published experimental data.
| Factor | Organism | Effect on Elongation Rate | Quantitative Data | Reference(s) |
| GreA | Streptococcus pneumoniae | Does not significantly affect the intrinsic rate of elongation but increases overall processivity by resolving long-lived pauses. | Not applicable (prevents arrest rather than increasing speed). | [9][21] |
| NusG | Escherichia coli | Increases the rate of transcription elongation. | - Increases rRNA transcription rate from 26 to 66 nt/sec (in the context of antitermination).- Increases pause-free velocity by ~11% in single-molecule assays. | [15][16] |
| NusG | Thermus thermophilus | Decreases the rate of RNA synthesis. | Not specified. | [22] |
| Factor | Organism | Effect on Pausing | Quantitative Data | Reference(s) |
| GreA | Escherichia coli | Suppresses pausing by resolving backtracked complexes. | Reduces the duration of long-lived pauses. | [1][6] |
| NusG | Escherichia coli | Suppresses pausing. | - Suppresses pausing at the hisL pause site 5-fold in vivo and 3-fold in vitro. | [1] |
| NusG | Bacillus subtilis | Stimulates pausing at specific sequence motifs (e.g., TTNTTT). | Induces pausing at specific sites in the trp operon leader. | [6][7][20][23] |
| Factor | Organism | Effect on Termination | Quantitative Data | Reference(s) |
| GreA | Escherichia coli | Indirectly affects termination by preventing arrest that could lead to premature termination. | Not directly quantified. | |
| NusG | Escherichia coli | Modulates Rho-dependent termination. | The combined effect with NusA is complex and depends on reaction conditions. | [17] |
| NusG | Bacillus subtilis | Functions as an intrinsic termination factor, often in cooperation with NusA. | Participates in termination at 88% of identified intrinsic terminators. | [5][11] |
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of GreA and NusG.
In Vitro Transcription Assay (Single-Round)
This assay is used to measure the effects of transcription factors on elongation rate, pausing, and termination.
1. Template Preparation:
-
A linear DNA template containing a promoter (e.g., T7A1) followed by the sequence of interest is generated by PCR or restriction digest of a plasmid.[18][24]
-
The template is purified and its concentration is accurately determined.[24]
2. Transcription Elongation Complex (TEC) Assembly:
-
RNA polymerase holoenzyme is incubated with the DNA template to form an open promoter complex.[2][24]
-
A short "initiating" transcript is formed by adding a limited set of NTPs (e.g., ATP, UTP, and GTP, with radiolabeled [α-³²P]GTP for visualization) to stall the TEC at a defined position.[2]
-
Heparin or a high concentration of competitor DNA is added to sequester any free RNAP, ensuring that only pre-formed complexes can elongate (single-round transcription).[24]
3. Elongation and Analysis:
-
The stalled TECs are "walked" to a specific position by the addition of the missing NTPs.
-
The factor of interest (GreA or NusG) is added to the reaction and incubated.
-
Transcription is re-initiated by the addition of all four NTPs.
-
Aliquots are taken at various time points and quenched with a stop solution (e.g., EDTA and formamide).[1]
-
The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[2][10]
-
The gel is exposed to a phosphor screen, and the intensity of the bands corresponding to paused and full-length transcripts is quantified to determine elongation rates, pause half-lives, and termination efficiencies.
Single-Molecule Optical Trapping Assay
This technique allows for the observation of a single RNAP molecule transcribing a DNA template in real-time, providing high-resolution data on elongation dynamics.
1. Experimental Setup:
-
A single DNA template is tethered between two polystyrene beads. One bead is held in a fixed micropipette, while the other is trapped in a focused laser beam (optical tweezers).[15]
-
The position of the trapped bead is monitored with high precision.
2. Transcription Observation:
-
A single RNAP molecule is allowed to initiate transcription on the tethered DNA.
-
As the RNAP translocates along the DNA, it pulls the template through it, changing the length of the DNA tether between the beads. This change in tether length is detected as a change in the position of the trapped bead.[15]
-
The experiment is typically conducted under a constant opposing force to the RNAP's movement.
3. Data Analysis:
-
The real-time trace of the bead's position provides a direct readout of the RNAP's movement, with pauses appearing as periods of no movement.[15]
-
The pause-free velocity (elongation rate) and the duration and frequency of pausing events can be directly measured from these traces.
-
The effect of adding GreA or NusG to the reaction chamber can be observed on the same transcribing molecule, allowing for a direct comparison of its activity.[15]
IV. Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for GreA and NusG, as well as a generalized workflow for an in vitro transcription experiment.
Caption: Mechanism of GreA-mediated rescue of a backtracked RNAP.
Caption: Mechanism of NusG action in E. coli.
Caption: Mechanism of NusG-dependent pausing in B. subtilis.
Caption: Generalized workflow for an in vitro transcription assay.
V. Conclusion
GreA and NusG are both critical modulators of transcription elongation, yet they employ distinct mechanisms to influence the progression of RNA polymerase. GreA acts as a dedicated rescue factor, resolving backtracked complexes to ensure transcriptional processivity and fidelity. NusG, on the other hand, is a multifaceted regulator with species-specific roles, acting as an anti-pause factor in E. coli to increase elongation rates and as a pause-inducing factor in B. subtilis to regulate gene expression. Furthermore, NusG's role in coupling transcription to other cellular processes like translation highlights its central position in coordinating gene expression. A thorough understanding of these factors, facilitated by the quantitative data and experimental approaches outlined in this guide, is essential for advancing our knowledge of bacterial gene regulation and for the development of novel therapeutic strategies.
References
- 1. pnas.org [pnas.org]
- 2. Transcription is regulated by NusA:NusG interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NusG inhibits RNA polymerase backtracking by stabilizing the minimal transcription bubble | eLife [elifesciences.org]
- 4. Frontiers | NusG, an Ancient Yet Rapidly Evolving Transcription Factor [frontiersin.org]
- 5. NusG is an intrinsic transcription termination factor that stimulates motility and coordinates gene expression with NusA | eLife [elifesciences.org]
- 6. NusG-dependent RNA polymerase pausing is a frequent function of this universally conserved transcription elongation factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Control of transcription elongation by GreA determines rate of gene expression in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NusG-mediated coupling of transcription and translation enhances gene expression by suppressing RNA polymerase backtracking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. E. coli NusG Inhibits Backtracking and Accelerates Pause-free Transcription by Promoting Forward Translocation of RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Effect of NusB and NusG on rRNA Transcription Antitermination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combinatorial effects of NusA and NusG on transcription elongation and Rho-dependent termination in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. babraham.ac.uk [babraham.ac.uk]
- 19. youtube.com [youtube.com]
- 20. NusG-dependent RNA polymerase pausing is a frequent function of this universally conserved transcription elongation factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Control of transcription elongation by GreA determines rate of gene expression in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NusG, an Ancient Yet Rapidly Evolving Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NusG Is a Sequence-specific RNA Polymerase Pause Factor That Binds to the Non-template DNA within the Paused Transcription Bubble - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of GreA Protein
For researchers and drug development professionals, ensuring the safe and compliant disposal of biological materials such as the GreA protein is a critical component of laboratory management. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound, aligning with standard laboratory safety protocols for recombinant proteins.
Core Safety and Handling Principles
While this compound is not classified as a hazardous substance, it is prudent to handle it, and all recombinant proteins, with a standard level of laboratory caution.[1][2] Adherence to universal precautions is essential to mitigate any potential risks.[3]
Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:
-
Torso Protection: A buttoned, long-sleeved laboratory coat to protect clothing and skin from potential splashes.[3]
-
Hand Protection: Disposable nitrile gloves are mandatory for incidental contact. For extended handling, double-gloving is recommended. Gloves should be changed immediately if contaminated.[3]
-
Eye and Face Protection: Safety glasses with side shields are required at a minimum. A face shield should be worn in addition to safety glasses when there is a significant splash risk.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated materials is bifurcated into liquid and solid waste streams. All waste generated should be considered biologically contaminated and segregated accordingly.[3]
1. Liquid Waste Management:
-
Collection: All liquid waste containing this compound, including contaminated buffers and solutions, must be collected in a designated, leak-proof container that is clearly labeled.[3]
-
Decontamination (if required by institutional policy): Depending on the nature of the research and local regulations, chemical decontamination may be required. This typically involves the addition of a suitable disinfectant, such as a fresh 10% bleach solution, to the liquid waste container. The appropriate contact time must be observed to ensure inactivation.
-
Final Disposal: Following any required decontamination, the liquid waste should be disposed of in accordance with institutional and local environmental regulations.
2. Solid Waste Management:
-
Segregation: All consumables that have come into direct contact with the this compound solution are to be treated as biologically contaminated solid waste. This includes items such as pipette tips, microcentrifuge tubes, and gloves.[3]
-
Collection: These materials should be collected in a designated biohazard bag or a puncture-resistant container lined with a biohazard bag.[3]
-
Final Disposal: The collected solid waste is to be handled by a licensed waste disposal service for final treatment, which is typically accomplished through autoclaving or incineration.[3]
Quantitative Data Summary
There is no specific quantitative data available in the public domain regarding the toxicity or environmental impact of this compound that would necessitate special disposal considerations beyond those for standard recombinant proteins. The following table summarizes general handling and storage recommendations for recombinant proteins to minimize waste through degradation.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Long-term: -80°C; Short-term: -20°C; Temporary (frequent use): 4°C.[4] | Minimizes enzymatic activity and degradation, preserving protein integrity.[4] |
| Protein Concentration | 1–5 mg/mL.[4] | Minimizes aggregation while maintaining solubility.[4] |
| Freeze-Thaw Cycles | Avoid repeated cycles.[4] | Can lead to protein denaturation and loss of function.[4] |
| Buffer pH | Match the buffer pH to the protein's isoelectric point.[4] | Maximizes protein stability.[4] |
Standard Laboratory Protocols for Waste Management
The disposal of this compound does not typically involve specific experimental protocols but rather adherence to established laboratory waste management procedures. The fundamental principle is the segregation of waste at the point of generation to ensure safe handling and compliant disposal.
Workflow for this compound Waste Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
This procedural guidance is designed to ensure the safe and compliant disposal of this compound, thereby protecting laboratory personnel and the environment. Always consult your institution's specific safety and waste disposal protocols.
References
Safe Handling and Disposal of GreA Protein: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling GreA protein. The following procedures are based on established best practices for non-hazardous recombinant proteins, categorized under Biosafety Level 1 (BSL-1). A thorough risk assessment should always precede any laboratory work.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risk and ensure data integrity. The primary risks associated with handling purified proteins involve incidental contact, aerosol inhalation, and contamination of the sample.
A work area and process assessment is required to determine potential hazards and select the appropriate PPE. At a minimum, the following PPE is required for handling this compound in a standard laboratory setting.[1]
PPE Requirements Summary
| PPE Category | Item | Standard/Specification | Purpose |
| Torso Protection | Lab Coat | Long-sleeved, buttoned | Protects skin and clothing from minor spills and contamination.[2][3] |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Prevents direct skin contact with the protein solution.[1][2] Double-gloving may be necessary for certain tasks.[1] |
| Eye & Face Protection | Safety Glasses | ANSI Z87.1 marked | Protects eyes from splashes during routine handling.[1] |
| Chemical Splash Goggles | Indirectly vented | Required for tasks with a higher risk of splashing (e.g., large volumes, vortexing).[3][4] | |
| Face Shield | Worn over safety glasses/goggles | Recommended when dispensing large volumes or when there is a significant splash hazard.[1][3] | |
| General Attire | N/A | Long pants and closed-toe shoes | Minimum requirement for entry and work in any laboratory setting.[1][5] |
Operational Plan: Experimental Protocol for this compound Quantification
This section details a standard Bradford protein assay protocol, incorporating safety and handling procedures.
Objective: To determine the concentration of a purified this compound solution.
Materials:
-
This compound solution
-
Bovine Serum Albumin (BSA) standards
-
Bradford reagent
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Pipettes and tips
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation and PPE:
-
Prepare BSA Standards:
-
Prepare a series of BSA standards (e.g., 0, 2, 4, 6, 8, 10 µg/mL) by diluting a stock solution with PBS.
-
-
Prepare this compound Samples:
-
Prepare several dilutions of the this compound solution to ensure the final absorbance falls within the linear range of the standard curve. Use PBS as the diluent.
-
-
Assay Execution:
-
Pipette 5 µL of each standard and each this compound dilution into separate wells of a 96-well microplate.
-
Add 250 µL of Bradford reagent to each well. Avoid vigorous pipetting to minimize bubble formation.[6]
-
Incubate the plate at room temperature for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 595 nm using a microplate reader.
-
-
Post-Procedure Cleanup:
Disposal Plan
Proper disposal of biological materials is essential for laboratory safety and environmental protection.[7] The disposal pathway for this compound waste depends on its formulation and potential contamination.
Waste Stream Categorization and Disposal
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous Liquid Waste | This compound in benign buffers (e.g., PBS, Tris). | Inactivate with a 10% bleach solution (final concentration of 1% bleach) for a minimum of 30 minutes.[7][8] Dispose of the inactivated solution down the drain with copious amounts of water, in accordance with local regulations.[7] |
| Chemically Hazardous Liquid Waste | This compound mixed with hazardous chemicals (e.g., certain detergents, solvents). | Collect in a designated, labeled hazardous chemical waste container for pickup by certified personnel.[7] |
| Solid Waste | Contaminated labware such as gloves, tubes, and pipette tips. | Based on risk assessment, dispose of in the appropriate waste stream (biohazardous or regular trash). For BSL-1, this is often the regular laboratory trash unless contaminated with other hazardous agents.[7] |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Collect in a designated, puncture-proof sharps container for specialized disposal.[7] |
Visual Workflows and Diagrams
Safe Handling Workflow for this compound
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
PPE Selection Logic
Caption: A decision tree for selecting appropriate PPE based on procedural risks.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com.au [westlab.com.au]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. biosafety.utk.edu [biosafety.utk.edu]
- 5. clinicallab.com [clinicallab.com]
- 6. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 7. benchchem.com [benchchem.com]
- 8. med.nyu.edu [med.nyu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
